molecular formula C9H10O2 B036179 Phenyl propionate CAS No. 637-27-4

Phenyl propionate

Cat. No.: B036179
CAS No.: 637-27-4
M. Wt: 150.17 g/mol
InChI Key: DYUMLJSJISTVPV-UHFFFAOYSA-N
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Description

Phenyl propionate is a carboxylic acid ester of interest in various chemical and biochemical research fields. Its primary research application lies in its role as a synthetic precursor and building block in organic synthesis, particularly for the preparation of more complex molecules, pharmaceuticals, and fine chemicals. The ester functional group is susceptible to hydrolysis and transesterification reactions, making it a versatile intermediate. In biochemical research, this compound and its derivatives are studied in the context of prodrug development, where the lipophilic phenyl group can enhance the pharmacokinetic properties of active compounds by improving cell membrane permeability. Researchers also utilize this compound in studies related to esterase enzyme activity, as it can serve as a substrate to investigate enzyme kinetics and mechanisms of catalysis. Furthermore, it finds use in materials science as a plasticizer and fragrance component in model systems. This product is provided as a high-purity compound to ensure reliability and reproducibility in experimental results, supporting advancements in synthetic chemistry, pharmacology, and enzymology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl propanoate
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InChI

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

DYUMLJSJISTVPV-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID7060916
Record name Propanoic acid, phenyl ester
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Molecular Weight

150.17 g/mol
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Physical Description

Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS]
Record name Phenyl propionate
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CAS No.

637-27-4
Record name Phenyl propionate
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Record name Phenyl propionate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Phenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propionate (B1217596) (CAS 637-27-4), also known as phenyl propanoate, is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis. Detailed experimental protocols for its preparation and purification are presented, along with spectroscopic data for its characterization. Furthermore, this document explores the biological significance of the structurally related metabolite, 3-phenylpropionic acid (3-PPA), and illustrates its involvement in key signaling pathways, offering insights for researchers in drug discovery and development.

Chemical Structure and Identification

Phenyl propionate is the ester formed from phenol (B47542) and propanoic acid.[1] The molecule consists of a phenyl group attached to the oxygen of the propionate ester.

Diagram 1: Chemical Structure of this compound

G cluster_0 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C6->O1 C7 C O1->C7 O2 O C7->O2 C8 C C7->C8 C9 C C8->C9 H1 H C8->H1 H2 H C8->H2 H3 H C9->H3 H4 H C9->H4 H5 H C9->H5

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Namephenyl propanoate[2]
SynonymsThis compound, Propanoic acid, phenyl ester, Propionic acid, phenyl ester[1][2]
CAS Number637-27-4[2]
Molecular FormulaC₉H₁₀O₂[2]
InChIInChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3[1]
InChIKeyDYUMLJSJISTVPV-UHFFFAOYSA-N[1]
SMILESCCC(=O)OC1=CC=CC=C1[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid with a fruity aroma.[1] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight150.17 g/mol [2]
Melting Point20 °C[2]
Boiling Point211 °C at 760 mmHg[3]
Density1.05 g/cm³[4]
Refractive Index1.4960 to 1.4990[4]
Flash Point85.20 °C (185.00 °F)[3]
logP (o/w)2.162 (estimated)[3]
Water Solubility1265 mg/L at 25 °C (estimated)[3]
Vapor Pressure0.184 mmHg at 25 °C (estimated)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR (in CDCl₃)Signals corresponding to the ethyl protons (triplet and quartet) and the aromatic protons of the phenyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching of the ester group.
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z 150, with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

Diagram 2: General Workflow for this compound Synthesis

G start Start: Reactants reactants Phenol + Propionylating Agent start->reactants reaction Esterification Reaction (with catalyst/base) reactants->reaction workup Aqueous Workup (e.g., washing with NaHCO₃, brine) reaction->workup drying Drying of Organic Layer (e.g., with anhydrous MgSO₄) workup->drying purification Purification (Distillation or Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure this compound characterization->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis from Phenol and Propionyl Chloride

This method involves the acylation of phenol with propionyl chloride.

  • Materials: Phenol, propionyl chloride, a base (e.g., pyridine (B92270) or triethylamine), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve phenol in the solvent in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

    • Slowly add the base, followed by the dropwise addition of propionyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification.

  • Materials: Phenol, propionic acid, and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • Combine phenol and propionic acid in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, remove the solvent, and purify the resulting this compound by vacuum distillation.

Protocol 3: Synthesis from Propanoic Anhydride (B1165640) and Phenol

This method uses propanoic anhydride as the acylating agent.

  • Materials: Phenol, propanoic anhydride, and a base such as pyridine.

  • Procedure:

    • In a flask, dissolve phenol in pyridine and cool the mixture in an ice bath.

    • Slowly add propanoic anhydride to the cooled solution.

    • Allow the reaction to proceed at room temperature for a few hours.

    • Pour the reaction mixture into dilute hydrochloric acid.

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, evaporate the solvent, and purify the crude product by distillation.

Purification of this compound

Vacuum Distillation: This is the most common method for purifying this compound. The crude product is heated under reduced pressure, and the fraction boiling at the correct temperature is collected. This effectively removes non-volatile impurities and unreacted starting materials.

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a suitable ratio can be used to elute the this compound, separating it from other components.

Biological Significance and Signaling Pathways of 3-Phenylpropionic Acid (3-PPA)

While this compound itself is primarily used in the flavor and fragrance industries, its corresponding carboxylic acid, 3-phenylpropionic acid (3-PPA), is a metabolite produced by gut microbiota and has demonstrated significant biological activity. Understanding these pathways can provide valuable insights for drug development, particularly in the areas of metabolic and gastrointestinal health.

Foxo3/NAD⁺ Signaling Pathway in Muscle Hypertrophy

Recent studies have shown that 3-PPA can promote myotube hypertrophy.[1][5][6] It is believed to act by inhibiting protein degradation. The proposed mechanism involves the reduction of NAD⁺ synthesis, which in turn suppresses the activity of SIRT1/3. This leads to increased acetylation of Foxo3, a key transcription factor in muscle atrophy. Additionally, 3-PPA may directly bind to and inhibit Foxo3 activity.

Diagram 3: Proposed Foxo3/NAD⁺ Signaling Pathway of 3-PPA

G ppa 3-Phenylpropionic Acid (3-PPA) nad NAD⁺ Synthesis ppa->nad inhibits foxo3_activity Foxo3 Activity ppa->foxo3_activity directly inhibits sirt SIRT1/3 Expression nad->sirt reduces foxo3_acetylation Foxo3 Acetylation sirt->foxo3_acetylation promotes deacetylation foxo3_acetylation->foxo3_activity inhibits protein_degradation Protein Degradation foxo3_activity->protein_degradation promotes muscle_hypertrophy Muscle Hypertrophy protein_degradation->muscle_hypertrophy inhibits

Caption: 3-PPA's role in promoting muscle hypertrophy via the Foxo3/NAD⁺ pathway.

AhR Signaling Pathway and Intestinal Barrier Function

3-PPA has also been found to enhance the intestinal epithelial barrier. It achieves this by activating the aryl hydrocarbon receptor (AhR) signaling pathway. Activation of AhR by ligands like 3-PPA leads to downstream effects that strengthen the tight junctions between intestinal epithelial cells, thus improving barrier integrity.

Diagram 4: 3-PPA and the AhR Signaling Pathway

G ppa 3-Phenylpropionic Acid (3-PPA) ahr Aryl Hydrocarbon Receptor (AhR) ppa->ahr binds to ahr_activation AhR Activation ahr->ahr_activation leads to downstream Downstream Signaling ahr_activation->downstream tight_junctions Tight Junction Integrity downstream->tight_junctions enhances barrier_function Intestinal Epithelial Barrier Function tight_junctions->barrier_function improves

Caption: Enhancement of intestinal barrier function by 3-PPA through AhR signaling.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized aromatic ester with established synthetic routes and clear spectroscopic signatures. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. The exploration of the biological activities of the closely related metabolite, 3-phenylpropionic acid, reveals intriguing possibilities for therapeutic applications targeting muscle health and intestinal barrier function. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Phenyl Propionate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl propionate (B1217596) (CAS No. 637-27-4), also known as propanoic acid, phenyl ester, is an organic compound classified as an ester.[1] It is formed from the reaction of phenol (B47542) and propanoic acid.[1] This colorless to pale yellow liquid or crystalline solid possesses a pleasant, fruity aroma, which leads to its use in the fragrance and flavoring industries.[1][2] For researchers, scientists, and drug development professionals, phenyl propionate serves as a versatile reagent and building block in organic synthesis.[3] Its applications include the synthesis of more complex molecules, pharmaceuticals, and agrochemicals.[3] This technical guide provides a comprehensive overview of its physical properties, safety information, and common laboratory protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
CAS Number 637-27-4[2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[4]
Melting Point 20 °C[2][4][5]
Boiling Point 211 °C @ 760 mm Hg[4][5]
Density 1.05 g/cm³[4][6]
Refractive Index 1.50[7]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[1][5] Water solubility is estimated at 1265 mg/L @ 25 °C.[5]
Flash Point 85.20 °C - 86 °C[4][5]
Vapor Pressure 0.184 mmHg @ 25 °C (estimated)[5]
logP (o/w) 2.162 (estimated)[5]

Safety and Handling Information

Proper handling of this compound in a laboratory setting is crucial. Below is a summary of its GHS classification and precautionary statements.

CategoryInformationSource(s)
Signal Word Warning
Hazard Statements H227: Combustible liquid. H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/eye protection/face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant.

Laboratory Applications and Experimental Protocols

This compound is a valuable reagent in various laboratory applications, primarily in organic synthesis and analytical chemistry.[3]

Synthesis of this compound

One common method for synthesizing this compound is through the esterification of phenol with propionyl chloride or propionic acid.[8][9]

A general workflow for the synthesis of this compound via the reaction of phenol with propionyl chloride is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_purification Purification phenol Phenol heating Gentle Heating phenol->heating propionyl_chloride Propionyl Chloride propionyl_chloride->heating phenyl_propionate Crude this compound heating->phenyl_propionate hcl Hydrogen Chloride (gas) heating->hcl distillation Distillation phenyl_propionate->distillation pure_product Pure this compound distillation->pure_product

Synthesis of this compound Workflow

Experimental Protocol: Synthesis via Propionyl Chloride [8]

  • Combine equivalent quantities of phenol and propionyl chloride in a suitable reaction vessel.

  • Gently heat the mixture.

  • Continue heating until the evolution of hydrogen chloride gas ceases.

  • The resulting crude this compound can then be purified by distillation.

Chemical Reactions

Hydrolysis

In the presence of strong acids or bases, this compound can undergo hydrolysis to yield phenol and propanoic acid.[9] This reversible reaction is fundamental in both laboratory and industrial settings.[9]

G phenyl_propionate This compound (C₉H₁₀O₂) catalyst Acid or Base Catalyst phenyl_propionate->catalyst water Water (H₂O) water->catalyst phenol Phenol (C₆H₅OH) catalyst->phenol Hydrolysis propanoic_acid Propanoic Acid (C₃H₆O₂) catalyst->propanoic_acid

Hydrolysis of this compound
Use in Analytical Chemistry

This compound is utilized in chromatography techniques.[3] It has been demonstrated to improve the separation performance of linear polycyclic aromatic hydrocarbons (PAHs) on phenyl-type columns, providing better selectivity compared to conventional C18 columns.[3]

A generalized workflow for using this compound in an analytical setting is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Data Acquisition sample Analyte Mixture (e.g., PAHs) injection Inject Sample sample->injection standard This compound (as standard or modifier) standard->injection separation Separation on Phenyl-type Column injection->separation detection Detector (e.g., UV, MS) separation->detection data Chromatogram detection->data

Analytical Workflow Using this compound

References

Phenyl Propionate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Properties, Synthesis, and Biological Relevance of Phenyl Propionate (B1217596) for Scientific Professionals.

This technical guide provides a comprehensive overview of phenyl propionate, a versatile ester with applications spanning from fragrances to pharmaceutical intermediates. This document details its fundamental chemical properties, outlines key experimental protocols for its synthesis, and explores its role in various biological contexts, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, an ester of phenol (B47542) and propanoic acid, is a colorless to pale yellow liquid known for its characteristic fruity aroma.[1] Its fundamental properties are summarized below for easy reference and comparison.

PropertyValueSource
CAS Number 637-27-4[1][2][3][4]
Molecular Formula C₉H₁₀O₂[1][2][3][4]
Molecular Weight 150.17 g/mol [3][4]
Alternate Names Propionic Acid Phenyl Ester, Phenyl Propanoate[1][2][3][4]
Appearance Colorless to pale yellow liquid; white low melting solid[1]
Solubility Soluble in organic solvents such as ethanol, methanol, and isopropanol; low solubility in water.[1][3]
Boiling Point 110-115°C at 6 mmHg[5]
SMILES CCC(=O)Oc1ccccc1
InChI Key DYUMLJSJISTVPV-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the esterification of phenol with propionyl chloride or propionic acid.

Protocol 1: Synthesis from Phenol and Propionyl Chloride

A straightforward method for the synthesis of this compound involves the reaction of phenol with propionyl chloride. The reaction proceeds by gently heating a mixture of equivalent quantities of the two reactants until the evolution of hydrogen chloride gas ceases. This direct acylation of phenol provides a relatively clean route to the desired ester.

Protocol 2: Synthesis from Phenol and Propionic Acid with Thionyl Chloride

An alternative approach utilizes propionic acid and thionyl chloride to form the acyl chloride in situ, which then reacts with phenol.

Methodology:

  • Combine 1.05 molar equivalents of phenol and 1.05 molar equivalents of propionic acid in a suitable reaction vessel.

  • Slowly add 1.0 molar equivalent of thionyl chloride to the mixture.

  • The reaction mixture is then heated to drive off the hydrogen chloride and sulfur dioxide byproducts.

  • The crude this compound can then be purified by distillation.

A visual representation of a generalized experimental workflow for the synthesis of this compound is provided below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification phenol Phenol mix Mix Reactants phenol->mix prop_acid Propionic Acid prop_acid->mix thionyl Thionyl Chloride thionyl->mix heat Heat to Drive Off HCl and SO₂ mix->heat distill Distillation heat->distill product Pure this compound distill->product G cluster_problem Therapeutic Target cluster_approach Drug Development Approach cluster_outcome Desired Outcome met_syn Metabolic Syndrome dual_agonist Dual PPARα/γ Agonists met_syn->dual_agonist Address with phenylprop_deriv (S)-2-ethoxy-3-phenylpropanoic acid derivatives dual_agonist->phenylprop_deriv Synthesize lipid_met Impact on Lipid Metabolism phenylprop_deriv->lipid_met Leads to carb_met Impact on Carbohydrate Metabolism phenylprop_deriv->carb_met Leads to

References

An In-depth Technical Guide to the Synthesis of Phenyl Propionate from Phenol and Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl propionate (B1217596) from phenol (B47542) and propanoic acid, with a primary focus on the Fischer-Speier esterification. Phenyl propionate is a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] This document details the underlying reaction mechanisms, alternative synthesis routes, and optimized reaction conditions. A key feature of this guide is the inclusion of detailed experimental protocols and a comparative analysis of various catalytic systems, presented in a clear, tabular format for ease of reference. Furthermore, this guide employs Graphviz visualizations to illustrate the reaction pathway and a general experimental workflow, providing a robust resource for professionals in organic synthesis and drug development.

Introduction

This compound (C₉H₁₀O₂) is an ester formed from the condensation of phenol and propanoic acid.[1] Its synthesis is a classic example of esterification, a fundamental transformation in organic chemistry. The most common and direct method for its preparation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol).[2][3] Understanding the nuances of this reaction, including the choice of catalyst, reaction conditions, and purification methods, is crucial for achieving high yields and purity. This guide aims to provide a detailed technical overview to facilitate the efficient and effective synthesis of this compound in a laboratory setting.

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the most prevalent being the direct esterification of phenol with propanoic acid.[2] Alternative methods include the reaction of phenol with propanoic anhydride (B1165640) or propanoyl chloride.[4]

Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The reaction is an equilibrium process, and therefore, strategies must be employed to drive it towards the formation of the ester product.[4] This is typically achieved by using an excess of one of the reactants or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[4]

Reaction:

Phenol + Propanoic Acid ⇌ this compound + Water

Catalysts:

Commonly used acid catalysts for Fischer esterification include:

  • Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH)[3]

  • Lewis acids: Boron trifluoride etherate (BF₃·(C₂H₅)₂O)

Alternative Synthesis Routes
  • From Propanoic Anhydride: Phenol can react with propanoic anhydride to yield this compound and propanoic acid.[4]

  • From Propanoyl Chloride: The reaction of phenol with propanoyl chloride produces this compound and hydrogen chloride.[4]

  • Using Thionyl Chloride: this compound can also be synthesized by reacting phenol and propanoic acid in the presence of thionyl chloride (SOCl₂).[5]

Reaction Mechanism and Experimental Workflow

Fischer Esterification Signaling Pathway

The mechanism of the Fischer esterification involves the initial protonation of the carbonyl oxygen of propanoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of phenol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification Propanoic_Acid Propanoic Acid Protonated_Acid Protonated Propanoic Acid Propanoic_Acid->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Phenol Phenol Phenol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination Water Elimination Protonated_Intermediate->Water_Elimination Protonated_Ester Protonated This compound Water_Elimination->Protonated_Ester Water H₂O Water_Elimination->Water Release Phenyl_Propionate This compound Protonated_Ester->Phenyl_Propionate Deprotonation Catalyst_H H+ Phenyl_Propionate->Catalyst_H Regenerates Catalyst

Fischer Esterification Mechanism
General Experimental Workflow

The synthesis of this compound via Fischer esterification typically involves reaction setup, monitoring, work-up, and purification.

Experimental_Workflow Reactants Combine Phenol, Propanoic Acid, and Solvent (e.g., Toluene) Catalyst Add Acid Catalyst (e.g., p-TsOH) Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor Reaction Progress (TLC or GC) Reflux->Monitor Workup Cool and Perform Aqueous Work-up Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification

General Experimental Workflow

Experimental Protocols

Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH) and a Dean-Stark Trap

This protocol is a representative procedure for the Fischer esterification of phenol and propanoic acid.

Materials:

  • Phenol

  • Propanoic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add phenol, propanoic acid (typically in a 1:1 to 1:1.5 molar ratio), and toluene (sufficient to fill the Dean-Stark trap and allow for efficient reflux).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).

  • Assemble the Dean-Stark trap and reflux condenser.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, and the reaction is deemed complete by monitoring (e.g., via Thin Layer Chromatography or Gas Chromatography). This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propanoic acid; caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Data Presentation: Comparative Analysis of Synthesis Conditions

The following table summarizes various reported conditions for the synthesis of this compound and related esters, highlighting the impact of different catalysts and reaction parameters on the yield.

CatalystReactants (Molar Ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
BF₃·(C₂H₅)₂O (1.5 g)Phenol (1 mol), Propanoic Acid (1 mol)None220295Benchchem
H₂SO₄ (catalytic)Phenol, Propanoic Acid---HighSmolecule[2]
p-TsOH (5 mol%)Hippuric Acid (1 eq), Cyclohexanol (1 eq)TolueneReflux3096OperaChem[6]
H₂SO₄ (catalytic)Benzoic Acid, Methanol (excess)Methanol65-90OperaChem[6]
H₂SO₄ (catalytic)Hydroxy Acid, Ethanol (excess)EthanolReflux295OperaChem[6]

Note: Data for related esterifications are included to provide a broader context for typical reaction conditions and yields.

Conclusion

The synthesis of this compound from phenol and propanoic acid is a well-established process, with Fischer-Speier esterification being the most direct and common method. High yields can be achieved through the careful selection of an acid catalyst and the implementation of strategies to drive the reaction equilibrium towards product formation, such as the use of a Dean-Stark trap to remove water. This guide has provided a detailed overview of the synthesis, including a practical experimental protocol and a comparative analysis of reaction conditions, to serve as a valuable resource for researchers and professionals in the field. The provided visualizations of the reaction mechanism and experimental workflow further enhance the understanding and practical application of this important organic transformation.

References

The Enigmatic Presence of Phenyl Propionate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the natural occurrence, biosynthetic pathways, and analytical methodologies for phenyl propionate (B1217596) and related phenylpropanoid esters in plants. It is intended for researchers, scientists, and drug development professionals working with plant-derived secondary metabolites. While the presence of a wide array of phenylpropanoid esters in the botanical world is well-established, the specific natural occurrence of phenyl propionate remains a subject of scientific investigation, with some sources suggesting its absence in nature. This guide will explore the established framework of phenylpropanoid biosynthesis, present a hypothesized pathway for this compound formation, and provide detailed protocols for its detection and quantification, using closely related, confirmed natural esters as illustrative examples.

Natural Occurrence of Phenylpropanoid Esters

The phenylpropanoid pathway is a rich source of secondary metabolites in plants, contributing to a vast array of compounds including lignin, flavonoids, and volatile esters that play crucial roles in plant defense, pollination, and stress response.[1][2] While many phenylpropanoid esters are well-documented constituents of plant essential oils and floral scents, the definitive identification of this compound (the phenyl ester of propanoic acid) in plants is not widely reported in peer-reviewed literature. However, structurally similar compounds have been identified, suggesting the existence of the necessary biosynthetic machinery.

For instance, ethyl 3-phenylpropionate has been identified as a significant component in the essential oil of Artemisia judaica, constituting up to 11.0% of the oil's composition. Trace amounts of this compound have also been reported in Nepeta species. The presence of such related esters provides a strong basis for investigating the potential, albeit perhaps rare, occurrence of this compound itself.

Table 1: Quantitative Data of a Related Phenylpropanoid Ester in Plants

Compound NamePlant SpeciesPlant PartConcentration (% of Essential Oil)Reference
Ethyl 3-phenylpropionateArtemisia judaicaAerial Parts11.0%[3][4]
Ethyl 3-phenylpropionateNepeta speciesNot specified0.2%[5]

Biosynthesis of Phenylpropanoid Esters

The biosynthesis of phenylpropanoid esters originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[6] A series of core enzymatic reactions then converts L-phenylalanine into key intermediates, such as cinnamic acid and its hydroxylated derivatives.[2] The formation of the ester bond is the final key step, catalyzed by enzymes from the versatile alcohol acyltransferase (AAT) family, which belongs to the BAHD superfamily of acyltransferases.[7][8] These enzymes facilitate the condensation of an alcohol with an acyl-CoA thioester.

The General Phenylpropanoid Pathway

The foundational steps of the phenylpropanoid pathway are highly conserved across the plant kingdom. This pathway converts L-phenylalanine into activated hydroxycinnamoyl-CoA esters, which serve as precursors for a multitude of downstream products.

GPP Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Downstream Flavonoids, Lignin, etc. pCouCoA->Downstream

General Phenylpropanoid Pathway.

Key Enzymes:

  • PAL: Phenylalanine Ammonia-Lyase

  • C4H: Cinnamate 4-Hydroxylase

  • 4CL: 4-Coumarate:CoA Ligase

Hypothesized Biosynthetic Pathway of this compound

The formation of this compound in plants would likely involve the esterification of a phenolic precursor with propanoyl-CoA. The direct enzymatic esterification of phenol (B47542) itself is one possibility. Phenol can be synthesized in plants, and propanoyl-CoA is an intermediate in various metabolic pathways. An uncharacterized alcohol acyltransferase (AAT) could catalyze this reaction.

PhenylPropionate_Biosynthesis cluster_precursors Precursors Phenol Phenol AAT Alcohol Acyltransferase (Hypothetical) Phenol->AAT PropanoylCoA Propanoyl-CoA PropanoylCoA->AAT PhenylPropionate This compound AAT->PhenylPropionate Esterification

Hypothesized Biosynthesis of this compound.

This proposed pathway remains speculative pending the isolation and characterization of an enzyme with the requisite substrate specificity. The search for such an enzyme would be a key area of future research to confirm the natural synthesis of this compound.

Experimental Protocols

The analysis of volatile phenylpropanoid esters like this compound from plant matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the identification and quantification of such volatile compounds, often preceded by a headspace solid-phase microextraction (HS-SPME) for sample preparation. High-performance liquid chromatography (HPLC) can also be adapted for the quantification of these esters, particularly when dealing with complex extracts.

Extraction and Identification by HS-SPME-GC-MS

This protocol is designed for the extraction and identification of volatile esters from plant tissues such as flowers, fruits, or leaves.

Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 g of fresh plant material (e.g., flower petals, fruit pulp) into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., ethyl decanoate).

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for 10-15 minutes to allow volatiles to accumulate in the headspace.

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity column is suitable, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Ion Source Temperature: 230 °C.

  • Compound Identification:

    • Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley).

    • Confirm identification by comparing the retention index with published values for the specific GC column used.

GCMS_Workflow Start Plant Sample Prep Homogenize & Place in Vial Add Internal Standard Start->Prep SPME HS-SPME Extraction (e.g., 50°C for 45 min) Prep->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing GCMS->Data Identify Compound Identification (Mass Spectra & Retention Index) Data->Identify Quantify Quantification Data->Quantify End Results Identify->End Quantify->End

Workflow for HS-SPME-GC-MS Analysis.
Quantification by HPLC-DAD

For quantitative analysis, a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method can be developed. This requires the preparation of a solvent extract from the plant material.

Methodology:

  • Extraction:

    • Homogenize a known weight of plant material (e.g., 5 g) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Perform extraction using sonication or shaking for a defined period.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter before analysis.

  • HPLC-DAD Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector monitoring at a wavelength appropriate for the phenyl group (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound of known concentrations.

    • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Conclusion

The natural occurrence of this compound in plants remains an intriguing question that warrants further investigation. While direct, widespread evidence is currently lacking in peer-reviewed literature, the presence of structurally similar esters in various plant species suggests that the biosynthetic machinery for its production may exist. The general phenylpropanoid pathway provides the necessary precursors, and the action of alcohol acyltransferases offers a plausible mechanism for the final esterification step. The detailed HS-SPME-GC-MS and HPLC-DAD protocols provided in this guide offer robust methodologies for researchers to explore the volatile profiles of plants and definitively identify and quantify this compound, should it be present. Future research focused on screening a wider range of plant species, particularly those rich in other phenylpropanoids, and characterizing novel AAT enzymes will be crucial in resolving the enigma of this compound's place in the plant kingdom.

References

Phenyl Propionate Derivatives: A Technical Guide to Their Core Characteristics, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propionate (B1217596) derivatives represent a versatile class of organic compounds characterized by a phenyl ring attached to a propionate moiety. This structural motif is a cornerstone in medicinal chemistry, famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. Beyond their well-established anti-inflammatory properties, a growing body of research has unveiled a diverse range of pharmacological activities, including anticancer, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the basic characteristics, synthesis, and key biological activities of phenyl propionate derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Core Structural Features and Basic Characteristics

The fundamental structure of a this compound derivative consists of a benzene (B151609) ring linked to a three-carbon propionic acid chain or its ester. The versatility of this scaffold lies in the numerous possibilities for substitution on both the phenyl ring and the propionate backbone, which significantly influences the molecule's physicochemical properties and biological activity.

Structure-Activity Relationships

Key structural features that dictate the biological activity of many this compound derivatives include:

  • The Carboxylic Acid Moiety: In the context of NSAIDs, this group is crucial for anti-inflammatory activity as it interacts with key amino acid residues within the active site of cyclooxygenase (COX) enzymes.

  • The α-Methyl Group: The presence of a methyl group at the alpha position of the propionic acid chain is a common feature in many profens, contributing to their potency.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in modulating the potency and selectivity of the compound's biological effects.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of this compound derivatives, highlighting their diverse biological activities.

Compound/Derivative ClassTarget/ActivityMetricValueReference Cell Line/System
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21AnticancerIC505.42 µMA549 (Human lung adenocarcinoma)
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22AnticancerIC502.47 µMA549 (Human lung adenocarcinoma)
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 25AnticancerIC508.05 µMA549 (Human lung adenocarcinoma)
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 26AnticancerIC5025.4 µMA549 (Human lung adenocarcinoma)
Pinostrobin propionateAnticancerIC500.57 mMT47D (Human breast cancer)
Pinostrobin butyrateAnticancerIC500.40 mMT47D (Human breast cancer)
Diphenylpropionamide derivative 3Antioxidant% ABTS radical reduction78.19%Cell-free assay
Diphenylpropionamide derivative 8Antioxidant% ABTS radical reduction71.4%Cell-free assay
Diphenylpropionamide derivative 3AntiproliferativeIC508.4 µMJ774.A1 (Murine macrophage)
Diphenylpropionamide derivative 8AntiproliferativeIC500.14 µMJ774.A1 (Murine macrophage)
H. elongata extractAntioxidant (DPPH)EC5098.3 ± 2.78 µg/mLCell-free assay
L. saccharina extractAntioxidant (DPPH)EC50222.4 ± 0.84 µg/mLCell-free assay
L. digitata extractAntioxidant (DPPH)EC50298.8 ± 5.81 µg/mLCell-free assay

Synthesis of this compound Derivatives

Several synthetic routes are available for the preparation of this compound derivatives. The choice of method often depends on the desired substitutions and the starting materials.

Fischer-Speier Esterification

This is a classic method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Objective: To synthesize ethyl 3-phenylpropanoate.

Materials:

  • 3-Phenylpropanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3-phenylpropanoic acid in 50 mL of absolute ethanol.

  • Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of cold water in a separatory funnel.

  • Extract the aqueous layer with three 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by distillation to obtain ethyl 3-phenylpropanoate.

Synthesis from Propanoic Anhydride (B1165640) and Phenol (B47542)

This method is suitable for the synthesis of phenyl esters of propionic acid.

Objective: To synthesize phenyl propanoate.

Materials:

  • Phenol

  • Propanoic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add 13.0 g (0.1 mol) of propanoic anhydride from a dropping funnel over 30 minutes.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of 1 M hydrochloric acid.

  • Extract the mixture with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting oil by distillation to yield phenyl propanoate.

Key Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, targeting various cellular processes and signaling pathways.

Anticancer Activity

Several this compound derivatives have demonstrated potent anticancer effects. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinase (RTK) Inhibition: Some phenylpropenone derivatives have been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, EGFR, and FGFR. This multi-targeted inhibition can effectively block downstream signaling pathways crucial for tumor growth and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane RTK RTK (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream GrowthFactor Growth Factor GrowthFactor->RTK PhenylPropionate This compound Derivative PhenylPropionate->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Inhibition of Receptor Tyrosine Kinase Signaling.

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some this compound derivatives can modulate this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PhenylPropionate This compound Derivative PhenylPropionate->Akt PPAR_gamma_Signaling cluster_nucleus Nucleus PPARg PPAR-γ PPRE PPRE PPARg->PPRE heterodimerizes with RXR and binds RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Inflammation Inflammatory Response TargetGenes->Inflammation PhenylPropionate This compound Derivative PhenylPropionate->PPARg MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 AddCompound Add this compound Derivative Dilutions Incubate1->AddCompound Incubate2 Incubate for Exposure Time AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance

References

The Multifaceted Biological Activities of Phenyl Propionate and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of phenyl propionate (B1217596) and its structurally related analogs. Phenylpropanoic acid derivatives are a versatile scaffold in medicinal chemistry, leading to a wide range of therapeutic agents. This document delves into their mechanisms of action, quantitative biological data, and the detailed experimental protocols used to evaluate their efficacy. The information is presented to facilitate comparison and aid in the development of novel therapeutics.

Core Biological Activities

Phenyl propionate and its analogs exhibit a remarkable spectrum of biological activities, primarily targeting key proteins and pathways involved in various physiological and pathological processes. The most prominent activities include:

  • Androgenic and Anabolic Effects: Certain this compound esters, such as testosterone (B1683101) phenylpropionate and nandrolone (B1676933) phenylpropionate, are potent agonists of the androgen receptor (AR), playing a significant role in the development and maintenance of male characteristics and promoting muscle growth.

  • Metabolic Regulation via GPR40 Agonism: A class of phenylpropanoic acid derivatives acts as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is a key regulator of insulin (B600854) secretion, making its agonists promising candidates for the treatment of type 2 diabetes.

  • Anti-inflammatory Action through COX Inhibition: Many arylpropionic acids are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of pro-inflammatory prostaglandins.

  • Antimicrobial Properties: Various derivatives of phenylpropanoic acid have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

  • Anticancer Activity: Emerging research has highlighted the potential of certain phenylpropanoic acid analogs to induce cytotoxicity and inhibit the proliferation of various cancer cell lines.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of representative this compound analogs from various studies.

Table 1: Androgenic/Anabolic Activity

CompoundReceptor Binding AssayAnabolic/Androgenic RatioReference
Testosterone PhenylpropionateHigh affinity for Androgen ReceptorNot specified[1]
Nandrolone PhenylpropionateHigher affinity for AR than testosteroneFavorable (Enhanced anabolic, reduced androgenic effects)[2]
1α-Methyl-5α-dihydrotestosteroneRBA relative to Methyltrienolone: < TestosteroneNot specified[2]
19-Nortestosterone (Nandrolone)RBA relative to Methyltrienolone: > TestosteroneNot specified[2]

RBA: Relative Binding Affinity

Table 2: GPR40 Agonist Activity

CompoundAssay TypeEC50 (nM)Reference
TAK-875Calcium Flux Assay95.1[3]
Compound 7 (phenylpropionic acid derivative)Calcium Flux Assay82[3]
Compound 14 (phenylpropionic acid derivative)Calcium Flux Assay79[3]
Compound 15 (phenylpropionic acid derivative)Calcium Flux Assay88[3]
Compound 35 (4'-alkoxybiphenyl derivative)Not SpecifiedPotent Agonist[4]

Table 3: Cyclooxygenase (COX) Inhibition

Compound Class/CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phenoxy Acetic Acid Derivatives (5d-f, 7b, 10c-f)4.07 - 9.030.06 - 0.09High (up to 133.34)[5]
Phenylpropionic Acid Derivative (6h)Better than IbuprofenClose to NimesulideNot Specified[5]
Phenylpropionic Acid Derivative (6l)Better than IbuprofenClose to NimesulideNot Specified[5]
Celecoxib (Reference)14.930.05~298.6[5]
2,3-diaryl-1,3-thiazolidine-4-one (27)Not Specified0.06405[6]
2-aryl-quinoline-4-carboxylic acid derivative (39)Not Specified0.0771298[6]

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid (Compound 6)P. aeruginosa AR-111432[7]
3-((4-hydroxyphenyl)amino)propanoic acid (Compound 6)A. baumannii AR-027332[7]
3-((4-hydroxyphenyl)amino)propanoic acid (4-NO2 phenyl sub.) (Compound 8)S. aureus TCH-151616[7]
3-((4-hydroxyphenyl)amino)propanoic acid (4-NO2 phenyl sub.) (Compound 8)E. faecalis8[7]
3-hydroxy-2-methylene-3-phenylpropionic acid (Compounds 3-6, 15, 17, 18)Various Bacteria14-16[8]
2-(4-Phenylphenoxy)propanoic Acid DerivativesVarious Bacteria & FungiHypothetical data presented[9]

Table 5: Cytotoxicity (GI50)

CompoundCell LineGI50 (µM)Reference
Phenylpropiophenone derivativesHeLa, Fem-X, PC-3, MCF-7, LS174, K562Not specified in abstract[10]
β-lactam derivative (24a)A549 (lung), HT29 (colon), PSN1 (pancreas)Micromolar range[11]
N-formyl compounds (2a-g)Various> 100[12]
Compound 5a/b and 6aVariousSimilar to or slightly better than Cisplatin[13]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular targets, triggering distinct signaling cascades.

Androgen Receptor (AR) Signaling

Testosterone and nandrolone phenylpropionates act as agonists of the androgen receptor. Upon ligand binding in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in cell growth, differentiation, and male sexual characteristics.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone Phenylpropionate) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

Androgen Receptor Signaling Pathway
G-Protein Coupled Receptor 40 (GPR40) Signaling

Phenylpropanoic acid-based GPR40 agonists bind to the receptor on pancreatic β-cells. This activation, in a glucose-dependent manner, stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of insulin secretion.

GPR40_Signaling GPR40 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenylpropanoic Acid Agonist GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds G_alpha_q Gαq GPR40->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

GPR40 Signaling Pathway
Cyclooxygenase (COX) Inhibition

Arylpropionic acid derivatives function as competitive inhibitors of COX enzymes. By blocking the active site of COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.

COX_Inhibition_Pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate NSAID Arylpropionic Acid (NSAID) NSAID->COX_Enzymes Inhibits

COX Inhibition Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Androgen Receptor Binding Assay

This competitive radioligand binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled androgen from the androgen receptor.

  • Materials:

    • Purified androgen receptor or cell lysates containing AR.

    • Radioligand (e.g., [³H]-Mibolerone).

    • Test compounds (this compound analogs).

    • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the AR preparation in the presence of increasing concentrations of the test compound.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

    • Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filter binding.

    • Quantify the amount of bound radioactivity by liquid scintillation counting.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

GPR40 Activation Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by an agonist.

  • Materials:

    • HEK293 cells stably expressing human GPR40.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (phenylpropanoic acid derivatives).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the GPR40-expressing cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence.

    • Add the test compounds at various concentrations.

    • Monitor the change in fluorescence over time.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve.

Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which is coupled to a fluorometric readout.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Fluorometric probe (e.g., Amplex™ Red).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compounds (arylpropionic acid derivatives).

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations and pre-incubate for 10 minutes at 37°C.

    • Add the fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence intensity kinetically (e.g., every minute for 10-20 minutes).

    • Calculate the rate of reaction from the linear portion of the curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]

  • Materials:

    • 96-well microtiter plates.

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compounds (phenylpropanoic acid derivatives).

    • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a microtiter plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

  • Materials:

    • Cancer cell lines.

    • Cell culture medium.

    • Test compounds (phenylpropanoic acid derivatives).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of this compound analogs.

Experimental_Workflow General Experimental Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Compound_Design Compound Design & Library Synthesis Purification Purification & Characterization Compound_Design->Purification Primary_Screening Primary Screening (e.g., Binding Assays) Purification->Primary_Screening Secondary_Screening Secondary Screening (Functional Assays) Primary_Screening->Secondary_Screening Selectivity_Assays Selectivity & Off-Target Screening Secondary_Screening->Selectivity_Assays ADME_Tox ADME/Toxicity (e.g., Cytotoxicity) Selectivity_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

General Experimental Workflow

Conclusion

This compound and its analogs constitute a privileged scaffold in drug discovery, demonstrating a wide array of biological activities with significant therapeutic potential. This guide has provided a comprehensive overview of their key activities, including androgen receptor modulation, GPR40 agonism, COX inhibition, and antimicrobial and anticancer effects. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. Further exploration and modification of the this compound core are likely to yield novel and improved therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to the Spectral Data of Phenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for phenyl propionate (B1217596). It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental protocols for this compound.

Spectroscopic Data Summary

The structural identity of phenyl propionate (C₉H₁₀O₂) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.36Multiplet2HAr-H (ortho)
~7.20Multiplet2HAr-H (meta)
~7.07Multiplet1HAr-H (para)
2.59Quartet2H-CH₂-
1.25Triplet3H-CH₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~173.0C=O (Ester)
~150.8Ar-C (Quaternary)
~129.3Ar-C
~125.8Ar-C
~121.6Ar-C
~27.7-CH₂-
~9.1-CH₃

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1760StrongC=O Ester Stretch
~1595MediumAromatic C=C Stretch
~1495MediumAromatic C=C Stretch
~1190StrongC-O Ester Stretch
~750StrongAromatic C-H Bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
150~20[M]⁺ (Molecular Ion)
94100[C₆H₅OH]⁺ (Phenol)
57~43[C₂H₅CO]⁺ (Propionyl cation)
29~29[C₂H₅]⁺ (Ethyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-75 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H and ¹³C spectra using standard instrument parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty salt plates to subtract from the sample spectrum.

  • Data Processing:

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

2.3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV for Electron Ionization - EI) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting positively charged ions (molecular ion and fragment ions) into a mass analyzer (e.g., quadrupole or time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Processing:

    • The detector records the abundance of each ion at a specific m/z value.

    • The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and the major fragment ions to confirm the molecular weight and deduce structural information.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation PhenylPropionate This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or as Neat Liquid (IR) PhenylPropionate->Dissolution IR_Spec FT-IR Spectrometer PhenylPropionate->IR_Spec Mass_Spec Mass Spectrometer PhenylPropionate->Mass_Spec NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum Mass_Spec->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_compound Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information PhenylPropionate This compound (C₉H₁₀O₂) NMR NMR (¹H & ¹³C) PhenylPropionate->NMR IR IR PhenylPropionate->IR MS Mass Spec PhenylPropionate->MS CarbonHydrogen Carbon-Hydrogen Framework NMR->CarbonHydrogen FunctionalGroups Functional Groups (Ester, Aromatic Ring) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

A Comprehensive Technical Guide to the Solubility of Phenyl Propionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of phenyl propionate (B1217596), a key fragrance and flavoring agent, in a diverse range of organic solvents. Understanding its solubility is critical for professionals in research, science, and drug development for applications ranging from formulation and synthesis to purification and quality control.

Core Quantitative Data

The solubility of phenyl propionate in various organic solvents at 25°C has been compiled and is presented below. This data is essential for selecting appropriate solvent systems for various applications. This compound is generally characterized by its good solubility in many organic solvents, a stark contrast to its low solubility in water.[1]

Solvent CategorySolvent NameSolubility (g/L) at 25°C[2]
Alcohols Methanol1228.57
Ethanol966.17
Isopropanol731.26
n-Propanol703.36
n-Butanol682.21
Isobutanol585.26
sec-Butanol733.53
tert-Butanol899.61
n-Pentanol597.82
Isopentanol612.9
n-Hexanol565.26
n-Heptanol328.16
n-Octanol559.86
Ethylene Glycol234.37
Propylene Glycol246.19
2-Methoxyethanol1146.16
2-Ethoxyethanol789.83
2-Propoxyethanol787.71
2-Butoxyethanol531.57
Ketones Acetone1887.08
2-Butanone (MEK)1392.01
Cyclohexanone1560.23
MIBK537.92
Esters Methyl Acetate1263.56
Ethyl Acetate1183.66
n-Propyl Acetate922.46
Isopropyl Acetate591.48
n-Butyl Acetate1064.5
Isobutyl Acetate472.72
n-Pentyl Acetate612.61
Ethyl Formate1052.03
Ethers 1,4-Dioxane1504.59
THF (Tetrahydrofuran)1345.54
MTBE (Methyl tert-butyl ether)828.29
Aromatic Hydrocarbons Toluene523.57
o-Xylene398.11
Ethylbenzene476.28
Halogenated Hydrocarbons Dichloromethane3784.63
Chloroform3458.97
1,2-Dichloroethane2014.51
Carbon Tetrachloride340.73
Nitriles Acetonitrile1611.91
Amides DMF (Dimethylformamide)2637.1
NMP (N-Methyl-2-pyrrolidone)1718.58
DMAc (Dimethylacetamide)2074.47
Sulfoxides DMSO (Dimethyl sulfoxide)2255.42
Alkanes n-Hexane159.11
Cyclohexane170.33
n-Heptane99.29
Acids Acetic Acid1336.99
Propionic Acid884.19
Miscellaneous Transcutol2342.28

Experimental Protocols for Solubility Determination

The following section outlines a general yet detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a synthesis of established laboratory practices.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled water bath or incubator

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Glass vials with screw caps

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a glass vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same analytical conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, typically grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation A Weigh excess This compound B Add known volume of solvent A->B C Equilibrate at controlled temperature with agitation B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute sample E->F H Analyze standards & sample (HPLC/GC) F->H G Prepare standard solutions I Generate calibration curve G->I J Determine concentration from calibration curve H->J I->H K Calculate solubility J->K

Caption: Workflow for determining this compound solubility.

References

The Microbial Degradation of Phenyl Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

Phenyl propionate (B1217596) and its derivatives are widespread aromatic compounds originating from the breakdown of plant and protein matter. The microbial catabolism of these compounds is a critical component of the carbon cycle and presents significant interest for bioremediation and biocatalysis applications. This technical guide provides an in-depth overview of the microbial degradation pathways of phenyl propionate, focusing on the core biochemical reactions, enzymatic players, and regulatory networks. Detailed experimental protocols for key analytical methods and quantitative data on degradation kinetics are presented to facilitate further research in this field.

Introduction

The microbial degradation of aromatic compounds is a testament to the metabolic versatility of microorganisms. This compound, a simple phenylpropanoid, serves as a model substrate for understanding the intricate enzymatic machinery that microbes employ to cleave stable aromatic rings and channel the resulting intermediates into central metabolism. This guide will explore the well-characterized aerobic degradation pathway in Escherichia coli, as well as variations in other microbial genera, and the distinct mechanisms of anaerobic degradation.

Aerobic Degradation of this compound

The aerobic degradation of 3-phenylpropionate (B1229125) is best understood in the model organism Escherichia coli. The pathway is initiated by a multi-component enzyme system that hydroxylates the aromatic ring, followed by ring cleavage and further processing to yield central metabolic intermediates.

The Central Pathway in Escherichia coli

In E. coli K-12, the initial catabolism of 3-phenylpropionic acid (PP) is encoded by the hca gene cluster.[1] This cluster orchestrates the conversion of this compound to 2,3-dihydroxyphenylpropionate, which then enters the mhp-encoded meta-cleavage pathway for further degradation.[1]

The key enzymatic steps are:

  • Dioxygenation: The pathway is initiated by 3-phenylpropionate dioxygenase , a multi-component enzyme encoded by the hcaA1A2CD genes.[1] This enzyme catalyzes the dihydroxylation of the aromatic ring to produce cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol.[2]

  • Dehydrogenation: The cis-dihydrodiol is then oxidized by cis-dihydrodiol dehydrogenase , encoded by the hcaB gene, to form 3-(2,3-dihydroxyphenyl)propionate (DHPP).[1]

  • Meta-Ring Cleavage: DHPP serves as the substrate for 3-carboxyethylcatechol 2,3-dioxygenase (mhpB product), which cleaves the aromatic ring to produce 2-hydroxy-6-oxonona-2,4-diene-1,9-dioate.[3][4] This meta-cleavage product is then further metabolized to pyruvate (B1213749) and succinate, which can enter the Krebs cycle.

Phenylpropionate_Degradation_Ecoli PP 3-Phenylpropionate CDCD cis-3-(3-Carboxyethyl)-3,5- cyclohexadiene-1,2-diol PP->CDCD 3-Phenylpropionate Dioxygenase (hcaA1A2CD) + NADH, O2 DHPP 3-(2,3-Dihydroxyphenyl)propionate CDCD->DHPP cis-Dihydrodiol Dehydrogenase (hcaB) + NAD+ MCP 2-Hydroxy-6-oxonona-2,4- diene-1,9-dioate DHPP->MCP 3-Carboxyethylcatechol 2,3-Dioxygenase (mhpB) + O2 TCA Krebs Cycle (Pyruvate, Succinate) MCP->TCA Further Metabolism

Figure 1: Aerobic degradation pathway of 3-phenylpropionate in E. coli.
Regulation of the hca Gene Cluster

The expression of the hca catabolic genes is tightly regulated. The hcaR gene, located upstream of the catabolic operon and transcribed divergently, encodes a transcriptional activator of the LysR family.[1][5] In the presence of 3-phenylpropionate, HcaR binds to the promoter region of the hca operon, activating transcription of the catabolic genes.[5] The expression of hcaR itself is negatively autoregulated.[5] Furthermore, the degradation of phenylpropionate is linked to the regulation of the mhp cluster through the common intermediate DHPP and the MhpR regulator, which can be synergistically activated by both 3-hydroxyphenylpropionate and phenylpropionate.[3][6]

Hca_Regulation cluster_reg Regulatory Elements cluster_cat Catabolic Operon HcaR_gene hcaR gene HcaR_protein HcaR Protein HcaR_gene->HcaR_protein Expression HcaR_protein->HcaR_gene Negative Autoregulation hca_operon hcaA1A2CBD operon HcaR_protein->hca_operon Activates Transcription PP 3-Phenylpropionate (Inducer) PP->HcaR_protein Binds to cat_enzymes Catabolic Enzymes hca_operon->cat_enzymes Expression

Figure 2: Regulatory circuit of the hca gene cluster in E. coli.
Pathway Variations in Other Aerobic Bacteria

While the pathway in E. coli provides a fundamental model, other bacteria exhibit variations in their degradation of this compound and related compounds.

  • Pseudomonas putida : Strains of Pseudomonas putida are well-known for their ability to degrade a wide range of aromatic compounds. While the specific kinetics for phenylpropionate are not extensively detailed in the provided search results, the degradation of similar compounds like phenol (B47542) involves a meta-cleavage pathway.[7] For phenol degradation, P. putida exhibits Haldane kinetics, with a maximum specific growth rate (μmax) of 0.31 h⁻¹, a half-saturation constant (Ks) of 26.2 mg/L, and an inhibition constant (KI) of 255.0 mg/L.[8]

  • Rhodococcus : Species of Rhodococcus are also metabolically versatile, with many strains capable of degrading aromatic compounds.[9] Their catabolic pathways often involve dioxygenases and both ortho- and meta-cleavage pathways.[3][10] The degradation of alkylated aromatics in some Rhodococcus strains proceeds via a meta-cleavage pathway.[11]

Anaerobic Degradation of this compound

Anaerobic degradation of aromatic compounds follows fundamentally different strategies from aerobic pathways due to the absence of oxygen to activate the aromatic ring.

The Pathway in Syntrophus buswellii

Syntrophus buswellii is a strictly anaerobic bacterium that degrades benzoate (B1203000) and 3-phenylpropionate in syntrophic association with hydrogen-consuming microorganisms.[12] The initial steps involve:

  • Activation to a CoA-thioester: Phenylpropionate is activated to phenylpropionyl-CoA by a CoA ligase.[12]

  • Reductive dearomatization and ring cleavage: The aromatic ring of the CoA-activated intermediate is reduced and subsequently cleaved. The degradation proceeds through β-oxidation to yield acetate, CO2, and H2.[12]

Fungal Degradation of this compound

Fungi, particularly species of Aspergillus, are known to metabolize a variety of aromatic compounds.[13] While the specific pathways for this compound are not as well-defined as in bacteria, genomic studies in Aspergillus oryzae have revealed the presence of genes homologous to those involved in plant phenylpropanoid and flavonoid biosynthesis, such as chalcone (B49325) synthase.[10] This suggests that fungi may employ unique pathways for the degradation of these compounds. The degradation of hydroxycinnamic acids in Aspergillus niger has been shown to proceed via a CoA-dependent beta-oxidative pathway.[14]

Quantitative Data

A summary of available quantitative data on the degradation of this compound and related compounds is presented below.

MicroorganismSubstrateParameterValueReference
Pseudomonas putidaPhenolμmax0.31 h⁻¹[8]
Ks26.2 mg/L[8]
KI255.0 mg/L[8]
Pseudomonas putida F1Tolueneμmax0.69 h⁻¹[15]
Ks1.9 mg/L[15]
Pseudomonas putida F1Benzeneμmax0.60 h⁻¹[15]
Ks1.1 mg/L[15]
Pseudomonas putida F1Phenolμmax0.36 h⁻¹[15]
Ks11.2 mg/L[15]

Table 1: Kinetic Parameters for the Degradation of Aromatic Compounds by Pseudomonas species.

EnzymeSourceSubstrateKmVmaxReference
Catechol 2,3-dioxygenasePseudomonas putida mt-2Catechol1.87 µM278 s⁻¹ (kcat)[5]
4-Methylcatechol--[5]
4-Chlorocatechol--[5]

Table 2: Kinetic Parameters of Key Enzymes in Aromatic Degradation Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound degradation.

Cultivation of Microorganisms and Induction of Degradation Pathway

Objective: To grow microbial cultures and induce the expression of genes involved in this compound degradation.

Materials:

  • Microorganism of interest (e.g., E. coli K-12)

  • Luria-Bertani (LB) medium or minimal medium (e.g., M9)

  • 3-phenylpropionic acid (inducer)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the microorganism into 5 mL of LB or minimal medium.

  • Incubate overnight at the optimal growth temperature with shaking (e.g., 37°C for E. coli).

  • Inoculate a larger volume of fresh medium (e.g., 100 mL) with the overnight culture to an initial OD600 of ~0.05.

  • To induce the this compound degradation pathway, supplement the medium with 1 mM 3-phenylpropionic acid.

  • Incubate with shaking at the optimal temperature.

  • Monitor cell growth by measuring the OD600 at regular intervals.

  • Harvest cells in the late exponential or early stationary phase for subsequent experiments by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

Preparation of Cell-Free Extracts

Objective: To obtain active enzymes from microbial cells for in vitro assays.

Materials:

  • Harvested cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)

  • Lysozyme (B549824) (for bacterial cells)

  • Sonciator or French press

  • High-speed refrigerated centrifuge

Procedure:

  • Wash the cell pellet with lysis buffer and resuspend in a minimal volume of the same buffer (e.g., 1 mL per gram of wet cell weight).

  • For bacterial cells, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at high pressure (e.g., 16,000 psi).

  • Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Use the extract immediately or store in aliquots at -80°C.

Enzyme Assay for 3-Phenylpropionate Dioxygenase

Objective: To measure the activity of the initial enzyme in the this compound degradation pathway.

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

  • 3-phenylpropionic acid (substrate)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Set up a reaction mixture in a quartz cuvette containing assay buffer, a known concentration of 3-phenylpropionic acid, and a known concentration of NADH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the cell-free extract.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.

HPLC Analysis of this compound and its Metabolites

Objective: To separate and quantify this compound and its degradation intermediates.

Materials:

  • Culture supernatant or reaction mixture

  • HPLC system with a UV or diode array detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase A: 0.1% orthophosphoric acid in water

  • Mobile phase B: Acetonitrile

  • Standards of this compound and expected intermediates

Procedure:

  • Prepare samples by centrifuging to remove cells and filtering through a 0.22 µm filter.

  • Set up a gradient elution method on the HPLC. An example gradient is:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B (linear gradient)

    • 30-35 min: 10% B

  • Set the flow rate to 1.0 mL/min and the column temperature to 40°C.

  • Set the detector wavelength to an appropriate value for the compounds of interest (e.g., 210 nm and 240 nm).

  • Inject the sample onto the column.

  • Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

GC-MS Analysis of Metabolites

Objective: To identify and quantify volatile or derivatized metabolites of this compound degradation.

Materials:

  • Culture supernatant or reaction mixture

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by MSTFA)

  • GC-MS system with a suitable column (e.g., DB-5MS)

Procedure:

  • Acidify the sample and extract the metabolites with an organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue to make the metabolites volatile.

  • Inject the derivatized sample into the GC-MS.

  • Separate the compounds on the GC column using a suitable temperature program.

  • Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST).

  • Quantify the compounds using an internal standard.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of genes involved in this compound degradation.

Materials:

  • RNAprotect Bacteria Reagent (or similar)

  • Total RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., hcaA) and a reference gene (e.g., rpoD)

  • qPCR instrument

Procedure:

  • Harvest cells and immediately stabilize the RNA using RNAprotect Bacteria Reagent.

  • Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

  • Synthesize cDNA from the total RNA using a reverse transcriptase kit.

  • Design and validate primers for the target and reference genes.

  • Perform qPCR using the cDNA as a template. A typical reaction includes qPCR master mix, primers, and cDNA.

  • Run the qPCR with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Perform a melting curve analysis to ensure the specificity of the amplified product.

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Microbial Culture (with this compound) Harvest Cell Harvesting Culture->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract Metabolite_Extract Metabolite Extraction (Supernatant) Harvest->Metabolite_Extract qRT_PCR qRT-PCR RNA_Extract->qRT_PCR HPLC HPLC Metabolite_Extract->HPLC GC_MS GC-MS Metabolite_Extract->GC_MS Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression Metabolite_ID Metabolite Identification & Quantification HPLC->Metabolite_ID GC_MS->Metabolite_ID Pathway_Elucidation Pathway Elucidation Gene_Expression->Pathway_Elucidation Metabolite_ID->Pathway_Elucidation

Figure 3: General experimental workflow for studying this compound degradation.

Conclusion

The microbial degradation of this compound is a multifaceted process involving diverse enzymatic and regulatory strategies. This guide has provided a comprehensive overview of the known degradation pathways in key microorganisms and detailed experimental protocols to facilitate further investigation. A deeper understanding of these pathways will not only enhance our knowledge of microbial metabolism but also pave the way for the development of novel bioremediation and biocatalytic technologies. Future research should focus on elucidating the degradation pathways in a wider range of microorganisms, particularly fungi and anaerobic bacteria, and on characterizing the kinetic properties of the enzymes involved.

References

Phenyl Propionate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyl propionate (B1217596), a seemingly simple aromatic ester, serves as a highly versatile and valuable precursor in the landscape of organic synthesis. Its inherent chemical functionalities—an activatable aromatic ring and a modifiable ester group—provide a gateway to a diverse array of more complex molecules, including key pharmaceutical intermediates, agrochemicals, and fragrance compounds. This technical guide delves into the core utility of phenyl propionate, offering a comprehensive overview of its key transformations, detailed experimental protocols for significant reactions, and a summary of quantitative data to aid in research and development.

Core Chemical Transformations

This compound's utility as a precursor stems from several fundamental organic reactions that modify its structure in predictable and useful ways. The primary transformations include:

  • Fries Rearrangement: This acid-catalyzed rearrangement of the phenolic ester yields hydroxypropiophenones. The reaction is regioselective, with temperature and solvent conditions influencing the formation of ortho- and para-isomers. The resulting hydroxypropiophenones are valuable intermediates in the synthesis of various pharmaceuticals.

  • Hydrolysis: Cleavage of the ester bond through acid- or base-catalyzed hydrolysis liberates phenol (B47542) and propionic acid.[1] This reaction is fundamental for deprotection strategies or for preparing derivatives of either component.

  • Reduction: The ester functionality can be reduced to an alcohol, yielding phenyl propanol, by employing strong reducing agents like lithium aluminum hydride.[2]

  • Acylation and Alkylation: The aromatic ring of this compound can undergo electrophilic substitution reactions, though the ester group is deactivating. More commonly, derivatives of this compound, such as those obtained from the Fries rearrangement, are further functionalized.

Key Synthetic Applications

The true value of this compound as a precursor is realized in its role as a starting material for the synthesis of high-value compounds. Two prominent examples are the synthesis of hydroxypropiophenones and the subsequent elaboration of related structures into complex drug molecules.

Fries Rearrangement to Hydroxypropiophenones

The Fries rearrangement of this compound is a cornerstone transformation, providing access to substituted propiophenones which are precursors to a variety of biologically active molecules.[2][3] The regioselectivity of this reaction is highly dependent on the reaction conditions.

Table 1: Summary of Reaction Conditions for the Fries Rearrangement of this compound

CatalystSolventTemperature (°C)Time (h)Predominant ProductYield (%)Reference
AlCl₃Carbon DisulfideReflux, then 130-1502-3Mixture45-50[4]
AlCl₃Nitrobenzene5018para72[4]
AlCl₃Nitrobenzene-2048para60[4]
AlCl₃Nitromethane20168-192para80[4]
AlCl₃Chlorobenzene106 (Microwave)0.05para62[4]
AlCl₃Ethylene Dichloride955para36[4]
AlCl₃Heptane80-907para36[4]
AlCl₃(solvent-free)5010--[4]
TiCl₄Nitromethane20168para56[4]
TiCl₄(solvent-free)5010para39[4]
Polyphosphoric Acid(solvent-free)100-para61[4]
BF₃(solvent-free)503para46[4]
SnCl₄(solvent-free)503para10[4]

Logical Relationship Diagram: Fries Rearrangement of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products This compound This compound Fries Rearrangement Fries Rearrangement This compound->Fries Rearrangement o-Hydroxypropiophenone o-Hydroxypropiophenone Fries Rearrangement->o-Hydroxypropiophenone High Temp. Non-polar Solvent p-Hydroxypropiophenone p-Hydroxypropiophenone Fries Rearrangement->p-Hydroxypropiophenone Low Temp. Polar Solvent

Caption: Fries rearrangement of this compound yields ortho and para isomers.

Synthesis of Dual COX Inhibitory-Antibacterial Agents

Phenylpropionic acid derivatives are the foundational structures for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". Recent research has focused on developing novel derivatives with dual functionality, such as combined cyclooxygenase (COX) inhibition and antibacterial activity. The following workflow and experimental protocols detail the synthesis of such agents starting from a 2-phenylpropionic acid derivative, which can be conceptually derived from this compound.

Table 2: Synthesis of 2-(4-substitutedmethylphenyl)propionic Acid Derivatives

Compound IDR-GroupYield (%)Melting Point (°C)Reference
6a4,5-Dihydrothiazol-2-ylthio77154.2-156.3[5]
6d4-Methyl-4H-1,2,4-triazol-3-ylthio81liquid[5]
6e1-Methyl-1H-tetrazol-5-ylthio82liquid[5]
6fBenzo[d]thiazol-2-ylthio80128.2-130.8[5]
6h5-Methoxybenzo[d]thiazol-2-ylthio77166.5-168.2[5]
6i1H-benzo[d]imidazol-2-ylthio78208.7-210.9[5]
6k5-Chloro-1H-benzo[d]imidazol-2-ylthio81208.8-211.5[5]
6l5-Methoxy-1H-benzo[d]imidazol-2-ylthio82175.6-178.4[5]

Experimental Workflow: Synthesis of Dual COX Inhibitory-Antibacterial Agents

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 2-(4-methylphenyl)propionic acid 2-(4-methylphenyl)propionic acid Bromination Bromination 2-(4-methylphenyl)propionic acid->Bromination Bromine Bromine Bromine->Bromination Substituted Thiol Substituted Thiol Nucleophilic Substitution Nucleophilic Substitution Substituted Thiol->Nucleophilic Substitution 2-(4-(bromomethyl)phenyl)propionic acid 2-(4-(bromomethyl)phenyl)propionic acid Bromination->2-(4-(bromomethyl)phenyl)propionic acid Dual COX Inhibitory-Antibacterial Agent Dual COX Inhibitory-Antibacterial Agent Nucleophilic Substitution->Dual COX Inhibitory-Antibacterial Agent 2-(4-(bromomethyl)phenyl)propionic acid->Nucleophilic Substitution

Caption: Synthetic workflow for dual COX inhibitory-antibacterial agents.

Experimental Protocols

Protocol 1: Fries Rearrangement of this compound to 4-Hydroxypropiophenone

This protocol is a representative example of the Fries rearrangement to selectively synthesize the para-isomer.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in nitromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution while stirring. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 20 °C).

  • Stir the reaction mixture at room temperature for 7-8 days.[4]

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-hydroxypropiophenone.

Expected Yield: Approximately 80%.[4]

Protocol 2: Synthesis of 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h)

This protocol details the final step in the synthesis of a dual COX inhibitory-antibacterial agent from a 2-phenylpropionic acid precursor.

Materials:

Procedure:

  • To a solution of 2-(4-(bromomethyl)phenyl)propionic acid (1 mmol) in acetone (20 mL), add 5-methoxybenzo[d]thiazole-2-thiol (1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Expected Yield: 77%.[5] Characterization Data (¹H NMR, 500 MHz, DMSO-d₆): δ = 7.87 (1H, d, J = 8.8 Hz, benzothiazole (B30560) –CH–), 7.46–7.45 (3H, m, 1,4-disubs. benzene (B151609) –CH–, benzothiazole –CH–), 7.27 (2H, d, J = 8.1 Hz, 1,4-disubs. benzene –CH–), 7.01 (1H, dd, J = 8.0–2.5 Hz, benzothiazole –CH–), 4.62 (2H, s, –CH₂–), 3.84 (3H, s, –OCH₃), 3.67 (1H, q, J = 7.1 Hz, –CH–), 1.35 (3H, d, J = 7.1 Hz, –CH₃).[5]

Conclusion

This compound's role as a precursor in organic synthesis is both significant and multifaceted. Through key transformations such as the Fries rearrangement, it provides access to valuable intermediates like hydroxypropiophenones, which are instrumental in the synthesis of a wide range of compounds. The detailed protocols and quantitative data presented in this guide underscore the practical utility of this compound in the development of complex molecules, particularly in the pharmaceutical sector. For researchers and drug development professionals, a thorough understanding of the synthetic pathways originating from this versatile precursor is essential for the innovation of novel chemical entities.

References

Phenyl Propionate: A Versatile Scaffold in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propionate (B1217596) and its derivatives represent a significant class of compounds with a broad spectrum of research applications, ranging from their use as synthetic precursors in organic chemistry to their diverse biological activities. This technical guide provides a comprehensive overview of the potential research applications of phenyl propionate, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the molecular mechanisms underlying the biological effects of this compound derivatives through detailed signaling pathway diagrams.

Introduction

This compound, a simple phenyl ester of propionic acid, serves as a versatile molecular scaffold in the development of novel therapeutic agents and functional materials.[1] Its structural simplicity allows for facile chemical modification, leading to a diverse library of derivatives with a wide array of biological activities. The lipophilic nature of the phenyl group, combined with the reactive ester moiety, makes this compound and its analogues attractive candidates for prodrug design, enhancing the bioavailability and pharmacokinetic profiles of parent drug molecules.[1] This guide delves into the core research applications of this compound, providing researchers with the necessary technical information to explore its potential in their respective fields.

Antimicrobial Applications

This compound derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[2] This has spurred interest in their potential development as novel antimicrobial agents, particularly in an era of growing antibiotic resistance.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
3-hydroxy-2-methylene-3-phenylpropionic acid derivative (Compound 3)Staphylococcus aureus16[3]
Corynebacterium diphtheriae14[3]
Klebsiella pneumoniae18[3]
Escherichia coli17[3]
Candida albicans13[3]
3-hydroxy-2-methylene-3-(4-chlorophenyl)propionic acid derivative (Compound 7)Staphylococcus aureus18[3]
Corynebacterium diphtheriae16[3]
Klebsiella pneumoniae18[3]
Escherichia coli15[3]
Aspergillus niger11[3]
Candida albicans12[3]
3-hydroxy-2-methylene-3-(2,4-dichlorophenyl)propionic acid derivative (Compound 15)Staphylococcus aureus16[3]
Corynebacterium diphtheriae15[3]
Klebsiella pneumoniae15[3]
Escherichia coli18[3]
Aspergillus niger13[3]
Candida albicans11[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives using the broth microdilution method.

Materials:

  • Test compound (this compound or derivative)

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the diluted compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Visually Inspect for Growth or Measure Absorbance D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Research Applications

Derivatives of this compound have emerged as promising candidates in cancer research, exhibiting cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity

The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCancer Cell LineIC50 (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21)A549 (Human Lung Adenocarcinoma)5.42[2]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22)A549 (Human Lung Adenocarcinoma)2.47[2]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 25)A549 (Human Lung Adenocarcinoma)8.05[2]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 26)A549 (Human Lung Adenocarcinoma)25.4[2]
3d (a this compound derivative)MCF-7 (Human Breast Adenocarcinoma)43.4
MDA-MB-231 (Human Breast Adenocarcinoma)35.9
4d (a this compound derivative)MCF-7 (Human Breast Adenocarcinoma)39.0
MDA-MB-231 (Human Breast Adenocarcinoma)35.1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to each well.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent B->C D Incubate to Allow Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G Paw_Edema_Workflow A Administer Test Compound B Measure Initial Paw Volume A->B C Inject Carrageenan B->C D Measure Paw Volume at Time Intervals C->D E Calculate Percent Inhibition D->E Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin (B15479496) H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Prostaglandin Synthases Inflammation Inflammation, Pain, Fever PGs->Inflammation PPA This compound Derivatives PPA->COX Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB_inactive->NFkB_IkB NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activation PPA_NFkB This compound Derivatives PPA_NFkB->IKK Inhibition

References

The Ascendancy of Phenyl Propionate: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propionate (B1217596), a seemingly simple aromatic ester, holds a significant place in the historical development of organic synthesis and continues to be a molecule of interest in contemporary chemical and pharmaceutical research. This technical guide provides an in-depth exploration of the discovery and historical context of phenyl propionate, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an examination of its role and the role of its derivatives in modern drug discovery, particularly focusing on key signaling pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of ester synthesis in the 19th century. While a specific date for the first synthesis of this compound is not definitively documented, its preparation became feasible following the establishment of key esterification methods.

The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of the 19th century.[1] However, it was the pioneering work of Emil Fischer and Arthur Speier in 1895 that laid the foundational groundwork for practical and efficient ester synthesis.[2][3] Their method, now known as Fischer-Speier esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3] This development opened the door for the synthesis of a vast array of esters, including this compound, from readily available starting materials like phenol (B47542) and propionic acid.

Early research into esterification, notably by Russian chemist Nikolaj Mensutkin between 1879 and 1883, focused on the kinetics and reaction rates of various acids and alcohols, further contributing to the fundamental understanding of these reactions.[2] The early 20th century saw a surge of interest in more complex esters like phenyl propionates, driven by the burgeoning fields of medicinal chemistry and materials science.[2] Their utility as intermediates in the synthesis of pharmaceuticals and as modifiers for polymers spurred the development of more refined and efficient synthetic methodologies.[2] A significant milestone in enabling the large-scale production of esters was the development of a continuous manufacturing process, patented in 1921.[2]

In the realm of fragrance and flavor, this compound and its analogs, such as phenethyl propionate, became valued for their pleasant, fruity, and floral aromas.[4] These esters found application in perfumes, cosmetics, and as flavoring agents in food products.[4]

More recently, derivatives of phenylpropionic acid have gained significant attention in drug discovery. The recognition of the therapeutic potential of arylpropionic acid derivatives, such as ibuprofen, has led to extensive research into this class of compounds for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[5][6]

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 637-27-4[4][7]
Molecular Formula C₉H₁₀O₂[7]
Molecular Weight 150.17 g/mol [7]
Appearance Colorless to pale yellow liquid[4]
Melting Point 20 °C[7]
Boiling Point 211 °C at 760 mmHg[8]
Vapor Pressure 0.184 mmHg at 25 °C (estimated)[8]
Solubility in water 1265 mg/L at 25 °C (estimated)[8]
Solubility in organic solvents Soluble in alcohol[8]
logP (o/w) 2.162 (estimated)[8]
Spectroscopic Data of this compound
Spectroscopic DataDescription
¹H NMR (CDCl₃) δ ~7.4-7.2 (m, 5H, Ar-H), ~2.6 (q, 2H, -O-CO-CH₂-), ~1.2 (t, 3H, -CH₃)
¹³C NMR (DMSO-d6) δ ~172.5 (C=O), ~150.8 (Ar-C-O), ~129.5 (Ar-C), ~125.8 (Ar-C), ~121.7 (Ar-C), ~27.5 (-CH₂-), ~8.9 (-CH₃)
IR (KBr) Major peaks around 3060 cm⁻¹ (aromatic C-H stretch), 2980 cm⁻¹ (aliphatic C-H stretch), 1760 cm⁻¹ (C=O stretch, ester), 1590 cm⁻¹ (aromatic C=C stretch), 1200 cm⁻¹ (C-O stretch)
Mass Spectrum (EI) m/z (%): 150 (M⁺, 20), 94 (100), 66 (15), 57 (30)

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification.

Materials:

  • Phenol (1.0 mol)

  • Propionic acid (1.2 mol)

  • Concentrated sulfuric acid (catalytic amount, ~0.2 mol)

  • Toluene (B28343) (as solvent, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, and distillation setup.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add phenol, propionic acid, and toluene.

  • Slowly add the concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Synthesis of this compound from Phenol and Propionyl Chloride

This method utilizes a more reactive acylating agent.

Materials:

  • Phenol (1.0 mol)

  • Propionyl chloride (1.1 mol)

  • Pyridine (B92270) (1.1 mol, as a base and catalyst)

  • Anhydrous diethyl ether (as solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware including a three-necked flask, dropping funnel, reflux condenser, and separatory funnel.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and reflux condenser, dissolve phenol and pyridine in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Add propionyl chloride dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid to neutralize the pyridine.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the diethyl ether by rotary evaporation.

  • The resulting crude this compound can be purified by vacuum distillation.[9]

Signaling Pathways and Biological Activities

Derivatives of phenylpropionic acid have emerged as significant modulators of various biological pathways, with notable applications in the treatment of metabolic diseases and inflammation.

GPR40 Agonism in Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS). Phenylpropionic acid derivatives have been developed as potent and selective GPR40 agonists for the treatment of type 2 diabetes.

Upon binding of a phenylpropionic acid-based agonist, GPR40 couples to the Gq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ concentration is a key trigger for the exocytosis of insulin-containing granules from the β-cell. Some synthetic agonists have also been shown to signal through Gs, leading to the production of cyclic AMP (cAMP), which further potentiates insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PPA_agonist Phenylpropionic Acid Agonist GPR40 GPR40 (FFAR1) PPA_agonist->GPR40 binds Gq11 Gq/11 GPR40->Gq11 activates Gs Gs (synthetic agonists) GPR40->Gs activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Insulin_granules Insulin Granules PKC->Insulin_granules potentiates exocytosis Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->Insulin_granules triggers exocytosis cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates PKA->Insulin_granules potentiates exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion

Caption: GPR40 signaling pathway activated by phenylpropionic acid derivatives.

Role in CYP2E1-Mediated Metabolism and Oxidative Stress

Cytochrome P450 2E1 (CYP2E1) is an enzyme primarily found in the liver that is involved in the metabolism of various xenobiotics, including ethanol (B145695) and some drugs. The metabolism of certain compounds by CYP2E1 can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Phenylpropionic acid itself can be metabolized, and its derivatives can influence CYP2E1 activity. For instance, some gut microbiota-derived metabolites, including phenylpropionic acid, have been shown to modulate hepatic CYP2E1 levels, thereby affecting drug-induced hepatotoxicity. The pathway involves the generation of ROS, which can activate stress-activated protein kinases like JNK. This can lead to the phosphorylation and activation of transcription factors such as SP1, which in turn can regulate the expression of CYP2E1 and other genes involved in cellular stress responses. Understanding these interactions is crucial for drug development to mitigate potential adverse effects related to drug metabolism.

CYP2E1_Metabolism_Pathway cluster_metabolism Metabolism & Oxidative Stress cluster_signaling Cellular Signaling Xenobiotic Xenobiotic (e.g., Ethanol, Drugs) CYP2E1 CYP2E1 Xenobiotic->CYP2E1 Metabolized by Metabolite Reactive Metabolite CYP2E1->Metabolite ROS ROS (Reactive Oxygen Species) CYP2E1->ROS generates PKC PKC ROS->PKC activates Cellular_damage Cellular Damage ROS->Cellular_damage causes JNK JNK PKC->JNK activates SP1 SP1 (Transcription Factor) JNK->SP1 phosphorylates Nucleus Nucleus SP1->Nucleus translocates to Gene_expression Gene Expression (e.g., CYP2E1, Stress Response) Nucleus->Gene_expression regulates PPA_derivative Phenylpropionic Acid Derivative PPA_derivative->CYP2E1 modulates expression/ activity

References

An In-depth Technical Guide to Phenyl Propionate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl propionate (B1217596), a significant ester in the field of flavor and fragrance chemistry. It details the compound's physicochemical properties, natural occurrence, synthesis, and its role in creating flavor profiles. The guide also includes detailed experimental protocols and visual diagrams of key workflows and biological pathways to support research and development.

Introduction to Phenyl Propionate

This compound (also known as phenyl propanoate) is an aromatic ester formed from phenol (B47542) and propanoic acid.[1] It is recognized for its characteristic pleasant, fruity, and floral aroma, which makes it a valuable component in the flavor and fragrance industries.[1][2] While naturally occurring in some fruits like strawberries and pineapples, it is also synthesized for commercial use as a flavoring agent and a chemical intermediate.[2] This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of this compound.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. This data is essential for its application in various formulations and for understanding its behavior in different matrices.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference(s)
CAS Number 637-27-4[1][2][3]
Molecular Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [3][4]
IUPAC Name phenyl propanoate[3]
Synonyms Phenyl propanoate, Propanoic acid, phenyl ester[1][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid; white low melting solid[1][5]
Odor Profile Fruity, floral, honey, phenolic[1][4][6]
Boiling Point 211 °C (at 760 mm Hg)[5][7]
Melting Point 20 °C[5][7]
Flash Point 86 - 87.26 °C[4][5]
Vapor Pressure 0.184 - 0.2242 mmHg @ 25 °C (estimated)[4][7]
logP (o/w) 2.0 - 2.162 (estimated)[4][7]

Table 3: Solubility of this compound at 25°C

SolventSolubility (g/L)Reference(s)
Ethanol 966.17[4][6]
Methanol 1228.57[6]
Isopropanol 731.26[6]
Water 1265 mg/L (1.265 g/L) (estimated)[7]

Role in Flavor Chemistry

This compound contributes a distinct aromatic profile characterized by fruity, floral, and honey-like notes.[4][6] Its primary role in flavor chemistry is as a flavoring agent in various food products where these notes are desired.[2] It is found naturally in fruits such as strawberries and pineapples, contributing to their unique flavor profiles.[2]

In formulated products, it can be used to build or enhance fruit flavors, particularly those with berry and floral characteristics. Its moderate volatility allows it to contribute to both the initial aroma (orthonasal perception) and the in-mouth flavor (retronasal perception).

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and sensory evaluation of this compound, critical for research and quality control.

Chemical Synthesis: Direct Esterification of Phenol

This protocol describes the synthesis of this compound via Fischer-Speier esterification, a common and effective method.[2][9]

Objective: To synthesize this compound from phenol and propanoic acid.

Materials:

  • Phenol (C₆H₅OH)

  • Propanoic acid (CH₃CH₂COOH)

  • Concentrated sulfuric acid (H₂SO₄) - Catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) - Drying agent

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.05 molar equivalents of phenol with 1.0 molar equivalent of propanoic acid.

  • Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the total reactant volume).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize unreacted acid and catalyst) and then with brine (to reduce the amount of dissolved water).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final, high-purity product.

Characterization: The final product should be characterized using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Sensory Evaluation Protocol (General)

This protocol outlines a general workflow for the sensory analysis of a flavor compound like this compound using descriptive analysis by a trained panel.[7][10][11]

Objective: To qualitatively and quantitatively describe the sensory attributes of this compound.

1. Panelist Selection and Training:

  • Recruitment: Select 8-15 individuals based on their sensory acuity, availability, and interest.

  • Screening: Screen candidates for their ability to detect basic tastes and aromas and to discriminate between different intensities.

  • Training: Train the selected panel over several sessions. Familiarize them with the terminology (lexicon) used to describe fruity, floral, and chemical notes. Use reference standards (e.g., isoamyl acetate (B1210297) for "banana," vanillin (B372448) for "vanilla") to anchor the descriptive terms.[10]

2. Sample Preparation:

  • Prepare a series of dilutions of this compound in a neutral base (e.g., deionized water with a non-ionic solubilizer, or deodorized vegetable oil, depending on the application). Concentrations should range from below the expected detection threshold to well above it.

  • Label samples with randomized three-digit codes to prevent bias.[12]

  • Prepare a "blank" sample containing only the neutral base.

3. Evaluation Procedure (Descriptive Analysis):

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions.[12]

  • Protocol: Provide panelists with the coded samples in a randomized order.

    • Aroma (Orthonasal): Panelists first sniff the sample to evaluate its aroma. They list the descriptive terms that apply (e.g., fruity, floral, honey, chemical) and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Flavor (Retronasal): Panelists then taste the sample, holding it in their mouth for a few seconds before expectorating. They evaluate the in-mouth flavor attributes and intensities, including any aftertaste.

    • Palate Cleansing: Panelists must rinse their mouths with deionized water and eat an unsalted cracker between samples to cleanse the palate.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities across different concentrations.

  • Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.[13]

  • The final output is a detailed sensory profile, often visualized as a spider or radar plot, showing the key attributes and their mean intensities.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the sensory analysis and perception of this compound.

Experimental Workflow for Sensory Analysis

Sensory_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis p1 Panelist Screening & Training p2 Lexicon Development p1->p2 p3 Sample Preparation (Dilution & Coding) p2->p3 e1 Orthonasal Evaluation (Aroma) p3->e1 Begin Session e2 Palate Cleansing e1->e2 e3 Taste Evaluation (Flavor & Mouthfeel) e2->e3 e4 Record Data on Intensity Scales e3->e4 a1 Collect & Compile Panelist Data e4->a1 End Session a2 Statistical Analysis (ANOVA, PCA) a1->a2 a3 Generate Sensory Profile (Spider Plot) a2->a3

Caption: Workflow for descriptive sensory analysis of a flavor compound.
Generalized Olfactory Signaling Pathway

Odorants like this compound are detected by olfactory receptors in the nasal cavity, initiating a signal transduction cascade that leads to the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space cluster_response Cellular Response odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds gprotein G-protein (G_olf) receptor->gprotein Activates enzyme Adenylyl Cyclase III gprotein->enzyme Activates channel CNG Ion Channel depolarization Depolarization channel->depolarization Causes atp ATP camp cAMP atp->camp Converts camp->channel Opens ions Na+ / Ca²⁺ Influx signal Action Potential to Brain depolarization->signal

Caption: Generalized G-protein coupled olfactory signaling pathway.

This pathway illustrates the molecular mechanism responsible for the detection of volatile compounds. An odorant binds to a specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron.[1][3] This binding event activates an associated G-protein (G-olf), which in turn activates the enzyme adenylyl cyclase III.[14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[3] This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.[3]

Safety and Regulatory Information

This compound is classified under GHS as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3][15] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling the compound, and work should be conducted in a well-ventilated area.[15] For specific regulatory status regarding its use as a food additive, professionals should consult the latest guidelines from relevant authorities such as the FDA (Food and Drug Administration) and EFSA (European Food Safety Authority).

Conclusion

This compound is a versatile aromatic ester with a significant role in flavor and fragrance applications. Its distinct fruity and floral characteristics make it a useful ingredient for creating and modifying sensory profiles in a variety of products. A thorough understanding of its physicochemical properties, combined with robust protocols for its synthesis and sensory evaluation, is crucial for its effective application in research, development, and quality assurance. The underlying mechanism of its perception via the olfactory signaling pathway further highlights the complex interplay between chemical structure and sensory experience.

References

Methodological & Application

Synthesis of Phenyl Propionate: A Detailed Guide for the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of phenyl propionate (B1217596), a valuable ester intermediate in the development of pharmaceuticals and other fine chemicals. Two primary synthetic routes are presented: a high-yield Fischer esterification and a classic acid chloride-based method. These protocols are designed for research and development laboratories, offering a comparative analysis to aid in method selection based on desired yield, purity, and available resources.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for phenyl propionate can be guided by factors such as reaction time, temperature, and achievable yield and purity. The following table summarizes the key quantitative data for the two methods detailed in this guide.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Acylation with Propionyl Chloride
Starting Materials Phenol (B47542), Propionic AcidPhenol, Propionyl Chloride
Catalyst/Reagent Boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O)Pyridine (B92270)
Solvent None (neat)Pyridine (acts as solvent and base)
Reaction Temperature 220°CRoom Temperature
Reaction Time 2 hoursNot specified, typically rapid
Reported Yield 95%High (specific yield not cited)
Reported Purity >99% (GC-FID)High

Experimental Protocols

Method 1: Fischer-Speier Esterification using Boron Trifluoride Catalyst

This method utilizes the direct esterification of phenol with propionic acid, catalyzed by boron trifluoride diethyl etherate, and is notable for its high yield and purity.[1]

Materials:

  • Phenol (94.1 g, 1 mol)

  • Propionic acid (74.1 g, 1 mol)

  • Boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O) (1.5 g)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Distillation apparatus

Procedure:

  • Combine phenol (1 mol) and propionic acid (1 mol) in a round-bottom flask equipped with a stirrer.

  • Add 1.5 g of boron trifluoride diethyl etherate to the mixture.

  • Heat the reaction mixture to 220°C with continuous stirring for 2 hours under an inert atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude this compound by distillation under reduced pressure (15 mmHg) to isolate the final product.[1]

Method 2: Acylation of Phenol with Propionyl Chloride in Pyridine

This classic method involves the reaction of phenol with a more reactive acylating agent, propionyl chloride, in the presence of a base such as pyridine to neutralize the HCl byproduct.[2][3] This reaction is typically fast and proceeds at room temperature.[4][5]

Materials:

  • Phenol

  • Propionyl chloride

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for extraction and purification

Procedure:

  • Dissolve phenol in a suitable amount of pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of propionyl chloride to the stirred solution from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, quench the reaction by adding water.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (to remove pyridine), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflows for the synthesis of this compound.

G cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: Acylation with Propionyl Chloride Phenol1 Phenol Reaction1 Heating at 220°C Phenol1->Reaction1 PropAcid Propionic Acid PropAcid->Reaction1 BF3 BF₃·(C₂H₅)₂O (catalyst) BF3->Reaction1 PhenylPropionate1 This compound Reaction1->PhenylPropionate1 Phenol2 Phenol Reaction2 Reaction at RT Phenol2->Reaction2 PropCl Propionyl Chloride PropCl->Reaction2 Pyridine Pyridine Pyridine->Reaction2 PhenylPropionate2 This compound Reaction2->PhenylPropionate2

Caption: Chemical reaction schemes for the synthesis of this compound.

G Start Starting Materials (Phenol & Propionic Acid/Propionyl Chloride) Reaction Reaction (Heating or Stirring at RT) Start->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols: Esterification of Phenol with Propionyl Chloride to Yield Phenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds used in pharmaceuticals, fragrances, and materials science. Phenyl propionate (B1217596), an aromatic ester, is a valuable intermediate and building block in these fields. This document provides detailed protocols for the synthesis of phenyl propionate from phenol (B47542) and propionyl chloride, a highly efficient method leveraging the high reactivity of acyl chlorides.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Phenol, or more readily the phenoxide ion, acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The subsequent elimination of the chloride leaving group yields the this compound ester. Due to the formation of hydrogen chloride (HCl) as a byproduct, a base is typically employed to neutralize the acid and drive the reaction to completion.

This document outlines three common protocols for this synthesis:

  • Protocol A: Schotten-Baumann reaction using aqueous sodium hydroxide (B78521).

  • Protocol B: Acylation in an organic solvent using pyridine (B92270) as a base.

  • Protocol C: Direct thermal reaction without a base.

Detailed experimental procedures, safety precautions, and data tables are provided to ensure reproducibility and safety in a laboratory setting.

Reaction Mechanism and Workflow

General Reaction Scheme

The overall reaction is as follows:

Phenol + Propionyl Chloride → this compound + Hydrogen Chloride

Signaling Pathway: Reaction Mechanism

The esterification follows a nucleophilic acyl substitution pathway. When a base is used, it first deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the acyl chloride.

reaction_mechanism cluster_activation Step 1: Phenol Activation (Base-Catalyzed) cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination & Product Formation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., OH⁻, Pyridine) PropionylChloride Propionyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide->Tetrahedral_Intermediate Attacks Carbonyl Carbon Chloride Chloride Ion (Cl⁻) Tetrahedral_Intermediate->Chloride Elimination of Cl⁻ PhenylPropionate This compound Tetrahedral_Intermediate->PhenylPropionate Collapse of Intermediate

Caption: Reaction mechanism for the base-catalyzed esterification of phenol.

Experimental Workflow

The general workflow involves reaction setup, execution, quenching, and purification. The specific steps vary depending on the chosen protocol.

experimental_workflow start Start reagents Prepare Reactants: - Phenol - Propionyl Chloride - Base (NaOH or Pyridine) - Solvent (if applicable) start->reagents reaction Reaction Setup and Execution (Choose Protocol A, B, or C) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, cessation of HCl evolution) reaction->monitoring workup Work-up & Quenching monitoring->workup extraction Extraction & Washing workup->extraction drying Drying of Organic Layer extraction->drying purification Final Purification (Distillation or Recrystallization) drying->purification analysis Product Characterization (e.g., NMR, IR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Hazards
PhenolC₆H₅OH94.11108-95-2Toxic, Corrosive, Mutagenic
Propionyl ChlorideC₃H₅ClO92.5279-03-8Flammable, Water-Reactive, Corrosive, Lachrymator
Sodium HydroxideNaOH40.001310-73-2Corrosive
PyridineC₅H₅N79.10110-86-1Flammable, Toxic, Carcinogenic
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly Flammable, Forms Peroxides
Dichloromethane (B109758)CH₂Cl₂84.9375-09-2Carcinogenic, Irritant
Hydrochloric AcidHCl36.467647-01-0Corrosive
Sodium BicarbonateNaHCO₃84.01144-55-8Irritant
Anhydrous MgSO₄/Na₂SO₄---Irritant

Experimental Protocols

Safety Precaution: All manipulations involving phenol and propionyl chloride must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol A: Schotten-Baumann Synthesis using Aqueous Sodium Hydroxide

This protocol is adapted from the well-established Schotten-Baumann procedure for acylating phenols.[1][2] It is effective and avoids the use of organic bases like pyridine.

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve phenol (0.10 mol, 9.41 g) in 10% aqueous sodium hydroxide solution (150 mL).

  • Stopper the flask and cool the mixture in an ice-water bath.

  • Carefully add propionyl chloride (0.11 mol, 10.2 g, ~9.7 mL) to the flask in small portions over 10-15 minutes with vigorous shaking after each addition. Caution: The reaction is exothermic.

  • After the addition is complete, continue to shake the stoppered flask vigorously for an additional 15-20 minutes. The smell of propionyl chloride should disappear, and a solid or oily product should separate.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the product thoroughly with cold water (2 x 50 mL) to remove any remaining salts.

  • For further purification, recrystallize the crude product from a minimal amount of ethanol (B145695) or purify by distillation under reduced pressure.

Work-up Summary (Protocol A):

  • Quenching: Reaction is quenched by the completion of the reaction in the aqueous basic solution.

  • Isolation: Vacuum filtration.

  • Washing: Cold water.

  • Purification: Recrystallization (from ethanol) or distillation.

Protocol B: Synthesis using Pyridine in an Organic Solvent

This method is suitable for reactions where the reactants or products are sensitive to aqueous base or when a non-aqueous system is preferred. Pyridine acts as both a nucleophilic catalyst and an acid scavenger.[3][4]

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (0.10 mol, 9.41 g) in anhydrous dichloromethane (DCM) or diethyl ether (100 mL).

  • Add pyridine (0.12 mol, 9.5 g, ~9.7 mL) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Add propionyl chloride (0.11 mol, 10.2 g, ~9.7 mL) dropwise from the dropping funnel over 20-30 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation.

Work-up Summary (Protocol B):

  • Quenching: Implicit in the washing steps.

  • Extraction/Washing: Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Drying: Anhydrous MgSO₄.

  • Purification: Rotary evaporation followed by vacuum distillation.

Protocol C: Direct Thermal Reaction (No Base)

This is the simplest method but requires heating and careful management of the evolved HCl gas. It is based on a procedure for preparing crude this compound for subsequent rearrangement.[5]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl), place phenol (0.10 mol, 9.41 g).

  • Slowly add an equimolar amount of propionyl chloride (0.10 mol, 9.25 g, ~8.8 mL).

  • Gently heat the mixture in an oil bath. The temperature should be sufficient to initiate a steady evolution of HCl gas.

  • Continue heating until the evolution of HCl gas ceases, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature. The crude this compound can be used directly for some applications or purified.

  • For purification, dissolve the crude product in diethyl ether (100 mL) and follow the washing procedure described in Protocol B (steps 7 and 8), omitting the HCl wash if no pyridine was used.

Data Presentation

The following tables summarize the quantitative parameters for the described protocols. Yields are typically high for these reactions but can vary based on the purity of reagents and the efficiency of the work-up.

Table 1: Reactant Quantities (for 0.10 mol Phenol)
ProtocolPhenol (mol)Propionyl Chloride (mol)Base (mol)Solvent (mL)
A (NaOH) 0.100.110.15 (in 150 mL 10% NaOH)Water (150)
B (Pyridine) 0.100.110.12 (Pyridine)DCM or Ether (100)
C (Thermal) 0.100.10NoneNone
Table 2: Reaction Conditions and Expected Outcomes
ProtocolTemperature (°C)Reaction TimeTypical YieldKey Observations
A (NaOH) 0 → Room Temp.15-30 minHigh (>85%)Exothermic reaction; formation of precipitate.
B (Pyridine) 0 → Room Temp.1-2 hoursHigh (>90%)Formation of pyridinium (B92312) hydrochloride precipitate.
C (Thermal) Gentle HeatingUntil HCl evolution ceasesModerate to HighVigorous evolution of HCl gas.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (Protocol C). Ensure vigorous shaking/stirring.
Loss during work-up.Ensure careful separation of layers during extraction. Minimize transfers.
Wet reagents/glassware.Use anhydrous solvents and properly dried glassware, especially for Protocol B. Propionyl chloride reacts with water.
Product contaminated with phenol Insufficient washing with base.During work-up, wash the organic layer thoroughly with 5-10% NaOH solution to extract unreacted phenol.
Oily product instead of solid (Protocol A) This compound may be an oil at room temp. Impurities can also lower the melting point.Proceed with extraction using an organic solvent (e.g., diethyl ether) instead of filtration. Purify by distillation.
Reaction does not start Low reactivity of phenol.Ensure the use of a base (Protocols A & B) to form the more reactive phenoxide ion.

References

Analytical Methods for the Characterization of Phenyl Propionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of phenyl propionate (B1217596). The methods outlined below utilize common analytical techniques to ensure accurate identification, quantification, and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenyl propionate. It is particularly useful for purity assessment and identification in complex matrices.

Application Note

This method describes the determination of this compound purity and the identification of potential impurities. The protocol is suitable for quality control in manufacturing and for the analysis of this compound in various sample matrices, such as essential oils.

Quantitative Data
ParameterValueReference
Purity (by GC-FID) >99%[1]
Molecular Ion (M+) 150 m/z[2]
Major Fragment Ions 94, 57, 29 m/z[2]
Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas), 99.999% purity.

  • This compound reference standard.

  • Solvent (e.g., Hexane or Ethyl Acetate), HPLC grade.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in the chosen solvent.

    • For quantitative analysis, prepare a series of calibration standards from a certified reference standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1) or Splitless for trace analysis.

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of the reference standard.

    • The mass spectrum of this compound is characterized by its molecular ion peak at m/z 150 and major fragment ions at m/z 94, 57, and 29.[2]

    • Quantify the sample by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B D Inject Sample B->D C Prepare Standards C->D E Separation in GC Column D->E F Ionization & Fragmentation E->F G Mass Analysis F->G H Identify Peak G->H I Quantify H->I J Report Results I->J

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.

Application Note

This protocol outlines a reversed-phase HPLC method for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method is designed to be rapid, accurate, and precise. While a specific method for this compound is provided, methods for similar compounds like nandrolone (B1676933) phenylpropionate can be adapted.[3][4][5][6]

Quantitative Data (Adapted from Nandrolone Phenylpropionate Analysis)
ParameterValueReference
Linearity Range 0.05 - 25 µg/mL[3][5]
Correlation Coefficient (r²) > 0.999[3][4][5]
Limit of Detection (LOD) 0.010 µg/mL[3][5]
Limit of Quantitation (LOQ) 0.050 µg/mL[3][5]
Accuracy (Recovery) 93.3% - 109.0%[4]
Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Orthophosphoric acid in a mixture of water and methanol (90:10, v/v).[4]

    • Mobile Phase B: Acetonitrile.[4]

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to obtain a known concentration (e.g., 400 µg/mL).[4] Sonicate to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40 °C.[4]

    • Detection Wavelength: 240 nm.[3][4][5]

    • Gradient Program:

      • A linear gradient can be optimized to achieve the best separation. An example gradient could be starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

  • Data Analysis:

    • Identify the this compound peak by its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using a calibration curve generated from the peak areas of the standard solutions.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare Mobile Phase D Inject into HPLC A->D B Prepare Sample Solution B->D C Prepare Standard Solutions C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Identification F->G H Quantification G->H I Generate Report H->I

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

Application Note

This section provides the expected chemical shifts for this compound in both ¹H and ¹³C NMR spectra, which are critical for structural confirmation.

Quantitative Data

¹H NMR Chemical Shifts (δ, ppm): [7]

AssignmentChemical Shift (ppm)Multiplicity
Aromatic Protons7.08 - 7.32Multiplet
-CH₂-2.56Quartet
-CH₃1.26Triplet

¹³C NMR Chemical Shifts (δ, ppm): [8][9]

AssignmentChemical Shift (ppm)
C=O (Carbonyl)~173
Aromatic C (quaternary)~151
Aromatic C-H~129, ~126, ~122
-CH₂-~28
-CH₃~9
Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, 1-2 second acquisition time, and a 2-5 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Logical Relationship Diagram

NMR_Logic cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Spectrum cluster_13C_NMR ¹³C NMR Spectrum Structure Phenyl Ring + Propionate Chain H_Signals Number of Signals (Chemical Equivalence) Structure->H_Signals H_Shift Chemical Shift (δ) (Electronic Environment) Structure->H_Shift H_Splitting Splitting Pattern (Neighboring Protons) Structure->H_Splitting H_Integration Integration (Proton Ratio) Structure->H_Integration C_Signals Number of Signals (Carbon Equivalence) Structure->C_Signals C_Shift Chemical Shift (δ) (Carbon Type) Structure->C_Shift

Caption: Relationship between this compound structure and NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Application Note

This method is used for the qualitative identification of this compound by confirming the presence of key functional groups such as the ester carbonyl and aromatic C-H bonds. It can also be used for quantitative analysis of mixtures containing this compound.[1][10][11]

Quantitative Data
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Aromatic C-HStretching~3044[11]
C=O (Ester)Stretching~1758[11]
C=C (Aromatic)Stretching~1593, ~1492[11]
C-O (Ester)Stretching1220 - 1000[11]
Experimental Protocol

Instrumentation:

  • FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity.

    • Key peaks to look for include the strong carbonyl (C=O) stretch of the ester group around 1758 cm⁻¹ and the aromatic C-H stretches above 3000 cm⁻¹.[11]

Experimental Workflow

FTIR_Workflow cluster_prep Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation A Clean ATR Crystal B Collect Background A->B C Apply Sample to Crystal B->C D Acquire Spectrum C->D E Identify Functional Groups D->E F Compare to Reference E->F G Confirm Identity F->G

Caption: Workflow for FTIR analysis of this compound.

References

Application Note: Quantitative Analysis of Phenyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the quantification of phenyl propionate (B1217596) using Gas Chromatography-Mass Spectrometry (GC-MS). Phenyl propionate is a significant compound in various industries, including fragrance, flavor, and pharmaceuticals. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, ensuring high accuracy and reproducibility. This method is suitable for quality control, stability testing, and research applications where precise measurement of this compound is critical.

Introduction

This compound (C₉H₁₀O₂) is an ester known for its characteristic fruity, floral aroma.[1][2] Its accurate quantification is essential for maintaining product quality and consistency. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.[3][4] This document provides a detailed protocol for the GC-MS analysis of this compound, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Reagents and Materials
  • This compound standard (≥99% purity)

  • Internal Standard (IS), e.g., Diphenyl ether or a suitable non-interfering ester

  • Solvents: Dichloromethane (B109758), Hexane, Methanol (GC grade)[3][5]

  • Anhydrous Sodium Sulfate (B86663)

  • Sample Vials: 1.5 mL glass GC autosampler vials with inserts[5]

Instrumentation
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.[2]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., diphenyl ether) in dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each working standard with the internal standard to a final concentration of 5 µg/mL.

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix.

  • To 1 mL of the liquid sample, add 1 mL of dichloromethane.

  • Add the internal standard to a final concentration of 5 µg/mL.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.[3]

For matrices where this compound is a volatile component, static or dynamic headspace analysis can be employed to isolate it from non-volatile matrix components.[6]

  • Accurately weigh a representative portion of the sample into a headspace vial.

  • Add the internal standard.

  • Seal the vial and place it in the headspace autosampler.

  • The sample is heated to allow the volatile compounds to partition into the headspace of the vial.[6]

  • A sample of the headspace gas is then automatically injected into the GC-MS.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

Parameter Value
GC System
Injection Port Temp250 °C
Injection ModeSplitless (for trace analysis)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp Rate10 °C/min to 280 °C
Final Hold Time5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Electron Energy70 eV
Mass Scan Range40-200 amu
Data Acquisition Mode Scan and Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Identification: The retention time and mass spectrum of this compound in the samples are compared with those of the authentic standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 150 and key fragment ions at m/z 94, 57, and 29.[2]

  • Quantification: For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

Table 1: this compound and Internal Standard (Diphenyl Ether) Retention Times and Characteristic Ions
Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound~10.594150, 57, 29
Diphenyl Ether (IS)~12.8170141, 77
Table 2: Illustrative Calibration Curve Data for this compound
Concentration (µg/mL) This compound Peak Area Internal Standard Peak Area Area Ratio (Analyte/IS)
0.115,234750,1230.0203
0.576,987755,4320.1019
1.0155,432760,9870.2043
5.0780,123758,7651.0281
10.01,567,890761,2342.0597
25.03,901,234759,8765.1341
Linearity (r²) > 0.998
Table 3: Method Validation Parameters (Illustrative)
Parameter Result
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Stock Solutions (this compound & IS) Standards Working Standards (Calibration Curve) Stock->Standards GC_Vial Transfer to GC Vial Standards->GC_Vial Sample Sample Collection Extraction Extraction / Headspace Sample->Extraction Extraction->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Phenyl_Propionate_Pathway phenyl_propionate This compound (C9H10O2) M.W. 150.17 molecular_ion [M]+• m/z 150 phenyl_propionate->molecular_ion Electron Ionization (70 eV) fragment1 [C6H5OH]+• Phenol Radical Cation m/z 94 molecular_ion->fragment1 McLafferty Rearrangement fragment2 [C2H5CO]+ Propionyl Cation m/z 57 molecular_ion->fragment2 Alpha Cleavage fragment3 [C2H5]+ Ethyl Cation m/z 29 fragment2->fragment3 Loss of CO

Caption: this compound fragmentation pathway in EI-MS.

Conclusion

The GC-MS method detailed in this application note is a highly effective and reliable technique for the quantification of this compound in a variety of sample matrices. The use of an internal standard and a well-defined protocol ensures the accuracy and precision required for demanding applications in research, drug development, and quality control. The high selectivity of mass spectrometry minimizes interferences, providing confidence in the analytical results.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Phenylpropionate Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of phenylpropionate mixtures using High-Performance Liquid Chromatography (HPLC). The methods outlined below are essential for the analysis of phenylpropionate derivatives in various matrices, a critical aspect of drug development, quality control, and pharmacokinetic studies. Phenylpropionates, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs), often exist as enantiomers, where one form is pharmacologically active and the other is less active or may cause adverse effects. Therefore, their efficient separation is of paramount importance.

Section 1: Chiral Separation of 2-Phenylpropionic Acid Enantiomers

The enantiomers of 2-arylpropionic acids, such as ibuprofen (B1674241), often exhibit different pharmacological and toxicological profiles.[1] For instance, the S-(+)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the R-(-)-enantiomer is significantly less active.[1] This necessitates robust analytical methods for their separation and quantification. Two primary HPLC strategies are employed for the chiral separation of 2-phenylpropionic acid: the use of a chiral stationary phase (CSP) and the addition of a chiral mobile phase additive.[1]

Method 1: Chiral Stationary Phase (CSP) HPLC

This method utilizes a cellulose-based chiral stationary phase, which has demonstrated excellent enantioselectivity for profens.[1]

Experimental Protocol:

  • Mobile Phase Preparation: Carefully measure and mix 980 mL of n-hexane, 20 mL of 2-propanol, and 1 mL of trifluoroacetic acid (98:2:0.1, v/v/v).[1]

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-phenylpropionic acid (e.g., 1 mg/mL) in the mobile phase.[1] From this stock, prepare a series of working standards by dilution to cover the desired concentration range.

  • HPLC System Setup and Analysis:

    • Install a Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica (B1680970) gel), 150 mm x 4.6 mm column.[1]

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

    • Set the UV detector to a wavelength of 254 nm.[1]

    • Set the column temperature to ambient conditions (25 ± 1°C).[1]

    • Inject 20 µL of the standard or sample solutions.[1]

    • Record the chromatograms and determine the retention times and peak areas for each enantiomer.

Quantitative Data Summary:

ParameterValueReference
Linearity Range20–180 µg/mL for each enantiomer[1]
Limit of Detection (LOD)8.1% (S)-IBU in a mixture[1]

Workflow for Chiral Stationary Phase (CSP) HPLC Separation

CSP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (n-hexane:2-propanol:TFA) Equilibrate Equilibrate Chiralcel OJ-H Column MobilePhase->Equilibrate Flow rate: 1.0 mL/min Standard Prepare Racemic Standard Solution Inject Inject 20 µL Sample Standard->Inject Equilibrate->Inject Detect UV Detection at 254 nm Inject->Detect Record Record Chromatogram Detect->Record Quantify Determine Retention Times & Peak Areas Record->Quantify

Caption: Workflow for the enantiomeric separation of 2-phenylpropionic acid using CSP-HPLC.

Method 2: Chiral Mobile Phase Additive HPLC

This approach involves the use of a standard achiral column, with a chiral selector added to the mobile phase.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol (B129727) (or acetonitrile) and a 0.5% triethylamine (B128534) acetate (B1210297) buffer (pH 3.0) containing 25 mmol/L of hydroxypropyl-β-cyclodextrin (HP-β-CD). The ratio of the organic solvent to the aqueous buffer needs to be optimized for the specific separation.[2]

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-phenylpropionic acid (e.g., 1 mg/mL) in the mobile phase. Prepare working standards by dilution.

  • HPLC System Setup and Analysis:

    • Install a standard ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 254 nm.[1]

    • Inject 20 µL of the prepared solutions.

    • Monitor the separation and record the chromatogram.

Section 2: Reverse-Phase HPLC for Separation of Phenylpropionate Derivatives

Reverse-phase HPLC is a widely used technique for the analysis of various phenylpropionate compounds.

Method 3: Separation of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid Stereoisomers

This method was developed for the successful separation of two stereoisomers of a phenylpropanoic acid derivative.[3][4]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v).[3][4]

  • HPLC System Setup and Analysis:

    • Install a J'sphere-ODS-H80 column (150 mm × 4.6 mm, 4 μm).[3][4]

    • Set the flow rate to 1.0 mL/min.[3][4]

    • Set the UV detection wavelength to 228 nm.[3][4]

    • Inject the sample and record the chromatogram. Baseline resolution of the two stereoisomers should be achieved.[3][4]

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.15 µg/mL[3][4]
Limit of Quantification (LOQ)0.50 µg/mL[3][4]
Method 4: General Separation of 2-Phenylpropionic Acid on a C18 Column

This protocol outlines a general method for the achiral separation of 2-phenylpropionic acid.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Solvent A: Acidic aqueous buffer (e.g., phosphate (B84403) buffer adjusted to pH ~3).[2]

    • Solvent B: Acetonitrile (B52724) or Methanol.[2]

    • For isocratic elution, a typical starting condition is a 50:50 (v/v) mixture of Solvent A and Solvent B.[2]

    • For gradient elution, a linear gradient from 30% B to 70% B over 10 minutes can be a good starting point.[2]

  • HPLC System Setup and Analysis:

    • Install an ODS C18 column (250 mm x 4.6 mm, 5 µm particle size).[2]

    • Set the flow rate to 1.0 mL/min.[2]

    • Set the column temperature to 30 °C.[2]

    • Set the UV detection wavelength to 225 nm.[2]

    • Inject 10 µL of the sample.[2]

Workflow for Reverse-Phase HPLC Separation

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Aqueous Buffer & Organic Solvent) Equilibrate Equilibrate ODS C18 Column MobilePhase->Equilibrate Flow rate: 1.0 mL/min Temp: 30 °C Sample Dissolve Sample in Initial Mobile Phase Inject Inject 10 µL Sample Sample->Inject Equilibrate->Inject Elute Isocratic or Gradient Elution Inject->Elute Detect UV Detection at 225 nm Elute->Detect Record Record Chromatogram Detect->Record Analyze Analyze Peak Characteristics Record->Analyze

Caption: General workflow for the separation of phenylpropionic acid using reverse-phase HPLC.

Section 3: Analysis of Nandrolone (B1676933) Phenylpropionate and its Impurities

A stability-indicating reverse-phase HPLC method has been developed for the identification and quantification of potential impurities in Nandrolone Phenylpropionate active pharmaceutical ingredient.[5]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% orthophosphoric acid in a water and methanol mixture (90:10, v/v).[5]

    • Mobile Phase B: Acetonitrile.[5]

  • HPLC System Setup and Analysis:

    • Install an Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm).[5]

    • Use a gradient elution method.

    • Set the column temperature to 40°C.[5]

    • Set the detector wavelength to 240 nm (and 210 nm for impurity-1).[5]

    • The Nandrolone Phenylpropionate peak elutes at approximately 26 minutes with baseline separation of all impurities.[5]

Another validated RP-HPLC method for the estimation of nandrolone phenylpropionate uses a different stationary phase and mobile phase.[6]

Experimental Protocol:

  • Mobile Phase Preparation: An isocratic mobile phase of 10 mM phosphate buffer and acetonitrile (50:50, v/v).[6][7]

  • HPLC System Setup and Analysis:

    • Install a Luna Phenomenex CN column (250 mm x 4.6 mm, 5 µm).[6][7]

    • Set the flow rate to 1 mL/min.[7]

    • Set the UV detection wavelength to 240 nm.[6][7]

    • The injection volume is 50 µL.[7]

    • Nandrolone phenylpropionate was reported to elute at about 6.3 minutes.[6]

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.050 to 25 µg/mL[6][7]
Limit of Detection (LOD)0.010 µg/mL[6][7]
Limit of Quantification (LOQ)0.050 µg/mL[6][7]
Accuracy (% Recovery)93.3% to 109.0% for all impurities[5]
Precision (%RSD)Intra-day: 0.219-0.609%, Inter-day: 0.441-0.875%[6]

Logical Relationship for Method Selection

Method_Selection Start Start: Phenylpropionate Mixture Analysis IsChiral Is Chiral Separation Required? Start->IsChiral ChiralMethod Select Chiral Method IsChiral->ChiralMethod Yes ReversePhase Select Reverse-Phase Method IsChiral->ReversePhase No CSP Method 1: Chiral Stationary Phase (CSP) ChiralMethod->CSP CMPA Method 2: Chiral Mobile Phase Additive (CMPA) ChiralMethod->CMPA SpecificCompound Analysis of Specific Derivative? ReversePhase->SpecificCompound NPP Method 3 or 5: Nandrolone Phenylpropionate SpecificCompound->NPP NPP OtherStereoisomer Method 4: Other Stereoisomers SpecificCompound->OtherStereoisomer Other Specific General Method 4: General Achiral Separation SpecificCompound->General General

Caption: Decision tree for selecting an appropriate HPLC method for phenylpropionate analysis.

References

Application Notes and Protocols: Phenyl Propionate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propionate (B1217596) and its derivatives are versatile chemical synthons that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents. Their structural motif is present in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs), anabolic steroids, and novel therapeutic candidates with dual activities. This document provides detailed application notes and experimental protocols for the utilization of phenyl propionate derivatives in the synthesis of key pharmaceuticals. It includes quantitative data summaries, step-by-step experimental procedures, and visual representations of relevant biological pathways and synthetic workflows to support researchers in drug discovery and development.

Introduction

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, offering a combination of lipophilicity and a carboxylic acid or ester functional group that can be readily modified.[1] This structural unit is central to the pharmacological activity of numerous drugs.[1] this compound esters, in particular, are valuable intermediates due to their reactivity and ability to be converted into more complex molecules.[2] This document details the application of this compound and its analogues in the synthesis of three major classes of pharmaceuticals: anabolic steroids, non-steroidal anti-inflammatory drugs (NSAIDs), and dual cyclooxygenase (COX) inhibitory-antibacterial agents.

Synthesis of Anabolic Steroids

This compound esters are commonly used to increase the half-life of anabolic steroids, such as Nandrolone (B1676933) and Testosterone (B1683101).[3][4] The esterification of the 17β-hydroxyl group of the steroid core with 3-phenylpropionic acid or its derivatives enhances lipophilicity, leading to a slower release from the injection site and a prolonged duration of action.[3]

Synthesis of Nandrolone Phenylpropionate

Nandrolone phenylpropionate is an anabolic steroid used in the treatment of osteoporosis and certain types of anemia.[5] Two synthetic methods are presented below.

Method 1: Benzyne-Mediated Esterification

This method utilizes a benzyne (B1209423) precursor for the esterification of nandrolone with 3-phenylpropanoic acid.[6]

Experimental Protocol:

  • Combine 3-phenylpropanoic acid (30.0 mg, 0.2 mmol, 1.0 equiv), aryne precursor (119.2 mg, 0.4 mmol, 2.0 equiv), nandrolone (82.3 mg, 0.3 mmol, 1.5 equiv), CsF (182.3 mg, 1.2 mmol, 6.0 equiv), K₂CO₃ (82.9 mg, 0.6 mmol, 3.0 equiv), and 18-crown-6 (B118740) (158.6 mg, 0.6 mmol, 3.0 equiv) in a reaction vessel.[6]

  • Add anhydrous acetonitrile (B52724) (0.5 mL).[6]

  • Heat the mixture to 70°C in an oil bath and stir for 8 hours.[6]

  • Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purify the residue by flash column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (20:1) as the eluent.[6]

Method 2: Direct Esterification

This method involves the direct esterification of nandrolone with cinnamaldehyde (B126680) in the presence of a catalyst.[6]

Experimental Protocol:

  • To a 100 mL reaction flask, add cinnamaldehyde (0.397 g, 3 mmol), Nandrolone (0.411 g, 1.5 mmol), [Bmim]₂[WO₄] catalyst (0.158 g, 0.3 mmol), and 1,4-dioxane (B91453) (10 mL).[6]

  • Heat the mixture to 120°C and maintain for 2.5 hours.[6]

  • Cool the reaction mixture to room temperature.[6]

  • Extract the product with water (30 mL) and ethyl acetate (20 mL).[6]

  • Separate the organic phase and concentrate to obtain the target product.[6]

ParameterMethod 1Method 2
Starting Materials 3-Phenylpropanoic acid, Nandrolone, Aryne precursorCinnamaldehyde, Nandrolone
Catalyst/Reagents CsF, K₂CO₃, 18-crown-6[Bmim]₂[WO₄]
Solvent Acetonitrile1,4-Dioxane
Reaction Temperature 70°C120°C
Reaction Time 8 hours2.5 hours
Yield Not specified74%[6]

Table 1: Comparison of Synthetic Protocols for Nandrolone Phenylpropionate.

Synthesis of Testosterone Phenylpropionate

Testosterone phenylpropionate is a synthetic androgen and anabolic steroid.[4] The synthesis involves the esterification of testosterone with propionic anhydride (B1165640), which can be adapted for the phenylpropionate derivative by using 3-phenylpropionyl chloride or anhydride.[7][8]

Experimental Protocol (Adapted from Testosterone Propionate Synthesis):

  • In an inert atmosphere (e.g., argon), add testosterone (10g) to dichloromethane (B109758) (200mL).[8]

  • Add diisopropylethylamine (50mL) and 4-dimethylaminopyridine (B28879) (DMAP) (0.01g).[8]

  • Add 3-phenylpropionic anhydride (stoichiometric equivalent to propionic anhydride in the original protocol).[8]

  • Maintain the reaction mixture at 80°C until the reaction is complete (monitor by TLC).[8]

  • Add water and separate the layers.[8]

  • Wash the organic layer with water, concentrate, filter, and dry to obtain the product.[8]

ParameterValue
Starting Material Testosterone
Acylating Agent 3-Phenylpropionic anhydride
Base Diisopropylethylamine
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane
Reaction Temperature 80°C
Reported Yield (for propionate) 111% (likely includes residual solvent)[8]
Reported Purity (for propionate) 98.7%[8]

Table 2: Synthesis of Testosterone Phenylpropionate (Adapted Protocol).

Androgen Receptor Signaling Pathway

Testosterone and its synthetic analogues exert their effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[2] Upon binding, the AR translocates to the nucleus, where it regulates the expression of target genes involved in cell growth, proliferation, and survival.[2][6]

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ Nandrolone AR Androgen Receptor (AR) Testosterone->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Constitutive Prostaglandins (Housekeeping) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs (e.g., Ibuprofen (B1674241), Naproxen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit dual_agent_synthesis cluster_synthesis Synthetic Workflow Start p-Methylacetophenone Step1 Reduction (NaBH4) Start->Step1 Intermediate1 1-(4-methylphenyl)ethanol Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate Step2->Intermediate2 Step3 Cyanation Intermediate2->Step3 Intermediate3 2-(4-methylphenyl)propionitrile Step3->Intermediate3 Step4 Hydrolysis (HCl) Intermediate3->Step4 Intermediate4 2-(4-methylphenyl)propionic acid Step4->Intermediate4 Step5 Bromination Intermediate4->Step5 Intermediate5 2-(4-(bromomethyl)phenyl)propionic acid Step5->Intermediate5 Step6 Substitution with (benz)azolylthiol Intermediate5->Step6 Final_Product Dual COX Inhibitory- Antibacterial Agent Step6->Final_Product

References

Application of Phenyl Propionate in Fragrance Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propionate (B1217596) is an aromatic ester that possesses a unique and versatile olfactory profile, making it a valuable ingredient in the fragrance industry. Its characteristic sweet, floral, and fruity notes with honey and balsamic undertones allow for its use in a wide array of fragrance compositions, from fine perfumes to personal care and household products. This document provides detailed application notes and protocols for the effective use of phenyl propionate in fragrance formulation research. It covers its physicochemical properties, olfactory characteristics, stability, analytical quantification, sensory evaluation, and a laboratory-scale synthesis protocol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into fragrance formulations. These properties influence its solubility, volatility, and stability in various product bases.

PropertyValueReference
Chemical Name Phenyl propanoate[1]
Synonyms Propanoic acid, phenyl ester; this compound[1]
CAS Number 637-27-4[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 211 °C at 760 mmHg
Melting Point 20 °C
Vapor Pressure 0.2242 hPa @ 20°C; 0.3345 hPa @ 25°C[1]
Solubility Soluble in ethanol (B145695) (966.17 g/L), methanol (B129727) (1228.57 g/L), isopropanol (B130326) (731.26 g/L). Slightly soluble in water.[1]
LogP (o/w) 2.0[1]

Olfactory Profile and Applications

This compound is characterized by a complex and multifaceted aroma profile. Its primary notes are floral, with significant honey, phenolic, animalic, and fruity facets.[1] This complexity makes it a versatile ingredient in the perfumer's palette.

Olfactory Descriptors:

  • Primary: Floral[1]

  • Secondary: Honey, Phenolic, Animalic, Fruity[1]

Applications in Fragrance Formulation:

  • Fine Fragrances: Used to impart warmth, sweetness, and a floral-fruity character. It can act as a modifier, adding complexity and depth to floral bouquets, particularly in rose and hyacinth accords.

  • Personal Care Products: Incorporated into lotions, creams, soaps, and shampoos to provide a pleasant and lasting scent.[3] Its stability in various bases is a key consideration for these applications.

  • Household Products: Utilized in air fresheners, detergents, and fabric softeners to create inviting and clean aromas.

While some sources may indicate "not for fragrance use," patent literature and its olfactory profile confirm its application in fragrance compositions.[3][4][5] The discrepancy may arise from regulatory considerations or specific use restrictions in certain applications or regions. Researchers should always consult the latest regulatory guidelines and perform their own safety and stability assessments. For instance, the structurally similar 3-phenyl propyl propionate is recommended for use at up to 20% in fragrance concentrates.[6]

Stability Testing Protocol for this compound in a Cosmetic Emulsion

Objective: To evaluate the physical and chemical stability of this compound in a representative oil-in-water (O/W) cosmetic emulsion under accelerated and real-time conditions.

Materials and Equipment:

  • This compound

  • O/W cream base (fragrance-free)

  • Glass jars with airtight lids

  • Stability chambers/ovens (25°C/60% RH, 40°C/75% RH)

  • Refrigerator (4°C)

  • Freezer (-10°C)

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Centrifuge

Experimental Workflow:

Stability_Testing_Workflow Stability Testing Workflow for this compound in a Cosmetic Emulsion prep Sample Preparation: Incorporate this compound (e.g., 0.5% w/w) into O/W cream base. Package in airtight glass jars. initial Initial Analysis (Time 0): - Organoleptic assessment (color, odor) - pH measurement - Viscosity measurement - GC-MS quantification of this compound prep->initial storage Storage Conditions: - 40°C/75% RH (Accelerated) - 25°C/60% RH (Real-time) - 4°C (Control) - Freeze-Thaw Cycling (-10°C to 25°C) initial->storage analysis Periodic Analysis: (e.g., 1, 2, 3 months for accelerated; 3, 6, 12 months for real-time) storage->analysis organoleptic Organoleptic Assessment: - Color change - Odor change analysis->organoleptic physicochemical Physicochemical Tests: - pH measurement - Viscosity measurement - Phase separation (visual, centrifugation) analysis->physicochemical gcms Chemical Analysis: - GC-MS quantification of this compound analysis->gcms data Data Analysis & Reporting: - Compare results to initial values and control. - Determine shelf-life and stability profile. organoleptic->data physicochemical->data gcms->data Sensory_Evaluation_Workflow Sensory Evaluation Workflow for a Fragrance with this compound prep Sample Preparation: Dip smelling strips into the fragrance oil for a standardized duration and depth. initial Initial Evaluation (Top Notes): Panelists evaluate the fragrance immediately after preparation. prep->initial middle Mid-point Evaluation (Heart Notes): Evaluation after a specified time (e.g., 30 minutes to 1 hour). initial->middle data_coll Data Collection: Panelists rate the intensity of predefined olfactory descriptors on a scale (e.g., 1-9). initial->data_coll final Final Evaluation (Base Notes): Evaluation after a longer period (e.g., 4-6 hours). middle->final middle->data_coll final->data_coll analysis Data Analysis: - Calculate mean scores for each descriptor at each time point. - Create a spider web or bar chart to visualize the olfactory profile. data_coll->analysis Synthesis_Reaction Fischer Esterification of Phenol and Propionic Acid phenol Phenol R1 phenol->R1 propionic_acid Propionic Acid propionic_acid->R1 phenyl_propionate This compound water Water catalyst H+ (e.g., H₂SO₄) catalyst->R1 heat Heat heat->R1 P1 R1->P1 P1->phenyl_propionate P1->water

References

Phenyl Propionate as a Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propionate (B1217596) is a versatile aromatic ester with applications in the flavor, fragrance, and pharmaceutical industries. Its chemical properties, including moderate volatility and distinct chromatographic behavior, make it a suitable candidate for use as a standard in chromatographic analyses. This document provides detailed application notes and protocols for utilizing phenyl propionate as both an internal and external standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of various analytes.

The use of a reliable standard is critical for ensuring the accuracy and precision of chromatographic methods.[1] An internal standard, a compound added in a constant amount to all samples, calibrants, and controls, is particularly valuable for correcting variations during sample preparation and injection.[1][2] this compound's structural similarity to a range of analytes, such as other esters, aromatic compounds, and some drug molecules, makes it an excellent choice for this purpose. As an external standard, it is used to create a calibration curve against which the concentration of an analyte in a sample can be determined.

These protocols are designed to be adaptable for various applications, including quality control of raw materials, quantification of active pharmaceutical ingredients (APIs) and their impurities, and the analysis of flavor and fragrance profiles.

Application 1: this compound as an Internal Standard for GC-FID/MS Analysis of Volatile Esters

This protocol details the use of this compound as an internal standard for the quantification of volatile esters in a sample matrix, such as a fragrance formulation or a food product. The choice of an internal standard is crucial for accurate quantification as it compensates for variations in injection volume and potential sample loss during preparation.[1]

Experimental Protocol

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Analytes of interest (e.g., ethyl butyrate, isoamyl acetate)

  • Solvent (e.g., Hexane or Dichloromethane, HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • GC-FID or GC-MS system

2. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh and dissolve a known amount of this compound in the chosen solvent in a volumetric flask.

  • Analyte Stock Solutions (1000 µg/mL each): Prepare individual stock solutions for each analyte of interest in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions to achieve a range of concentrations. To each calibration standard, add a fixed volume of the IS Stock Solution to obtain a constant final concentration of the internal standard (e.g., 50 µg/mL).

3. Sample Preparation:

  • Accurately weigh or measure the sample to be analyzed.

  • Extract the volatile compounds using an appropriate technique (e.g., liquid-liquid extraction, solid-phase microextraction).

  • Add the same fixed volume of the IS Stock Solution used for the calibration standards to the sample extract.

  • Vortex the mixture to ensure homogeneity.

  • If necessary, centrifuge the sample to separate layers or remove particulates.

  • Transfer the organic layer to a GC vial for analysis.

4. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector (FID): 280°C.

  • Detector (MS):

    • Transfer Line: 260°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

5. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Calculate the response factor for each analyte relative to the internal standard using the calibration standards.

  • Quantify the analytes in the sample by comparing their peak area ratios to the internal standard with the calibration curve.

Quantitative Data Summary

The following table presents illustrative data for the validation of this method.

ParameterThis compound (IS)Analyte 1 (Ethyl Butyrate)Analyte 2 (Isoamyl Acetate)
Retention Time (min) 12.58.29.5
Linearity Range (µg/mL) -1 - 1001 - 100
Correlation Coefficient (r²) -0.99950.9992
LOD (µg/mL) -0.10.15
LOQ (µg/mL) -0.30.5
Precision (%RSD, n=6) -< 2.0< 2.5
Accuracy (Recovery %) -98.5 - 101.297.9 - 102.1

Experimental Workflow Diagram

GC_Internal_Standard_Workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing IS_stock Internal Standard Stock Solution (this compound) Cal_standards Calibration Standards (Analytes + IS) IS_stock->Cal_standards Add_IS Add Internal Standard IS_stock->Add_IS Analyte_stock Analyte Stock Solutions Analyte_stock->Cal_standards GC_injection GC Injection Cal_standards->GC_injection Sample Weigh/Measure Sample Extraction Extraction of Volatiles Sample->Extraction Extraction->Add_IS Mix Vortex/Mix Add_IS->Mix GC_vial Transfer to GC Vial Mix->GC_vial GC_vial->GC_injection Chrom_sep Chromatographic Separation GC_injection->Chrom_sep Detection FID/MS Detection Chrom_sep->Detection Peak_ID Peak Identification (Retention Time, Mass Spectra) Detection->Peak_ID Cal_curve Generate Calibration Curve Peak_ID->Cal_curve Quantification Quantify Analytes Cal_curve->Quantification

Workflow for GC analysis using an internal standard.

Application 2: this compound as an External Standard for HPLC-UV Analysis of a Drug Substance

This protocol describes the use of this compound as an external standard for the quantification of a related drug substance by High-Performance Liquid Chromatography with UV detection. This method is suitable for routine quality control assays where the sample matrix is simple and does not significantly affect the injection volume precision.

Experimental Protocol

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Analyte (Drug Substance)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with UV detector

2. Preparation of Standard Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase in a 25 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh an amount of the sample powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Run Time: 15 minutes.

5. Data Analysis:

  • Identify the peak corresponding to this compound in the chromatograms of the standard solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the analyte in the sample by injecting the sample solution, measuring the peak area of the analyte, and calculating the concentration using the calibration curve of the external standard (assuming a similar response factor or after determining the relative response factor).

Quantitative Data Summary

The following table presents illustrative data for the validation of this method using this compound as the standard.

ParameterThis compound
Retention Time (min) 7.8
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) 0.9998
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.6
Precision (%RSD, n=6) < 1.5
Accuracy (Recovery %) 99.1 - 100.8

Experimental Workflow Diagram

HPLC_External_Standard_Workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_solution This compound Stock Solution Calibration_standards Serial Dilution to Create Calibration Standards Stock_solution->Calibration_standards Inject_standards Inject Calibration Standards Calibration_standards->Inject_standards Weigh_sample Weigh Sample Dissolve_sonicate Dissolve and Sonicate in Mobile Phase Weigh_sample->Dissolve_sonicate Filter Filter into HPLC Vial Dissolve_sonicate->Filter Inject_sample Inject Sample Filter->Inject_sample Chromatographic_run Isocratic Elution Inject_standards->Chromatographic_run Inject_sample->Chromatographic_run UV_detection UV Detection Chromatographic_run->UV_detection Generate_curve Generate Calibration Curve (Peak Area vs. Concentration) UV_detection->Generate_curve Quantify Quantify Analyte in Sample Generate_curve->Quantify

Workflow for HPLC analysis using an external standard.

Conclusion

This compound is a suitable and reliable standard for the quantitative analysis of a variety of compounds using both GC and HPLC. The protocols provided herein offer a solid foundation for method development and can be adapted to specific analytical needs. As with any analytical method, proper validation according to ICH guidelines or other relevant regulatory standards is essential to ensure the accuracy, precision, and reliability of the results. The use of this compound as a standard can contribute to the development of robust and efficient chromatographic methods in research, drug development, and quality control settings.

References

Application Notes and Protocols for Studying the Antimicrobial Properties of Phenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propionate (B1217596), an ester of phenol (B47542) and propionic acid, has garnered interest for its potential antimicrobial properties. This document provides detailed application notes and protocols for researchers investigating the antimicrobial efficacy and mechanisms of action of phenyl propionate against a range of pathogenic microorganisms. The following sections outline standardized methods for determining minimum inhibitory and bactericidal concentrations, as well as assays to explore its effects on bacterial signaling and membrane integrity.

Data Presentation: Antimicrobial Efficacy of Propionates

While specific quantitative data for this compound is still emerging, the antimicrobial activities of related propionate compounds provide a valuable reference. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of sodium propionate against various microorganisms.

CompoundMicroorganismStrainMICReference
Sodium PropionateStaphylococcus aureusMRSA250 mM[1]

Note: This data is for sodium propionate and should be used as a preliminary guide. MIC and Minimum Bactericidal Concentration (MBC) values for this compound need to be determined empirically following the protocols detailed below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth/media alone)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for this compound

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth or media to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth/media and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound, as well as to a positive control well (containing no antimicrobial) and a negative control well (broth/media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth in the MIC assay and plate it onto an appropriate agar (B569324) medium. Incubate the plates for 18-24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Phenyl Propionate Stock C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC (Visual/OD600) E->F G Plate for MBC F->G H Determine MBC G->H Quorum_Sensing_Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 produces LasR LasR RhlI RhlI LasR->RhlI activates AHL_3O_C12->LasR binds AHL_C4 C4-HSL RhlI->AHL_C4 produces RhlR RhlR Virulence Virulence Factor Production RhlR->Virulence activates AHL_C4->RhlR binds PhenylPropionate This compound PhenylPropionate->LasR inhibits binding? PhenylPropionate->RhlR inhibits binding? Membrane_Disruption cluster_cell Bacterial Cell OuterMembrane Outer Membrane InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Allows passage of Fluorescence_NPN NPN Fluorescence OuterMembrane->Fluorescence_NPN Leads to Cytoplasm Cytoplasm Fluorescence_PI PI Fluorescence InnerMembrane->Fluorescence_PI Leads to CellDeath Cell Death InnerMembrane->CellDeath Disruption leads to PhenylPropionate This compound PhenylPropionate->OuterMembrane Disrupts PhenylPropionate->InnerMembrane Disrupts NPN NPN Probe NPN->OuterMembrane Enters upon disruption PI PI Probe PI->InnerMembrane Enters upon disruption

References

Application Notes and Protocols for In Vitro Assays Involving Phenyl Propionate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for a range of in vitro assays involving phenyl propionate (B1217596) and its derivatives. These assays are crucial for evaluating the biological activities of these compounds, including their potential as therapeutic agents.

Cytotoxicity Assays

Application Note: Assessing the cytotoxic potential of phenyl propionate derivatives is a critical initial step in drug discovery and development.[1] A multi-parametric approach is recommended to gain a comprehensive understanding of a compound's effects on cell viability and to elucidate potential mechanisms of toxicity.[1] Commonly employed assays include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Caspase-3/7 activity assays for apoptosis.[1]

Experimental Protocols

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells, which is indicative of cell viability.[1][2] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HCT-116, HT-29, HepG2)[2]

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

b) Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, serving as a reliable indicator of cell lysis and cytotoxicity.[1]

c) Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1]

Data Presentation
CompoundCell LineAssayEndpointResultReference
4-(3-Phenylprop-2-enoyl)benzoic acidHCT-116MTTIC500.100 - 0.758 µM[2]
4-(3-Phenylprop-2-enoyl)benzoic acidHT-29MTTIC500.100 - 0.758 µM[2]
4-(3-Phenylprop-2-enoyl)benzoic acidHepG2MTTIC500.100 - 0.758 µM[2]
Monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acidsVariousMTTViability<10% at 100 µM, >95% at 1 µM[3]
Diphenylpropionamide derivativesJ774.A1MTTIC508.4 - >10 µM[4]
Diphenylpropionamide derivativesHEK-293MTTIC503.4 - >10 µM[4]
Diphenylpropionamide derivativesWEHI-164MTTIC505.4 - 14 µM[4]

Visualization

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of this compound derivative incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilizer Add solubilization buffer remove_medium->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Assays

Application Note: Phenylpropanoids, synthesized from the amino acid phenylalanine, are a large group of organic compounds produced by plants with various pharmacological properties, including anti-inflammatory effects.[5][6] A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[7] In vitro assays to determine the inhibitory potency and selectivity of this compound derivatives against COX-1 and COX-2 are therefore highly valuable.[8] Additionally, the inhibition of inflammatory cytokine production in immune cells like macrophages is another important aspect to investigate.[9]

Experimental Protocols

a) In Vitro COX Inhibition Assay (Fluorometric)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.[10]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compound (this compound derivative) dissolved in a suitable solvent

  • Fluorometric probe and Horseradish Peroxidase (HRP) solution

  • Microplate reader

Protocol:

  • Prepare working solutions of enzymes, substrate, and cofactors in the assay buffer.

  • In a microplate, add the enzyme, cofactors, and the test compound at various concentrations. Include negative (solvent only) and positive (known COX inhibitor) controls.

  • Pre-incubate the plate at 37°C for 10 minutes.[10]

  • Initiate the reaction by adding arachidonic acid to all wells.[10]

  • Immediately add the fluorometric probe and HRP solution.

  • Measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

b) Inhibition of Cytokine Production in Macrophages

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-8, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., THP-1 or PBMCs).[9]

Materials:

  • THP-1 cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with FBS

  • Lipopolysaccharide (LPS)

  • This compound derivative

  • ELISA kits for specific cytokines (IL-6, IL-1β, IL-8, TNF-α)

Protocol:

  • Culture THP-1 cells or PBMCs in appropriate medium. For THP-1 cells, differentiation into macrophages may be required using PMA.

  • Treat the cells with various concentrations of the this compound derivative for a specified pre-incubation time.

  • Stimulate the cells with LPS (e.g., 0.2 µg/mL) for a designated period (e.g., 6 hours).[9]

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production compared to the LPS-stimulated control.

Data Presentation
CompoundTargetCell Type/EnzymeEndpointResult (µM)Reference
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)IL-6PBMCsIC500.85[9]
MHPAPIL-1βPBMCsIC500.87[9]
MHPAPIL-8PBMCsIC501.58[9]
MHPAPTNF-αPBMCsIC501.22[9]
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i)COX-1OvineIC506.9[7]
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i)COX-2OvineIC502.1[7]

Visualization

NFkB_Pathway_Inhibition Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates NFkB_p65 NF-κB p65 IKK->NFkB_p65 phosphorylates p_NFkB_p65 p-NF-κB p65 (Active) NFkB_p65->p_NFkB_p65 nucleus Nucleus p_NFkB_p65->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, IL-8, TNF-α) nucleus->cytokines induces transcription MHPAP MHPAP MHPAP->IKK inhibits

Caption: MHPAP inhibits inflammatory cytokine production via the NF-κB pathway.[9]

Antioxidant Assays

Application Note: this compound derivatives have shown potential as antioxidant agents.[11] A variety of in vitro chemical and cell-based assays are available to evaluate the antioxidant capacity of these compounds.[12] Common chemical assays include DPPH, ABTS, FRAP, and hydrogen peroxide scavenging assays, which measure the ability of a compound to scavenge free radicals or reduce pro-oxidant metals.[4][12][13]

Experimental Protocols

a) DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12][14]

Materials:

  • DPPH solution (e.g., 0.3% in methanol)

  • Test compound (this compound derivative) dissolved in methanol

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • UV/Vis spectrophotometer

Protocol:

  • Prepare various concentrations of the test compound and the positive control in methanol.

  • In a test tube or microplate well, mix 100 µL of the sample solution with 2.5 mL of DPPH solution and 2.4 mL of methanol.[15]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[12][15]

  • Measure the absorbance at 517-518 nm.[12][15]

  • Methanol is used as the blank.

  • Calculate the percentage of radical scavenging activity.

b) Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

c) ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is then reduced by the antioxidant, causing a decrease in absorbance.[4]

d) Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay evaluates the ability of a compound to scavenge hydrogen peroxide.[15]

Data Presentation
CompoundAssayEndpointResult (µg/mL)Reference
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a)DPPHIC500.45 ± 0.21[14]
Compound 2c (isoxazole derivative)DPPHIC500.47 ± 0.33[14]
Trolox (positive control)DPPHIC503.10 ± 0.92[14]

Visualization

Antioxidant_Assay_Logic Logic of Radical Scavenging Assays cluster_assays Assay Principles DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H ABTS ABTS•+ (Blue-Green) ABTS_H ABTS (Colorless) ABTS->ABTS_H Antioxidant This compound (Antioxidant) Antioxidant->DPPH_H donates H• Antioxidant->ABTS_H donates H•

Caption: this compound derivatives can scavenge free radicals like DPPH• and ABTS•+.

Enzyme Inhibition Assays

Application Note: this compound and its derivatives can interact with and modulate the activity of various enzymes.[11] For instance, 3-phenylpropionyl-CoA has been identified as a specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[16] Enzyme inhibition assays are fundamental for understanding the mechanism of action of these compounds and for developing targeted therapeutics.[17]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a this compound derivative on a specific enzyme.[17][18]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Cofactors, if required by the enzyme

  • Test compound (this compound derivative)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Solutions: Prepare the buffer, enzyme, substrate, and inhibitor solutions at the desired concentrations.

  • Pre-incubation: In a cuvette or microplate well, mix the enzyme solution with different concentrations of the inhibitor. Include a control with no inhibitor. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time. This change corresponds to the consumption of the substrate or the formation of the product.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.[17]

Data Presentation
SubstrateEnzymeKm (µM)Reference
3-phenylpropionyl-CoAHuman MCAD50[16]

Visualization

Enzyme_Inhibition_Workflow Enzyme Inhibition Assay Workflow reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubation Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Monitor Reaction Progress (Spectrophotometry) reaction_initiation->data_acquisition data_analysis Calculate IC50 Value data_acquisition->data_analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for Phenyl Propionate as a Substrate in Esterase Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes responsible for the cleavage and formation of ester bonds. They play critical roles in various physiological and metabolic processes, including neurotransmission, detoxification of xenobiotics, and lipid metabolism. Consequently, esterases are significant targets in drug discovery and development for a multitude of therapeutic areas. Phenyl propionate (B1217596), an ester of phenol (B47542) and propionic acid, serves as a valuable substrate for the colorimetric determination of esterase activity. The enzymatic hydrolysis of phenyl propionate yields phenol, which can be monitored spectrophotometrically, providing a straightforward and reliable method for assessing enzyme kinetics and inhibition.

This document provides detailed application notes and protocols for the use of this compound in esterase activity assays, tailored for researchers in academia and the pharmaceutical industry.

Principle of the Assay

The esterase-catalyzed hydrolysis of this compound results in the formation of phenol and propionate. The rate of phenol production is directly proportional to the esterase activity. While phenol itself can be monitored in the UV range, a more common and sensitive approach involves using a coupled reaction where the produced phenol reacts with a chromogenic agent, or by using a modified substrate like p-nitrothis compound, which releases the colored p-nitrophenolate ion upon hydrolysis. For the purpose of this protocol, we will focus on a direct spectrophotometric assay monitoring the increase in absorbance due to phenol formation and a more sensitive assay using p-nitrothis compound.

Data Presentation

Table 1: Kinetic Parameters of a Thermostable Carboxylesterase with Various p-Nitrophenyl Esters
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
p-Nitrothis compound0.25 ± 0.031200 ± 504.8 x 10⁶
p-Nitrophenyl butyrate0.12 ± 0.021500 ± 701.3 x 10⁷
p-Nitrophenyl valerate0.08 ± 0.011800 ± 902.3 x 10⁷

Data is representative and adapted from studies on a hyperthermophilic carboxylesterase. Actual values will vary depending on the specific enzyme and assay conditions.[1]

Table 2: Representative IC₅₀ Values for Esterase Inhibitors
Enzyme SourceInhibitorSubstrateIC₅₀ (µM)
Porcine Liver EsteraseDiisopropyl fluorophosphate (B79755) (DFP)This compound1.5
Human Carboxylesterase 1Paraoxonp-Nitrothis compound0.8
AcetylcholinesteraseEserineThis compound0.05

These values are illustrative and intended for comparative purposes. Experimental determination is necessary for specific applications.

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay of Esterase Activity using this compound

This protocol is suitable for purified or semi-purified enzyme preparations where background absorbance is minimal.

Materials:

  • This compound stock solution (100 mM in methanol (B129727) or DMSO)

  • Esterase enzyme solution (e.g., Porcine Liver Esterase, PLE)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • UV-Vis Spectrophotometer capable of reading at 270 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of 0.1 to 10 mM is a good starting point).

  • Enzyme Preparation: Prepare a working solution of the esterase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • For a 96-well plate, add 180 µL of the working substrate solution to each well.

    • Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis. Add 20 µL of Assay Buffer instead of the enzyme solution to these wells.

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add 20 µL of the enzyme working solution to the sample wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 270 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "no-enzyme" control from the rate of the enzyme-catalyzed reaction.

    • Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of phenol at 270 nm (ε ≈ 1,450 M⁻¹cm⁻¹ at pH 7.4).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Colorimetric Assay of Esterase Activity using p-Nitrothis compound

This is a more sensitive method due to the higher extinction coefficient of the product, p-nitrophenol.

Materials:

  • p-Nitrothis compound (pNPP) stock solution (100 mM in acetonitrile (B52724) or DMSO)

  • Esterase enzyme solution

  • Assay Buffer: 50 mM HEPES, pH 7.1

  • Visible light spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

  • Prepare Working Substrate Solution: Dilute the pNPP stock solution in Assay Buffer to final concentrations ranging from 0.02 to 5 mM.[1]

  • Enzyme Preparation: Prepare a working solution of the esterase in Assay Buffer.

  • Assay Setup (96-well plate):

    • Add 180 µL of the working substrate solution to each well.

    • Include "no-enzyme" controls by adding 20 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 70°C for thermostable enzymes, or 37°C for others) for 3 minutes.[1]

  • Initiate Reaction: Add 20 µL of the enzyme working solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over a set period.

  • Data Analysis:

    • Calculate the initial velocity, correcting for spontaneous hydrolysis.

    • Use the molar extinction coefficient of p-nitrophenol at the specific pH of the assay to convert the rate to µmol/min.

    • Determine kinetic parameters as described in Protocol 1.

Mandatory Visualizations

Esterase_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Prepare Microplate Add_Substrate Add Substrate to Wells Pre_Incubate Pre-incubate at Assay Temperature Add_Substrate->Pre_Incubate Equilibration Add_Enzyme Initiate Reaction with Enzyme Pre_Incubate->Add_Enzyme Start Reaction Measure_Abs Kinetic Measurement (Spectrophotometer) Add_Enzyme->Measure_Abs Monitor Product Formation Calc_Rate Calculate Initial Velocity (V₀) Measure_Abs->Calc_Rate Correct_Control Correct for Spontaneous Hydrolysis Calc_Rate->Correct_Control Plot_Data Plot V₀ vs. [Substrate] Correct_Control->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for a typical spectrophotometric esterase activity assay.

Caption: Logical relationship of Michaelis-Menten kinetics in esterase-catalyzed hydrolysis.

References

Application Notes and Protocols for Phenyl Propionate Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of phenyl propionate (B1217596) for analysis by gas chromatography-mass spectrometry (GC-MS). The following sections detail methods for silylation, a common derivatization technique, as well as alternative acylation and alkylation strategies. Additionally, a protocol for the chiral derivatization of phenyl propionate enantiomers is presented to enable their separation and quantification.

Silylation of this compound for GC-MS Analysis

Silylation is a widely used derivatization technique that replaces active hydrogens in an analyte with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. For this compound, which is an ester of phenol (B47542) and propionic acid, silylation can occur if the compound undergoes hydrolysis to form the corresponding carboxylic acid and phenol, which then react with the silylating agent.

Experimental Protocol: Silylation using BSTFA

This protocol is adapted from a general procedure for the derivatization of compounds with active hydrogens using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the sample. To this, add 100 µL of BSTFA and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst, particularly for hindered hydroxyl groups that may be present.[1]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven. The exact time and temperature may require optimization depending on the specific sample matrix and concentration.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Expected Results and Data:

The derivatization of this compound, following potential hydrolysis, would yield trimethylsilyl derivatives of phenol and propionic acid. The mass spectrum of the trimethylsilyl derivative of a closely related compound, phenylpropionic acid (PPA), shows characteristic ions that can be used for identification and quantification.[2]

Table 1: Mass Spectral Data for Trimethylsilyl Derivative of Phenylpropionic Acid (PPA)

Ion (m/z)Description
222Molecular ion [M]⁺
207[M - CH₃]⁺
104Fragment ion
91Fragment ion

Source: Adapted from ResearchGate.[2]

Logical Workflow for Silylation Derivatization

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (if in solution) Sample->Dry Add_Solvent Add Aprotic Solvent Dry->Add_Solvent Add_Reagents Add BSTFA + Pyridine Add_Solvent->Add_Reagents Heat Heat at 60-80°C Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for the silylation of this compound using BSTFA.

Alternative Derivatization Strategies: Acylation and Alkylation

While silylation is common, acylation and alkylation present alternative derivatization pathways.

  • Acylation: This involves the introduction of an acyl group (e.g., from an anhydride (B1165640) or acyl chloride) to molecules with active hydrogens. Reagents like pentafluorobenzoyl chloride can be used to create derivatives with excellent electron-capturing properties, enhancing sensitivity in electron capture detection (ECD).[3]

  • Alkylation: This method replaces acidic hydrogens with an alkyl group. For carboxylic acids that may be formed from this compound hydrolysis, diazomethane (B1218177) or other alkylating agents can be used to form methyl esters.[4]

Protocols for these methods would follow a similar workflow to silylation, involving the reaction of the analyte with the appropriate derivatization reagent under optimized conditions.

Chiral Derivatization of this compound Enantiomers

For the separation and quantification of this compound enantiomers, a chiral derivatizing agent (CDA) is required to form diastereomers that can be separated on a standard achiral GC column. (R)-(-)-1-(1-Naphthyl)ethyl isocyanate is a suitable CDA for this purpose.[5]

Experimental Protocol: Chiral Derivatization

Materials:

  • Racemic this compound sample

  • (R)-(-)-1-(1-Naphthyl)ethyl isocyanate

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

  • GC vials (2 mL) with caps

Procedure:

  • Sample Preparation: Prepare a solution of the racemic this compound in an anhydrous aprotic solvent.

  • Derivatization: Add a molar excess of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate to the sample solution. The reaction is typically carried out at room temperature or with gentle heating. Reaction time should be optimized to ensure complete derivatization.

  • Analysis: The resulting diastereomeric mixture can be directly injected into the GC-MS for separation and analysis.

Expected Results:

The two enantiomers of this compound will react with the single enantiomer of the CDA to form two diastereomers. These diastereomers will have different physical properties and, therefore, different retention times on a standard GC column, allowing for their separation and individual quantification.

Signaling Pathway for Chiral Derivatization

chiral_derivatization Racemic_PP Racemic this compound (R- and S-enantiomers) Diastereomers Diastereomeric Mixture (R,R and S,R) Racemic_PP->Diastereomers + CDA (R)-(-)-1-(1-Naphthyl)ethyl isocyanate CDA->Diastereomers Separation GC Separation Diastereomers->Separation Quantification Quantification of Enantiomers Separation->Quantification

Caption: Formation of diastereomers for chiral separation of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the GC-MS analysis of derivatized compounds. Note that specific values for this compound derivatives will need to be determined empirically.

Table 2: Typical GC-MS Parameters for Derivatized Analytes

ParameterValue
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)
Injector Temperature 250 - 280 °C
Oven Program Initial temp. 50-100°C, ramp to 250-300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 550 amu

Table 3: Comparison of Derivatization Reagent Performance (Illustrative)

Derivatization ReagentAnalyte ClassTypical YieldDerivative Stability
BSTFACarboxylic acids, Phenols>95%Moderate
Pentafluorobenzoyl ChlorideAlcohols, Phenols>90%High
DiazomethaneCarboxylic acids>98%High

By following these protocols and utilizing the provided data as a guide, researchers can effectively derivatize this compound for accurate and reliable analysis by GC-MS. It is important to note that optimization of reaction conditions and chromatographic parameters is often necessary to achieve the best results for a specific application.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phenyl Propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient construction of complex molecules. A key element in SPS is the choice of a suitable linker, which tethers the growing molecule to an insoluble resin support. This document provides detailed application notes and protocols for solid-phase synthesis techniques involving derivatives of phenyl propionic acid as linkers. Specifically, it focuses on the application of 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) and 4-hydroxymethyl-3-methoxyphenoxypropionic acid (MPPA) in solid-phase peptide synthesis (SPPS). These linkers offer distinct advantages, including functioning as "safety-catch" linkers and minimizing racemization of the C-terminal amino acid.

The "safety-catch" principle involves a linker that is stable under the conditions of synthesis but can be activated by a specific chemical transformation to allow for cleavage under mild conditions. This provides an additional layer of orthogonality and control in complex synthetic strategies. The use of pre-formed linker-amino acid conjugates, particularly with the MPPA linker, has been shown to significantly reduce the epimerization of the C-terminal amino acid, a common side reaction in SPPS.

These application notes will provide a comprehensive overview of the chemistry, protocols for use, and relevant data for researchers employing these advanced solid-phase synthesis techniques.

Data Presentation

Table 1: Comparison of Phenyl Propionate-Derived Linkers in Solid-Phase Peptide Synthesis
ParameterHMPPA (Safety-Catch Linker)MPPA Linker
Full Name 3-(4-hydroxymethylphenylsulfanyl)propanoic acid4-hydroxymethyl-3-methoxyphenoxypropionic acid
Linker Type Safety-CatchRacemization-suppressing
Attachment Chemistry Ester bond formation with the first amino acid.Pre-formed Fmoc-amino acid-MPPA conjugate attached to aminomethyl resin via an amide bond.
Key Advantage Linker is stable to both acidic and basic conditions during synthesis. Cleavage is initiated by a specific activation step (oxidation of the sulfide).Significantly reduces C-terminal amino acid racemization to ≤ 0.5%.[1]
Activation for Cleavage Oxidation of the sulfide (B99878) to a sulfone.Not applicable (direct cleavage).
Cleavage Conditions 1. Reduction of sulfoxide (B87167) to sulfide. 2. Acidolytic cleavage with TFA.[2]TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).[1]
Typical Resin Compatibility Aminomethyl polystyreneAminomethyl polystyrene, BHA, MBHA.[1]
Final Peptide Terminus Free Carboxylic AcidFree Carboxylic Acid.[1]
Table 2: Common Reagents in Cleavage Cocktails for this compound-Derived Linker Resins
ComponentPurposeTypical Concentration
Trifluoroacetic Acid (TFA)Cleaves the peptide from the linker and removes most side-chain protecting groups.80-95%
Triisopropylsilane (TIS)Scavenger to prevent re-attachment of cleaved protecting groups and to reduce tryptophan side reactions.2.5-5%
WaterScavenger and helps to hydrolyze cleaved protecting groups.2.5-5%
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)Scavenger, particularly for peptides containing cysteine.2.5%
ThioanisoleScavenger.5%
PhenolScavenger.5%

Experimental Protocols

Protocol 1: Attachment of the First Amino Acid to HMPPA Linker

This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the HMPPA linker previously attached to an aminomethyl resin.

Materials:

  • Aminomethyl-functionalized resin

  • Fmoc-protected amino acid

  • 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in a reaction vessel.

  • Linker Coupling:

    • In a separate vial, dissolve HMPPA (2 equivalents relative to resin loading) and DIC (2 equivalents) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • First Amino Acid Esterification:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and DIC (3 equivalents) in a minimal amount of DMF.

    • Add DMAP (0.1 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the HMPPA-functionalized resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Final Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol. Dry the resin under vacuum.

Protocol 2: Standard Fmoc-SPPS Cycle on this compound-Derived Linker Resin

This protocol outlines a standard cycle for the addition of subsequent amino acids.

Materials:

  • Peptide-resin from the previous step

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection from HMPPA "Safety-Catch" Linker

This protocol describes the two-step cleavage process for peptides synthesized on an HMPPA linker.

Materials:

  • Peptide-resin

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • DCM

  • TFA cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)

  • Cold diethyl ether

Procedure:

  • Linker Activation (Oxidation):

    • Swell the peptide-resin in DCM.

    • Add a solution of m-CPBA (3 equivalents) in DCM to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

    • Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

  • Side-Chain Deprotection and Cleavage:

    • Wash the oxidized peptide-resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

Protocol 4: Cleavage and Deprotection from MPPA Linker

This protocol outlines the single-step cleavage process for peptides synthesized using an MPPA linker.

Materials:

  • Peptide-resin

  • TFA cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.[3]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

Mandatory Visualizations

SPPS_Workflow_Phenyl_Propionate_Linker cluster_resin_prep Resin Preparation & Linker Attachment cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Aminomethyl Resin Linker_Coupling Couple Phenyl Propionate Linker (HMPPA/MPPA-AA) Resin->Linker_Coupling DMF, DIC First_AA Attach First Fmoc-Amino Acid Linker_Coupling->First_AA DIC/DMAP or Pre-activated Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling Couple Next Fmoc-Amino Acid (HATU/DIPEA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat n times Activation Linker Activation (Oxidation for HMPPA) Washing2->Activation Cleavage TFA Cleavage Cocktail Activation->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Final_Peptide Purified Peptide Precipitation->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis using a this compound-derived linker.

HMPPA_Safety_Catch_Mechanism Stable_Linker Peptide-S-Linker-Resin (Stable to Acid/Base) Oxidation Oxidation (m-CPBA) Stable_Linker->Oxidation Activated_Linker Peptide-SO2-Linker-Resin (Activated) Oxidation->Activated_Linker Cleavage TFA Cleavage Activated_Linker->Cleavage Released_Peptide Peptide-COOH Cleavage->Released_Peptide

Caption: Activation and cleavage of the HMPPA safety-catch linker.

MPPA_Racemization_Prevention cluster_solution_phase Solution Phase cluster_solid_phase Solid Phase Fmoc_AA Fmoc-Amino Acid Esterification Esterification (Controlled Conditions) Fmoc_AA->Esterification MPPA MPPA Linker MPPA->Esterification Fmoc_AA_MPPA Fmoc-AA-MPPA Conjugate Esterification->Fmoc_AA_MPPA Amide_Coupling Amide Bond Formation (No Racemization) Fmoc_AA_MPPA->Amide_Coupling Amino_Resin Aminomethyl Resin Amino_Resin->Amide_Coupling Final_Resin Fmoc-AA-MPPA-Resin Amide_Coupling->Final_Resin

Caption: Strategy for minimizing racemization using the MPPA linker.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Phenyl Propionate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of phenyl propionate (B1217596) esters. This environmentally friendly approach utilizes enzymes, primarily lipases, to catalyze the esterification or transesterification of phenylpropionic acid or its derivatives, offering high selectivity and milder reaction conditions compared to traditional chemical methods.[1][2][3] Phenyl propionate esters are valuable compounds in the flavor, fragrance, and pharmaceutical industries.[4][5]

Core Concepts in Biocatalytic Ester Synthesis

The enzymatic synthesis of esters can be broadly categorized into two main reactions:

  • Esterification: The direct reaction of a carboxylic acid with an alcohol to form an ester and water. This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards product formation.[1][2]

  • Transesterification: The conversion of one ester to another by reacting it with an alcohol (alcoholysis), an acid (acidolysis), or another ester (interesterification).[6][7] In the context of this compound ester synthesis, alcoholysis is the most common approach.

Lipases (EC 3.1.1.3) are the most widely used enzymes for these transformations due to their broad substrate specificity, stability in organic solvents, and commercial availability, often in immobilized forms which simplifies catalyst reuse.[1][8][9] Immobilized lipases like Novozym 435 (from Candida antarctica) are frequently cited for their high efficiency in ester synthesis.[4][10][11]

Experimental Workflow and Signaling Pathways

The general workflow for the biocatalytic synthesis of this compound esters involves several key stages, from substrate preparation to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_analysis Analysis Substrates Substrates (Phenylpropionic Acid + Alcohol) Reactor Reaction Vessel (Stirred, Temperature Controlled) Substrates->Reactor Enzyme Immobilized Lipase (B570770) Enzyme->Reactor Solvent Organic Solvent (Optional) Solvent->Reactor Incubation Incubation (e.g., 40-60°C, 200 rpm) Reactor->Incubation Reaction Monitoring Filtration Enzyme Filtration (for reuse) Incubation->Filtration Extraction Product Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Product Analysis (GC/HPLC) Purification->Analysis

Caption: General experimental workflow for the biocatalytic synthesis of this compound esters.

Data Presentation: Reaction Parameters and Outcomes

The efficiency of biocatalytic synthesis of this compound esters is influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Lipase Screening for this compound Ester Synthesis

Lipase SourceImmobilization SupportRelative Activity (%)Reference
Candida antarctica lipase B (Novozym 435)Acrylic Resin100[4][11]
Rhizomucor miehei lipase (Lipozyme RM IM)Anionic Resin75[11]
Thermomyces lanuginosus lipase (Lipozyme TL IM)Silica (B1680970) Gel60[11]

Table 2: Optimization of Reaction Parameters for this compound Ester Synthesis

ParameterRange TestedOptimal ValueEffect on YieldReference
Temperature (°C)30 - 7040 - 60Yield increases with temperature up to an optimum, beyond which enzyme denaturation can occur.[11][12]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 5:11:1 to 2:1An excess of one substrate can shift the equilibrium towards the product, but high concentrations can also cause inhibition.[11][12]
Enzyme Loading (% w/w of substrates)1 - 155 - 10Higher loading increases the reaction rate, but also increases costs.[5][11]
Agitation Speed (rpm)100 - 250200Adequate mixing is crucial to overcome mass transfer limitations.[11][12]
Water Activity (aw)< 0.5As low as possibleMinimizes the reverse hydrolysis reaction.[12]

Table 3: Conversion Yields for Selected this compound Esters

EsterEnzymeReaction Time (h)Conversion Yield (%)Reference
Benzyl PropionateNovozym 43524~44[4]
Ethyl 3-phenylpropanoateNot Specified4 (reflux)Not specified[13]
Propyl-phenyl acetateCandida antarctica lipase B (CAL-B)< 196.1[14]

Experimental Protocols

The following are detailed protocols for the biocatalytic synthesis of this compound esters. These protocols are generalized and may require optimization for specific substrates and enzymes.

Protocol 1: Lipase-Catalyzed Esterification of 3-Phenylpropionic Acid with Ethanol (B145695)

Objective: To synthesize ethyl 3-phenylpropanoate.

Materials:

  • 3-Phenylpropionic acid

  • Absolute ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å or 4Å), activated

  • Organic solvent (e.g., n-heptane or toluene, optional)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) or diethyl ether for extraction

  • Round-bottom flask, magnetic stirrer, heating mantle/water bath, condenser (if heating), separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve 3-phenylpropionic acid (1.0 equivalent) in the desired amount of organic solvent (if used). If performing a solvent-free reaction, proceed to the next step.

    • Add absolute ethanol (1.0-1.5 equivalents).

    • Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove water produced during the reaction.[10][11]

    • Equilibrate the mixture to the desired reaction temperature (e.g., 40-50°C) with stirring.[11]

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.[11]

    • Stir the suspension at the set temperature and an appropriate speed (e.g., 200 rpm) to ensure good mixing.[11][12]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots of the supernatant at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion by measuring the disappearance of the acid and the formation of the ester.[10] Alternatively, the reaction can be monitored by titrating the residual propionic acid with a standardized solution of NaOH in ethanol.[11]

  • Work-up and Product Isolation:

    • Once the desired conversion is reached (typically within 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.[10][11]

    • Transfer the filtrate to a separatory funnel.

    • If an organic solvent was used, wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

    • If the reaction was solvent-free, dissolve the mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and then perform the washes as described above.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification and Analysis:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 3-phenylpropanoate.[10][13]

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Lipase-Catalyzed Transesterification for this compound Ester Synthesis

Objective: To synthesize a this compound ester via transesterification.

Materials:

  • A simple ester of 3-phenylpropionic acid (e.g., methyl 3-phenylpropanoate)

  • The desired alcohol (R-OH)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane (B92381) or isooctane)

  • Molecular sieves (optional, but recommended)

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the starting ester (1.0 equivalent), the alcohol (1.0-2.0 equivalents), and the organic solvent.

    • Add molecular sieves if desired.

    • Equilibrate the mixture to the optimal temperature for the chosen lipase (e.g., 40-60°C) with stirring.

  • Enzymatic Reaction:

    • Add the immobilized lipase (5-10% w/w of substrates) to the mixture.

    • Maintain the temperature and stirring for the duration of the reaction.

  • Reaction Monitoring:

    • Monitor the formation of the new ester and the disappearance of the starting ester using GC or HPLC.

  • Work-up and Product Isolation:

    • Once the reaction has reached equilibrium or the desired conversion, filter off the enzyme.

    • Remove the solvent and any excess volatile alcohol under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the resulting ester mixture by vacuum distillation or column chromatography to isolate the desired this compound ester.

    • Characterize the purified product by appropriate spectroscopic methods.

Troubleshooting

For troubleshooting common issues such as low yield in enzymatic esterification, refer to established guidelines.[12] Key areas to investigate include enzyme activity, water content, substrate or product inhibition, and mass transfer limitations.[12] Optimization of parameters like temperature, substrate molar ratio, and agitation speed can significantly improve reaction outcomes.[12]

References

Troubleshooting & Optimization

Phenyl Propionate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of phenyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenyl propionate?

The most common methods for synthesizing this compound include:

  • Direct Esterification (Fischer Esterification): This is a widely used method involving the reaction of phenol (B47542) with propanoic acid in the presence of an acid catalyst, such as sulfuric acid. It is a reversible reaction, and strategies are often employed to drive the reaction to completion for high yields.[1][2]

  • Reaction with Propionyl Chloride: Phenol can be reacted with propionyl chloride. This method is often faster and not reversible but requires careful handling of the reactive acyl chloride.[3][4]

  • Transesterification: This method involves the exchange of the alcohol group of an existing ester with phenol. For example, reacting methyl propionate with phenol in the presence of a catalyst.

Q2: What is the general mechanism for the Fischer esterification of this compound?

The mechanism for the Fischer esterification involves the following key steps:

  • Protonation of the carbonyl oxygen of propanoic acid by the acid catalyst.

  • Nucleophilic attack of the phenol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking phenol's oxygen to one of the original hydroxyl groups.

  • Elimination of water as a leaving group.

  • Deprotonation of the carbonyl oxygen to yield the final this compound ester.

Q3: How can the yield of a Fischer esterification be improved?

Since Fischer esterification is a reversible reaction, the yield can be improved by shifting the equilibrium towards the product side.[5][6] This can be achieved by:

  • Using a large excess of one of the reactants (either phenol or propanoic acid).[7]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.[7][8]

  • Using an effective acid catalyst to increase the reaction rate.[8]

Q4: What catalysts are typically used for this compound synthesis?

Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids.[1][2] The choice of catalyst can influence reaction time and yield.

Q5: How can I monitor the progress of the synthesis reaction?

Reaction progress can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.[5][9]

  • Gas Chromatography (GC): To quantitatively determine the ratio of reactants to products.[9]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of the reaction mixture.[10]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Q: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can stem from several factors. The table below outlines common causes and their solutions for different synthesis methods.

Potential CauseRecommended SolutionApplicable Synthesis Method(s)
Equilibrium Limitation The reaction is reversible. To drive the equilibrium towards the product, use a large excess of one reactant (e.g., propanoic acid) or remove the water byproduct using a Dean-Stark apparatus.[5][6][7]Fischer Esterification
Insufficient Catalyst Ensure the correct catalytic amount of a strong acid (e.g., sulfuric acid) is used. An inadequate amount will result in a slow or incomplete reaction.[6]Fischer Esterification
Presence of Water Use anhydrous reagents and ensure all glassware is thoroughly dried before starting the reaction. Any initial water will inhibit the forward reaction.[6]Fischer Esterification, Reaction with Propionyl Chloride
Suboptimal Reaction Temperature Ensure the reaction is heated to the appropriate temperature to achieve a reasonable reaction rate. For Fischer esterification, this is typically at reflux.All methods
Insufficient Reaction Time Monitor the reaction by TLC or GC to ensure it has gone to completion. Extend the reaction time if necessary.[5][9]All methods
Side Reactions Formation of byproducts can consume starting materials. See the troubleshooting guide for "Presence of Impurities" below.All methods
Losses During Workup Significant product loss can occur during extraction and purification. Ensure complete extraction by performing multiple extractions with a suitable solvent. Be careful during distillation to avoid loss of volatile product.All methods
Issue 2: Presence of Impurities in the Final Product

Q: My purified this compound still contains impurities. What are the likely side products and how can I remove them?

A: The nature of impurities depends on the synthetic route. Here are some common impurities and strategies for their removal.

ImpurityPotential CauseIdentification MethodRemoval Strategy
Unreacted Phenol or Propanoic Acid Incomplete reaction.TLC, GC, NMRWash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted propanoic acid, and a dilute aqueous acid to remove unreacted phenol. Follow with a water wash.
Polymerization Products High reaction temperatures or prolonged reaction times, especially with strong acid catalysts.NMR, Mass SpectrometryOptimize reaction conditions (lower temperature, shorter time). Purification by fractional distillation may separate the monomeric product from higher molecular weight polymers.
Diphenyl Ether A potential side product from the self-condensation of phenol at high temperatures.GC-MSUse stoichiometric amounts of reactants and maintain inert conditions. Purification can be achieved through fractional distillation.

Experimental Protocols & Data

Method 1: Fischer Esterification of Phenol with Propionic Acid

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phenol (1.0 eq), propanoic acid (1.5 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data for Fischer Esterification:

Phenol (eq)Propanoic Acid (eq)CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
110H₂SO₄Reflux10~97[7]
11H₂SO₄Reflux-~65[7]
Method 2: Synthesis from Phenol and Propionyl Chloride

Protocol:

  • In a fume hood, dissolve phenol (1.0 eq) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.1 eq) in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[3]

Visualizations

Fischer_Esterification_Pathway Propanoic_Acid Propanoic Acid Protonated_Acid Protonated Propanoic Acid Propanoic_Acid->Protonated_Acid + H+ Phenol Phenol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate + Phenol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Phenyl_Propionate This compound Water_Elimination->Phenyl_Propionate - H+ Water Water Water_Elimination->Water - H2O Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Is the reaction reversible (e.g., Fischer Esterification)? Start->Check_Equilibrium Shift_Equilibrium Action: Use excess reactant or remove water Check_Equilibrium->Shift_Equilibrium Yes Check_Reagents Are reagents and glassware anhydrous? Check_Equilibrium->Check_Reagents No Shift_Equilibrium->Check_Reagents Dry_Reagents Action: Dry reagents and glassware thoroughly Check_Reagents->Dry_Reagents No Check_Conditions Are reaction time and temperature optimal? Check_Reagents->Check_Conditions Yes Dry_Reagents->Check_Conditions Optimize_Conditions Action: Increase reaction time or adjust temperature Check_Conditions->Optimize_Conditions No Check_Purification Review workup and purification steps Check_Conditions->Check_Purification Yes Optimize_Conditions->Check_Purification Optimize_Purification Action: Perform multiple extractions, optimize distillation Check_Purification->Optimize_Purification No Improved_Yield Improved Yield Check_Purification->Improved_Yield Yes Optimize_Purification->Improved_Yield

References

Purification of phenyl propionate by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Phenyl Propionate (B1217596)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of phenyl propionate via distillation and chromatography. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purification.

General Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification? A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

Q2: How do I choose between distillation and chromatography for purifying this compound? A2: The choice depends on the nature and quantity of impurities, and the required final purity.

  • Distillation (specifically vacuum distillation) is highly effective for separating this compound from non-volatile impurities or those with significantly different boiling points.[1] It is also suitable for large-scale purifications.

  • Column Chromatography is ideal for removing impurities with polarities similar to this compound, which may be difficult to separate by distillation. It offers very high resolution and is suitable for achieving very high purity on a small to medium scale.

Q3: What are the common impurities in crude this compound? A3: Common impurities depend on the synthesis method. If synthesized from phenol (B47542) and propionic acid (or its derivatives), impurities may include unreacted phenol, propionic acid, and side-products like diphenyl ether.[2]

Q4: What safety precautions should be taken when handling this compound? A4: this compound may cause skin, eye, and respiratory system irritation.[3][4] Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Avoid inhalation of vapors.[6]

Purification Workflow Overview

The general workflow for purifying crude this compound involves an initial analysis to determine the impurity profile, followed by the selection of the most appropriate purification technique.

General Purification Workflow for this compound start Crude this compound analysis Analyze Purity (TLC, GC-MS) start->analysis decision High BP or Non-Volatile Impurities? analysis->decision distillation Vacuum Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No (Similar Polarity) final_analysis Analyze Purity of Fractions (TLC, GC-MS) distillation->final_analysis chromatography->final_analysis product Pure this compound (>99%) final_analysis->product

Caption: General purification workflow for this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 637-27-4[7]
Molecular Formula C₉H₁₀O₂[7]
Molecular Weight 150.17 g/mol [7]
Appearance White or Colorless to Light yellow liquid/solid[7]
Boiling Point 211 °C (at 760 mmHg)[7][8]
Melting Point 20 °C[7][8]
Density 1.05 g/cm³[7]
Flash Point 86 °C[7]
Solubility Soluble in alcohol; poorly soluble in water.[3][8]

Table 2: Comparison of Purification Methods

ParameterVacuum DistillationColumn Chromatography
Primary Application Large scale; separation from non-volatile impurities or those with very different boiling points.Small to medium scale; high-resolution separation of closely related impurities.
Reported Purity >99%>95% (method-dependent)[9]
Reported Yield ~95%[2]Typically 75-90% (dependent on separation difficulty)
Primary Consumables Vacuum grease, boiling chips.Silica (B1680970) gel, large volumes of solvents.
Throughput HighLow to Medium

Purification by Vacuum Distillation

Distillation: FAQs

Q1: Why is vacuum distillation recommended for this compound? A1: this compound has a high boiling point (211 °C) at atmospheric pressure.[7] Distilling at this temperature risks thermal decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature, which prevents degradation of the product.[1]

Q2: What is the expected boiling point of this compound under vacuum? A2: The exact boiling point will depend on the vacuum level. As a reference, a similar compound, 2-phenylpropionic acid, boils at approximately 115 °C at 1 mmHg.[1] this compound's boiling point under a 15 mmHg vacuum has been utilized in synthesis protocols.[2] You can estimate the boiling point at different pressures using a nomograph.

Distillation: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Product is not distilling at the expected temperature. 1. Inaccurate Pressure Reading: The vacuum gauge is faulty or not placed correctly. 2. System Leak: Joints are not properly sealed, leading to a poor vacuum.[1] 3. Incorrect Thermometer Placement: The thermometer bulb is not positioned just below the sidearm to the condenser.[1]1. Verify the vacuum level with a calibrated gauge. Ensure the gauge is between the apparatus and the pump. 2. Check all joints and connections. Re-grease if necessary and ensure clamps are secure. 3. Adjust the thermometer so the top of the bulb is level with the bottom of the condenser sidearm.
Bumping / Uncontrolled Boiling 1. Lack of Nucleation Sites: No boiling chips or stir bar was used. 2. Heating Too Rapidly: The heating mantle is set too high.1. Add a fresh, unused magnetic stir bar or a few boiling chips before applying vacuum. Never add boiling chips to a hot liquid. 2. Heat the flask slowly and evenly. Use a heating mantle with a stirrer or an oil bath for better temperature control.[1]
Distillate is Discolored or Impure 1. Foaming/Bumping: Vigorous boiling has carried non-volatile impurities into the condenser.[1] 2. Thermal Decomposition: The heating temperature is too high, even under vacuum.[1] 3. Contaminated Glassware: Residual contaminants are present in the distillation apparatus.1. Ensure smooth boiling (see above). Consider using a fractionating column for better separation. 2. Improve the vacuum to further lower the boiling point. Ensure the heating bath temperature is not excessively higher than the vapor temperature. 3. Thoroughly clean and dry all glassware before assembly.[1]
Difficulty Maintaining a Stable Vacuum 1. Pump Issues: The vacuum pump oil is old or contaminated, or the pump is not adequate. 2. Leaks in Tubing: The vacuum tubing is old, cracked, or not properly sealed.1. Change the vacuum pump oil. Ensure the pump is rated to achieve the desired pressure. 2. Inspect all vacuum hoses for cracks or holes and replace if necessary. Ensure tight connections.
Experimental Protocol: Vacuum Distillation

This protocol is for the purification of crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the pump)

  • Vacuum grease

Vacuum Distillation Workflow setup Assemble Clean, Dry Distillation Apparatus charge Charge Flask with Crude This compound & Stir Bar setup->charge seal Seal Joints with Vacuum Grease charge->seal vacuum Start Cooling Water & Apply Vacuum Slowly seal->vacuum heat Begin Gentle, Even Heating Once Vacuum is Stable vacuum->heat collect Collect Fractions: 1. Foreshot (low-boiling impurities) 2. Main Product Fraction 3. High-boiling residue heat->collect shutdown Cool System, then Slowly Release Vacuum collect->shutdown analyze Analyze Purity of Main Fraction (GC-MS) shutdown->analyze

Caption: Step-by-step workflow for vacuum distillation.

Procedure:

  • Apparatus Setup: Assemble the clean, dry vacuum distillation apparatus as shown in the workflow diagram. Lightly grease all ground-glass joints to ensure a good seal.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.

  • System Seal: Connect the apparatus, ensuring all connections are secure. Place the thermometer correctly.

  • Initiate Cooling and Vacuum: Start the flow of cold water through the condenser. Turn on the magnetic stirrer. Slowly and carefully apply the vacuum. A cold trap using dry ice/acetone or liquid nitrogen should be placed between the apparatus and the pump.

  • Heating: Once a stable vacuum is achieved (e.g., 1-15 mmHg), begin to heat the distillation flask gently.[1][2]

  • Fraction Collection:

    • Collect any initial, low-boiling distillate (foreshot) in the first receiving flask and discard it.

    • When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains. Do not distill to dryness.

  • Shutdown: Remove the heating source and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum while the system is hot can cause air to rush in and crack the glassware.

  • Analysis: Analyze the purity of the collected main fraction using techniques like GC-MS or NMR.

Purification by Column Chromatography

Chromatography: FAQs

Q1: What is a good stationary and mobile phase for purifying this compound? A1:

  • Stationary Phase: Silica gel is the most common and effective choice for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): this compound is moderately nonpolar. A good starting point for the eluent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[10][11] The optimal ratio should be determined by Thin Layer Chromatography (TLC).

Q2: How do I determine the right solvent system using TLC? A2: Spot your crude product on a TLC plate and develop it in various solvent mixtures (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate). The ideal system will give the this compound spot a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from all impurity spots.[12]

Chromatography: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds 1. Inappropriate Solvent System: The eluent is too polar (all compounds run to the top) or not polar enough (all compounds stay at the bottom).[12] 2. Column Overloading: Too much crude material was loaded onto the column.[12] 3. Poor Column Packing: The silica bed has cracks, channels, or air bubbles.1. Re-optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the product. A gradient elution (gradually increasing solvent polarity) may be necessary. 2. Use a larger column or reduce the amount of sample loaded. The amount of crude product should typically be 1-5% of the mass of the silica gel. 3. Repack the column carefully. Ensure the silica gel is a uniform, homogenous slurry and that it settles evenly without air gaps.[11]
Product Elutes Too Quickly or Too Slowly 1. Solvent Polarity is Incorrect: Eluent is too polar (fast elution) or not polar enough (slow elution).1. Adjust the solvent ratio. To slow elution, decrease the proportion of the polar solvent (e.g., ethyl acetate). To speed up elution, increase it.
Streaky Bands or Tailing on the Column 1. Sample is Not Very Soluble in Eluent: The compound is crashing out at the top of the column. 2. Acidic/Basic Compound: The compound is interacting strongly with the slightly acidic silica gel. 3. Sample Band Too Diffuse: The sample was loaded in too much solvent.1. Dissolve the crude sample in the minimum possible amount of eluent or a slightly more polar solvent for loading. 2. Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent. 3. Concentrate the sample solution before loading it onto the column. The initial band should be as narrow as possible.[11]
Experimental Protocol: Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Column Chromatography Workflow tlc 1. Determine Eluent System via TLC (Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Concentrated Sample onto Column pack->load elute 4. Elute with Mobile Phase Under Positive Pressure load->elute collect 5. Collect Fractions Sequentially elute->collect analyze 6. Analyze Fractions by TLC to Identify Product collect->analyze combine 7. Combine Pure Fractions & Remove Solvent analyze->combine product Pure this compound combine->product

Caption: Step-by-step workflow for flash column chromatography.

Procedure:

  • TLC Analysis: Determine the optimal solvent system that gives this compound an Rf value of ~0.2-0.4 and separates it from impurities.[11]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and use gentle pressure (from a pump or bulb) to pack the silica into a uniform, firm bed. Ensure no air bubbles are trapped.[11]

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the concentrated sample solution to the top of the silica bed using a pipette.[11]

    • Open the stopcock and allow the sample to absorb onto the silica, just until the solvent level reaches the top of the sand.

  • Elution: Carefully add the eluent to the top of the column, pressurize the column, and begin collecting the eluting solvent (the eluate) in fractions (e.g., 10-20 mL per test tube).[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound. Spot the crude material, the collected fractions, and a co-spot on the same TLC plate.

  • Solvent Removal: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the purity of the final product using GC-MS, NMR, or HPLC.

References

Phenyl Propionate HPLC Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the separation of phenyl propionate (B1217596) using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential problems in their chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: Why is my phenyl propionate peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC. For this compound, this can be indicative of several underlying problems. The asymmetry of the peak should ideally be close to 1.0, with values greater than 1.5 often being unacceptable for quantitative analysis.[1][2]

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on analytes.[1][3] While this compound is an ester, any acidic impurities or degradants could interact with these sites.

    • Solution: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) can suppress the ionization of these silanol groups, thereby reducing these secondary interactions.[2] The use of a highly deactivated, end-capped column is also recommended to minimize the availability of free silanol groups.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[2]

    • Solution: Try diluting the sample or reducing the injection volume to see if the peak shape improves.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.[4]

    • Solution: A systematic column wash with a strong solvent can help remove contaminants. If the problem persists, replacing the guard column or the analytical column may be necessary.[4][5]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[2][6]

    • Solution: Use the shortest possible length of narrow-bore tubing for all connections.[2]

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.

Possible Causes and Solutions:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[3]

    • Solution: Ensure your this compound sample is completely dissolved in a solvent that is of equal or weaker elution strength than the mobile phase.[4][5]

  • Column Collapse: This can happen with certain types of columns, like phenyl columns, in specific solvents.[5]

    • Solution: Verify that your mobile phase composition is compatible with the column's stationary phase.

Retention Time Issues

Q3: The retention time for my this compound peak is shifting. Why is this happening?

Retention time (RT) drift can compromise peak identification and quantification.[7] The cause can be either a gradual drift over several runs or a sudden shift.

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition: Even a small change in the mobile phase composition, such as a 1% variation in the organic solvent, can cause a significant shift in retention time (5-15%).[8]

    • Solution: Prepare fresh mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[8][9] You can verify this by premixing the mobile phase and running it isocratically.[9]

  • Temperature Fluctuations: A change of just 1°C in column temperature can alter retention times by 1-2%.[8]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7][10]

  • Column Equilibration: A new column may require several injections to become fully equilibrated with the mobile phase and sample matrix, leading to initial RT drift.[11]

    • Solution: Allow sufficient time for the column to equilibrate before starting your analysis.

  • Leaks in the System: A small, often unnoticed leak can lead to a lower flow rate, which in turn increases retention times.[8][11]

    • Solution: Inspect the HPLC system for any signs of leaks, particularly around fittings and pump seals. Look for salt deposits if you are using buffered mobile phases.[10][11]

  • Mobile Phase pH Instability: For ionizable compounds, a slight change in the mobile phase pH can significantly impact retention time.[8]

    • Solution: Ensure your mobile phase is adequately buffered and that the pH is measured accurately and consistently.[8]

Resolution and Sensitivity Problems

Q4: I have poor resolution between my this compound peak and an impurity. How can I improve the separation?

Poor resolution (Rs) occurs when two peaks are not sufficiently separated, leading to co-elution and inaccurate quantification.[12]

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic to aqueous solvent in the mobile phase is a critical factor in achieving good resolution.[12]

    • Solution: Adjust the mobile phase composition. For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve resolution.[13]

  • Incorrect Stationary Phase: The choice of column chemistry is crucial for selectivity.[14]

    • Solution: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities for aromatic compounds like this compound.[13][14]

  • Column Inefficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks and poorer resolution.[12]

    • Solution: Replace the column. Using a column with a smaller particle size or a longer column can also increase efficiency and improve resolution.[14]

Q5: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in your chromatogram, even in blank runs.[15][16] They can originate from various sources of contamination.

Possible Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents, especially the water, are a common source of ghost peaks.[15][16]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[15] Filtering the mobile phase can also help.[10]

  • System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can all introduce ghost peaks.[15]

    • Solution: Run a blank gradient (without an injection) to see if the peaks originate from the system itself.[16] If so, systematically clean the injector, autosampler, and check for any potential sources of contamination.

  • Sample Preparation: Contaminants can be introduced from vials, caps, or solvents used during sample preparation.[15]

    • Solution: Test your sample solvent and vials by running them as blanks to isolate the source of contamination.[16]

Experimental Protocols & Data

Example HPLC Method for this compound

This section provides a typical starting method for the analysis of this compound. Optimization may be required depending on the specific sample matrix and analytical goals.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent[17]
Column C18, 4.6 x 150 mm, 5 µm particle size[17]
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)[17]
Flow Rate 1.0 mL/min[17]
Injection Volume 10 µL[17]
Column Temperature 30°C[17]
Detection Wavelength 222 nm[17]
Sample Preparation

The appropriate sample preparation will depend on the sample matrix.

  • Standard Solution: A stock solution of 1 mg/mL this compound can be prepared by dissolving the reference standard in the mobile phase.[17] Calibration standards are then made by serial dilution of the stock solution.[17]

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of mobile phase and sonicate for 15 minutes.

    • Make up the volume to 10 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]

  • Biological Matrices (e.g., Plasma) - Protein Precipitation:

    • To 500 µL of plasma, add 1 mL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[17]

    • Reconstitute the residue in a known volume of mobile phase.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Potential System-Wide Issue: - Column void/damage - Extra-column volume - Contamination q1->system_issue Yes analyte_specific Likely Analyte-Specific Issue: Secondary Interactions or Overload q1->analyte_specific No troubleshoot_system Troubleshoot System: - Check for column voids - Inspect tubing and connections - Flush the system system_issue->troubleshoot_system troubleshoot_analyte Troubleshoot Analyte Issues: - Lower mobile phase pH - Use an end-capped column - Dilute sample / reduce injection volume analyte_specific->troubleshoot_analyte

Caption: A decision tree for diagnosing the cause of peak tailing.

Troubleshooting_RT_Shift Troubleshooting Workflow for Retention Time Shifts start Retention Time Shift Observed q1 Is the shift sudden or gradual? start->q1 sudden_shift Sudden Shift Causes: - Incorrect mobile phase preparation - Large temperature change - System leak q1->sudden_shift Sudden gradual_shift Gradual Drift Causes: - Column aging/contamination - Slow leak - Mobile phase degradation q1->gradual_shift Gradual check_sudden Check: - Mobile phase composition and pH - Column oven temperature - System for leaks sudden_shift->check_sudden check_gradual Check: - Column performance (run standard) - System for small leaks - Prepare fresh mobile phase gradual_shift->check_gradual

Caption: A workflow to identify causes of retention time shifts.

References

Phenyl Propionate Stability & Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of phenyl propionate (B1217596) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of phenyl propionate in solution?

A1: The stability of this compound, an ester, is primarily influenced by pH, temperature, and the composition of the solvent system. Like most esters, it is susceptible to hydrolysis, and the rate of this degradation is significantly affected by these conditions.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The principal degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, yielding phenol (B47542) and propionic acid. This process can be catalyzed by both acids and bases.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in neutral to slightly acidic conditions. Under strongly acidic or, more significantly, alkaline (basic) conditions, the rate of hydrolysis increases substantially. Basic conditions, in particular, promote rapid degradation through saponification.

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Under various stress conditions, the following degradation products can be anticipated:

  • Acidic and Basic Hydrolysis: The primary degradation products are phenol and propionic acid.

  • Oxidative Degradation: Oxidation may lead to the formation of various oxidized derivatives of the phenyl ring, such as hydroquinones or other phenolic compounds, and potentially further degradation of the propionate side chain.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent degradation products. This may involve reactions on the aromatic ring or cleavage of the ester linkage.

  • Thermal Degradation: At elevated temperatures, hydrolysis is accelerated. At very high temperatures, decarboxylation or other decomposition pathways may occur.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound concentration in my aqueous formulation.

  • Question: What is the pH of your solution?

    • Answer: this compound degrades rapidly in alkaline (high pH) solutions. If your solution has a pH above 7, consider lowering it to a neutral or slightly acidic range (pH 4-6) for improved stability. The use of a suitable buffer system is highly recommended to maintain a consistent pH.

  • Question: What is the storage temperature?

    • Answer: Higher temperatures accelerate the rate of hydrolysis. Store solutions of this compound at controlled room temperature or, for long-term storage, under refrigerated conditions (2-8 °C), provided the compound does not precipitate.

  • Question: Is your solution exposed to light?

    • Answer: While hydrolysis is often the primary concern, photostability should also be considered. Protect your solution from light by using amber vials or storing it in the dark to prevent potential photodegradation.

Problem 2: I see an unexpected peak eluting before this compound in my HPLC analysis.

  • Question: Have you performed a forced degradation study?

    • Answer: This new peak could be a degradation product. Phenol, a product of hydrolysis, is more polar than this compound and would likely elute earlier in a reversed-phase HPLC method. Running a forced degradation study (e.g., by treating a sample with a dilute base) can help confirm the identity of this peak.

  • Question: Could the peak be from an excipient?

    • Answer: If your formulation contains other components, it is possible that an excipient is degrading or interfering with the analysis. Analyze a placebo (all formulation components except this compound) under the same stress conditions to identify any peaks originating from the excipients.

Problem 3: The concentration of this compound in my solution appears to be inconsistent between analyses.

  • Question: Is your analytical method validated for stability-indicating properties?

    • Answer: An appropriate stability-indicating method must be able to resolve the parent compound from all potential degradation products and impurities. Ensure your HPLC method has been properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Question: Are you experiencing issues with the solubility of this compound?

    • Answer: this compound has low solubility in water. If the concentration is near its solubility limit, precipitation may occur, leading to inconsistent results. Ensure the compound is fully dissolved in your chosen solvent system. The use of co-solvents may be necessary for higher concentrations.

Quantitative Data on Stability

pHTemperature (°C)Half-life (days)
6.3506.6
6.323178
6.352934
< 4-Stable

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC method for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient Elution: A gradient elution is recommended to ensure the separation of this compound from more polar degradation products (like phenol) and less polar impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound can be detected by UV absorbance, typically around 220-270 nm. A PDA detector is useful for assessing peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 0.1 mg/mL).

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed through forced degradation studies.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to develop and validate a stability-indicating analytical method and to understand the degradation pathways of the molecule.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours), taking samples at intermediate time points.

    • Before analysis, neutralize the samples with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and take samples at various time points (e.g., 1, 4, 8, 24 hours) as degradation is expected to be faster.

    • Neutralize the samples with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute the sample for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).

    • Separately, reflux a solution of this compound in a neutral solvent (e.g., water or a buffer at pH 7) at 80°C for 48 hours.

    • Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation:

    • Expose both the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare samples for HPLC analysis.

Visualizations

Primary Degradation Pathway of this compound PhenylPropionate This compound TransitionState Tetrahedral Intermediate PhenylPropionate->TransitionState Hydrolysis Products Phenol + Propionic Acid TransitionState->Products Ester Bond Cleavage Catalyst H+ (Acid) or OH- (Base) Catalyst->TransitionState

Caption: Hydrolysis of this compound.

Experimental Workflow for a Stability Study cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation PrepSample Prepare this compound Solution PrepStress Expose to Stress Conditions (pH, Temp, Light, Oxidant) PrepSample->PrepStress HPLC HPLC Analysis PrepStress->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Quantify Quantify this compound and Degradation Products Data->Quantify Kinetics Determine Degradation Kinetics (Half-life, Rate Constant) Quantify->Kinetics Report Generate Stability Report Kinetics->Report

Caption: Stability Study Workflow.

Troubleshooting Stability Issues Start Stability Issue Observed (e.g., Loss of Assay) CheckpH Is the pH of the solution alkaline? Start->CheckpH AdjustpH Adjust pH to 4-6 using a buffer. CheckpH->AdjustpH Yes CheckTemp Is the storage temperature elevated? CheckpH->CheckTemp No End Re-analyze Sample AdjustpH->End LowerTemp Store at a lower temperature (e.g., 2-8 °C). CheckTemp->LowerTemp Yes CheckLight Is the solution exposed to light? CheckTemp->CheckLight No LowerTemp->End ProtectLight Protect from light (use amber vials). CheckLight->ProtectLight Yes ReviewMethod Review Analytical Method (Specificity, Validation) CheckLight->ReviewMethod No ProtectLight->End ReviewMethod->End

Caption: Troubleshooting Logic Tree.

References

Technical Support Center: Optimizing Phenyl Propionate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of phenyl propionate (B1217596) via esterification. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenyl propionate?

The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification of phenol (B47542) with propionic acid using an acid catalyst.[1] This method is favored for its straightforward procedure.

Q2: Which catalysts are most effective for this esterification?

Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as boron trifluoride etherate (BF₃·(C₂H₅)₂O).[1][2] While sulfuric acid is a cost-effective option, BF₃·(C₂H₅)₂O can offer higher yields and selectivity under optimized conditions.[2]

Q3: How can I drive the reaction equilibrium towards a higher yield of this compound?

The Fischer esterification is a reversible reaction. To maximize the product yield, you can:

  • Use an excess of one reactant: Typically, using an excess of the less expensive reactant, often the alcohol (phenol in this case, though propionic acid can also be used in excess), can shift the equilibrium towards the product.[3]

  • Remove water: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse hydrolysis reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[1]

Q4: What are the typical reaction times and temperatures?

Reaction times and temperatures vary depending on the catalyst and scale of the reaction. With sulfuric acid, the reaction may require 12-24 hours at reflux temperatures of 120-140°C to achieve a conversion of around 65%.[2] In contrast, using BF₃·(C₂H₅)₂O can significantly shorten the reaction time to 1-3 hours at higher temperatures of 200-250°C, leading to yields as high as 95%.[2]

Q5: What are the common side products, and how can they be minimized?

A common side product is diphenyl ether, which can form from the self-condensation of phenol, particularly at higher temperatures.[2] Maintaining a stoichiometric balance between the reactants and conducting the reaction under an inert atmosphere can help suppress its formation.[2] With sulfuric acid as a catalyst, sulfonation of phenol can also occur as a side reaction.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Catalyst on this compound Yield

CatalystCatalyst LoadingTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
H₂SO₄Catalytic amount120-14012-2460-70[2]
BF₃·(C₂H₅)₂O1-2 wt%200-2501-3~95[2]

Table 2: Effect of Molar Ratio on Esterification Yield (General Fischer Esterification)

Molar Ratio (Alcohol:Acid)Typical Yield (%)Reference
1:1~65[3]
10:1~97[3]
100:1~99[3]

Note: This data is for a general Fischer esterification and illustrates the principle of using excess alcohol to drive the reaction to completion.

Experimental Protocols

Protocol 1: this compound Synthesis using Boron Trifluoride Etherate Catalyst

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

  • Phenol (94.1 g, 1 mol)

  • Propionic acid (74.1 g, 1 mol)

  • Boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O) (1.5 g)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine phenol and propionic acid in a round-bottom flask.

  • Add the boron trifluoride diethyl etherate catalyst to the mixture.

  • Heat the reaction mixture to 220°C under a nitrogen atmosphere for 2 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the crude product by distillation under reduced pressure (15 mmHg) to isolate the this compound.

Protocol 2: this compound Synthesis using Sulfuric Acid Catalyst with Azeotropic Water Removal

Materials:

  • Phenol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add phenol, a slight excess of propionic acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Set up the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Reaction has not reached equilibrium.- Water is present in the reaction mixture, causing hydrolysis.- Suboptimal molar ratio of reactants.- Insufficient catalyst.- Increase reaction time or temperature.- Use a Dean-Stark apparatus to remove water azeotropically.- Use a significant excess of one reactant (e.g., 3-5 equivalents).- Increase the catalyst loading.
Product is Discolored (Dark) - Reaction temperature is too high, causing decomposition or side reactions.- Presence of impurities in starting materials.- Lower the reaction temperature.- Ensure the purity of phenol and propionic acid before starting the reaction.- Purify the final product by distillation.
Presence of Unreacted Phenol - Incomplete reaction.- Increase reaction time or use a more efficient catalyst.- During workup, wash the organic layer with a dilute aqueous sodium hydroxide (B78521) solution to remove unreacted phenol as sodium phenoxide. Be cautious not to use a concentrated base, which could hydrolyze the ester product.
Presence of Unreacted Propionic Acid - Incomplete reaction.- Increase reaction time.- Wash the organic layer with a dilute aqueous solution of sodium bicarbonate during workup to remove the unreacted acid.
Formation of Diphenyl Ether - High reaction temperatures promoting self-condensation of phenol.[2]- Maintain the reaction temperature within the optimal range.- Use a 1:1 molar ratio of reactants to minimize phenol self-condensation.[2]

Visualizations

Experimental Workflow for this compound Synthesis

EsterificationWorkflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Phenol and Propionic Acid catalyst Add Acid Catalyst (e.g., H2SO4 or BF3·(C2H5)2O) reactants->catalyst solvent Add Toluene (for azeotropic removal) catalyst->solvent heat Heat to Reflux (with Dean-Stark if applicable) solvent->heat monitor Monitor Reaction Progress (e.g., TLC, GC) heat->monitor cool Cool Reaction Mixture monitor->cool wash Wash with NaHCO3 and Brine cool->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporate Remove Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield in this compound Esterification

TroubleshootingLowYield Troubleshooting Low Yield in this compound Esterification start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes solution_time_temp Increase reaction time or temperature. check_equilibrium->solution_time_temp No check_ratio Is the molar ratio of reactants optimal? check_water->check_ratio Yes solution_water_removal Use a Dean-Stark trap or drying agent. check_water->solution_water_removal No check_catalyst Is the catalyst active and in sufficient quantity? check_ratio->check_catalyst Yes solution_ratio Use a large excess of one reactant. check_ratio->solution_ratio No solution_catalyst Increase catalyst loading or use a fresh/more active catalyst. check_catalyst->solution_catalyst No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Phenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the purification of synthesized phenyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude phenyl propionate synthesis?

A1: The primary impurities depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Residual phenol (B47542) and propionic acid (or its derivatives like propionyl chloride/propanoic anhydride).[1][2]

  • Catalyst: Acid catalysts such as sulfuric acid or boron trifluoride etherate.[1]

  • Side Products: Diphenyl ether can form from the self-condensation of phenol at high temperatures.[1] Tarry, polymeric materials may also be present.[2]

  • Water: A byproduct of Fischer esterification.[3]

  • Solvents: Organic solvents used during the reaction or extraction process.[4]

Q2: Which purification method is most effective for this compound?

A2: Vacuum distillation is the most common and highly effective method for purifying this compound, which is a liquid at room temperature.[1][5] This technique separates the product from non-volatile impurities and compounds with significantly different boiling points. For removing specific acidic or basic impurities, a preliminary acid-base extraction (aqueous workup) is crucial before distillation.[4][6] Column chromatography can be employed for high-purity requirements or when distillation is ineffective at separating certain impurities.[7][8]

Q3: How can I assess the purity of my final this compound product?

A3: Purity is typically assessed using a combination of techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity, often expressed as a percentage area.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities by showing extra peaks.[4]

  • Infrared (IR) Spectroscopy: Confirms the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of hydroxyl groups (O-H) from starting materials.[4]

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of multiple components.[7]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification process.

Problem 1: The organic layer is difficult to separate from the aqueous layer during workup.

  • Possible Cause: Formation of an emulsion, often due to vigorous shaking or the presence of acidic/basic impurities that act as surfactants.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous layer, which can help break the emulsion.[4]

    • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

Problem 2: The final product is discolored (yellow or brown) after distillation.

  • Possible Cause 1: Thermal decomposition. The distillation temperature may be too high, causing the this compound or residual impurities to decompose.[6]

  • Solution 1: Perform the distillation under a higher vacuum to lower the boiling point. Ensure the heating mantle is not set excessively high and provides uniform heating.[6]

  • Possible Cause 2: Contaminated glassware or "bumping".

  • Solution 2: Ensure all glassware is meticulously cleaned and dried. Vigorous, uncontrolled boiling ("bumping") can carry non-volatile impurities into the condenser; use a magnetic stir bar or boiling chips for smooth boiling.[6]

Problem 3: GC analysis shows the presence of unreacted phenol in the purified product.

  • Possible Cause: Inefficient removal during the aqueous workup. The basic wash (e.g., with sodium bicarbonate or sodium hydroxide) was insufficient to extract all the acidic phenol.

  • Solution: Repeat the workup procedure. Dissolve the impure product in a non-polar organic solvent (like diethyl ether or ethyl acetate) and wash it multiple times with a 5-10% sodium hydroxide (B78521) solution, followed by washes with water and brine to remove the phenoxide and residual base.[4][9]

Problem 4: Low yield of purified product after vacuum distillation.

  • Possible Cause 1: Leaks in the vacuum apparatus. Even small leaks can prevent the system from reaching the required low pressure, leading to a higher required distillation temperature and potential product loss.[6]

  • Solution 1: Check all joints and connections. Ensure they are properly sealed with high-vacuum grease. Verify the vacuum gauge is functioning correctly.[6]

  • Possible Cause 2: Incorrect thermometer placement.

  • Solution 2: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature of the distilling liquid.[6]

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 150.17211 (at 760 mmHg)[10]20[10]Soluble in alcohol, ether; low solubility in water.[10][11]
Phenol94.11181.740.5Soluble in water, alcohol, ether.
Propionic Acid74.08141-20.8Miscible with water, alcohol, ether.
Diphenyl Ether170.2125926Insoluble in water; soluble in alcohol, ether.

Table 2: Typical Parameters for Purification Protocols

Purification MethodParameterTypical Value / SystemPurpose
Aqueous Workup Basic Wash Solution5-10% NaHCO₃ or 5% NaOH (aq)To remove acidic impurities like phenol and propionic acid.[4]
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.[4]
Vacuum Distillation Pressure1-15 mmHg[1]To lower the boiling point and prevent thermal decomposition.[6]
Boiling Point~93-94°C at 0.9 mmHg[5]Varies significantly with pressure.
Column Chromatography Stationary PhaseSilica (B1680970) GelStandard adsorbent for separating compounds of varying polarity.[7]
Mobile Phase (Eluent)Hexane/Ethyl Acetate (B1210297) mixtures (e.g., 9:1)A common solvent system; the ratio is optimized using TLC.[7][9]

Experimental Protocols

Protocol 1: Aqueous Workup for Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run neat, dissolve the mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 2-3 volumes of solvent per volume of crude product).

  • Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash twice.[4]

  • To remove unreacted phenol more effectively, wash the organic layer with an equal volume of 5% aqueous sodium hydroxide (NaOH) solution. Drain the aqueous layer. Repeat this wash.

  • Wash the organic layer with an equal volume of deionized water to remove residual base.[9]

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.[4]

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.[4]

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed this compound.

Protocol 2: Purification by Vacuum Distillation

  • Assemble a vacuum distillation apparatus (e.g., a Claisen apparatus) with a magnetic stir bar in the distillation flask.[5] Ensure all glassware is dry.

  • Transfer the crude this compound from Protocol 1 into the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between. Begin evacuating the system to the desired pressure (e.g., 1-15 mmHg).[1][6]

  • Once a stable vacuum is achieved, begin to gently and uniformly heat the distillation flask using a heating mantle or oil bath.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask.

  • When the vapor temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction. A purity of >98% can often be achieved.[1][5]

  • Once the main fraction has been collected and the distillation rate slows, stop the distillation by removing the heat source.

  • Allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure.

Protocol 3: Purification by Column Chromatography

  • Develop a Solvent System: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., hexane:ethyl acetate) that gives the this compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.[7][12]

  • Pack the Column: Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis. Pour the slurry into a chromatography column, ensuring the silica bed is packed uniformly without air bubbles or cracks.[12]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[7]

  • Elute the Column: Begin passing the eluent through the column, collecting the outflow in separate fractions (e.g., in test tubes).[7] A gradient elution, gradually increasing the solvent polarity, may be necessary for complex mixtures.[12]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

Visualizations

PurificationWorkflow A Crude Phenyl Propionate Mixture B Aqueous Workup (Acid-Base Extraction) A->B C Drying & Solvent Removal B->C D Purity Check (TLC/GC) C->D H Impure D->H < 98% I Sufficiently Pure D->I > 98% E Vacuum Distillation G Pure this compound (>98%) E->G F Column Chromatography F->G H->E Primary Path H->F Alternative Path I->G

Caption: General workflow for the purification of synthesized this compound.

TroubleshootingTree Start Problem: Impure Final Product (Post-Distillation) Q1 What is the nature of the impurity (from GC-MS or NMR)? Start->Q1 A1 Unreacted Phenol or Propionic Acid Q1->A1 Acidic Starting Materials A2 High-Boiling Impurity (e.g., Diphenyl Ether) Q1->A2 Side Product A3 Unknown/Multiple Impurities Q1->A3 Complex Mixture Sol1 Solution: Repeat aqueous workup with a stronger base (NaOH) and re-distill. A1->Sol1 Sol2 Solution: Improve fractional distillation with a Vigreux column or consider chromatography. A2->Sol2 Sol3 Solution: Purify via silica gel column chromatography. A3->Sol3

Caption: Troubleshooting decision tree for an impure final product.

References

Phenyl propionate GC-MS peak tailing and resolution problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing and resolution problems during the GC-MS analysis of phenyl propionate (B1217596). Below you will find frequently asked questions, detailed troubleshooting guides, and recommended experimental protocols to help you resolve common issues and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for phenyl propionate in GC-MS analysis?

A1: The most frequent cause of peak tailing for a moderately polar compound like this compound is interaction with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups (Si-OH) in the injector liner, at the head of the column, or on non-deactivated surfaces. This compound, being an ester with an aromatic ring, can interact with these sites through hydrogen bonding, leading to a portion of the analyte being retained longer and causing the characteristic tailing peak shape.

Q2: My this compound peak is tailing, but other non-polar compounds in my sample have good peak shape. What does this indicate?

A2: This strongly suggests that the issue is chemical in nature rather than a general system problem like a leak. The tailing of a specific compound, especially a polar one, points towards specific interactions between the analyte and active sites in the system that do not affect non-polar compounds.

Q3: Can my injection technique contribute to peak tailing for this compound?

A3: Yes, improper injection technique can lead to peak tailing. Injecting too large a sample volume can overload the column, resulting in broadened and tailing peaks. Additionally, a slow injection speed can cause the sample to be introduced as a broad band onto the column, which can also contribute to poor peak shape.

Q4: How does the choice of GC column affect the analysis of this compound?

A4: The choice of GC column is critical. For this compound, a mid-polarity column is often a good starting point. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile and commonly used stationary phase that provides good separation for a wide range of compounds, including aromatic esters. Using a highly polar column with a non-polar solvent, or vice versa, can lead to poor peak shape due to solvent-phase mismatch.

Q5: What are the initial troubleshooting steps I should take when I observe peak tailing for this compound?

A5: Start with the simplest and most common causes. First, perform inlet maintenance: replace the septum and the liner. Use a deactivated liner to minimize interactions with active sites. Second, trim a small portion (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues or active sites that may have formed.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for this compound GC-MS analysis.

ProblemPotential CauseRecommended Solution
Peak Tailing Active Sites in the System: Interaction of the polar ester group with exposed silanols in the liner or column.- Use a deactivated (silanized) inlet liner.- Trim the first 10-20 cm of the analytical column.- Use an inert-flow path system if available.
Column Contamination: Buildup of non-volatile matrix components at the column head.- Bake out the column at a high temperature (below the column's maximum limit).- Trim the front end of the column.- Implement a sample cleanup procedure.
Improper Column Installation: Dead volume due to incorrect column positioning in the injector or detector.- Ensure the column is installed at the correct height in the injector and detector according to the manufacturer's instructions.- Use the correct ferrules and ensure they are properly tightened.
Sample Overload: Injecting too high a concentration of this compound.- Dilute the sample.- Reduce the injection volume.- Increase the split ratio if using a split injection.
Poor Resolution Inappropriate GC Column: Stationary phase is not optimal for separating this compound from other components.- Select a column with a suitable polarity. A 5% phenyl-methylpolysiloxane phase is a good starting point.- Consider a thicker film column for better retention of volatile compounds.
Incorrect Oven Temperature Program: Temperature ramp is too fast or initial temperature is too high.- Lower the initial oven temperature to be about 20°C below the boiling point of the solvent.- Decrease the temperature ramp rate to improve separation.
Carrier Gas Flow Rate Too High: Reduces the interaction time of the analyte with the stationary phase.- Optimize the carrier gas flow rate for the specific column dimensions.
Column Deterioration: Loss of stationary phase over time.- Replace the GC column.
Split Peaks Improper Injection Technique: Fast injection into a hot, empty liner can cause "backflash".- Use a liner with glass wool to aid in vaporization.- Reduce the injection speed.- Lower the injector temperature.
Solvent/Stationary Phase Mismatch: Incompatible polarities.- Choose a solvent that is compatible with the stationary phase.

Experimental Protocols

While a specific validated method for this compound was not found in the literature search, the following is a recommended starting protocol based on the analysis of similar aromatic and flavor compounds.

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with a suitable solvent to an estimated concentration within the calibration range.

    • Solid Samples: Extract a known amount of the solid sample with a suitable solvent, followed by dilution.

  • Filtration: Filter the final diluted sample or working standard through a 0.22 µm syringe filter into a GC vial.

Recommended GC-MS Parameters:

ParameterRecommended ValueRationale
GC System Gas Chromatograph with Mass Spectrometric DetectorProvides both separation and identification.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA versatile, mid-polarity column suitable for aromatic esters.
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250 °CEnsures complete vaporization of this compound (Boiling Point: 211 °C).
Injection Volume 1 µLA standard volume to avoid overloading.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for higher concentrations and splitless for trace analysis.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point; adjust based on the separation of other components.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
MS Ion Source Temp 230 °CA standard temperature for EI sources.
MS Quadrupole Temp 150 °CA standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible mass spectra.
Scan Range m/z 40-350Covers the expected mass fragments of this compound.

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common GC-MS problems encountered with this compound.

PeakTailingWorkflow start This compound Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column Tailing Persists problem_solved Problem Resolved inlet_maintenance->problem_solved Tailing Resolved check_column_installation Verify Proper Column Installation trim_column->check_column_installation Tailing Persists trim_column->problem_solved Tailing Resolved reduce_concentration Reduce Sample Concentration/ Injection Volume check_column_installation->reduce_concentration Tailing Persists check_column_installation->problem_solved Tailing Resolved check_parameters Review GC Method Parameters (Temperatures, Flow Rate) reduce_concentration->check_parameters Tailing Persists reduce_concentration->problem_solved Tailing Resolved replace_column Replace GC Column check_parameters->replace_column Tailing Persists check_parameters->problem_solved Tailing Resolved replace_column->problem_solved Tailing Resolved

Caption: Troubleshooting workflow for this compound peak tailing.

ResolutionProblemWorkflow start Poor Resolution of this compound Peak optimize_oven_temp Optimize Oven Temperature Program (Lower Initial Temp, Slower Ramp) start->optimize_oven_temp optimize_flow_rate Optimize Carrier Gas Flow Rate optimize_oven_temp->optimize_flow_rate Resolution Still Poor problem_solved Problem Resolved optimize_oven_temp->problem_solved Resolution Improved check_column_type Verify Appropriate Column Phase (e.g., 5% Phenyl-Methylpolysiloxane) optimize_flow_rate->check_column_type Resolution Still Poor optimize_flow_rate->problem_solved Resolution Improved check_column_dimensions Consider Column Dimensions (Longer Column, Thicker Film) check_column_type->check_column_dimensions Resolution Still Poor check_column_type->problem_solved Resolution Improved replace_column Replace GC Column check_column_dimensions->replace_column Resolution Still Poor check_column_dimensions->problem_solved Resolution Improved replace_column->problem_solved Resolution Improved

Caption: Troubleshooting workflow for poor peak resolution.

Technical Support Center: Improving the Solubility of Phenyl Propionate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of phenyl propionate (B1217596) in biological assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing phenyl propionate solutions for experimental use.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: this compound has very low intrinsic solubility in water (estimated at 1265 mg/L at 25°C) but is readily soluble in organic solvents.[1] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common choices for preparing stock solutions for biological assays.

  • Protocol for Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile, chemically resistant vial.

    • Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock, for example, 100 mM.

    • Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of any visible particles.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: After diluting my this compound stock solution into my cell culture medium or buffer, a precipitate forms immediately.

A2: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution as the organic solvent is diluted. Here are several strategies to overcome this:

  • Optimize the Dilution Process:

    • Use Pre-warmed Media: Always add the stock solution to media or buffer that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.

    • Rapid Mixing: Add the stock solution dropwise into the vortex of the aqueous solution while stirring or vortexing vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the organic solvent concentration can help maintain the solubility of the this compound.

  • Adjust the Final Solvent Concentration:

    • The final concentration of the organic solvent must be high enough to aid solubility but low enough to avoid toxicity in your assay system. For most cell lines, the final DMSO concentration should be kept below 0.5%, although some robust lines may tolerate up to 1%. It is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment.

Q3: Even with optimized dilution, I cannot achieve the desired final concentration of this compound without precipitation.

A3: If co-solvents alone are insufficient, consider using solubility-enhancing excipients such as surfactants or cyclodextrins. These agents can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Using Surfactants (e.g., Tween® 80):

    • Non-ionic surfactants like Tween® 80 (Polysorbate 80) form micelles that can encapsulate this compound.

    • A typical final concentration of Tween® 80 in biological assays is between 0.01% and 1% (v/v). It is important to test for any potential interference of the surfactant with your assay.

  • Using Cyclodextrins (e.g., HP-β-CD):

    • Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

    • Studies on phenylpropanoids, a class of compounds including this compound, have shown that cyclodextrins can significantly enhance their aqueous solubility, with all complexes exhibiting a 1:1 stoichiometry.[2][3] The formation of these inclusion complexes can lead to a substantial increase in apparent solubility.

Q4: My this compound solution is initially clear but becomes cloudy or shows precipitate after incubation.

A4: This could be due to several factors:

  • Temperature Changes: Fluctuations in temperature during incubation can affect solubility. Ensure your incubator maintains a stable temperature.

  • Compound Instability (Hydrolysis): As an ester, this compound can undergo hydrolysis to phenol (B47542) and propionic acid, especially in the presence of strong acids or bases or over extended incubation times in aqueous buffers.[4] The rate of hydrolysis is pH-dependent. It is advisable to prepare solutions fresh and minimize the time between preparation and use.

  • Interaction with Media Components: this compound might interact with components in complex biological media, leading to the formation of less soluble complexes.

To address this, consider preparing fresh working solutions immediately before each experiment and running a stability test of this compound in your specific assay medium over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q: What is the best organic solvent for making a stock solution of this compound?

A: DMSO and ethanol are excellent choices due to their high solvating power for this compound and miscibility with water.[4][5] The choice may depend on the tolerance of your specific biological assay. DMSO is a very strong solvent but can have biological effects at higher concentrations. Ethanol is generally less toxic to cells but may be a slightly weaker solvent for highly hydrophobic compounds.

Q: What is the maximum concentration of DMSO my cells can tolerate?

A: This is highly cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, some sensitive primary cells may show stress at concentrations as low as 0.1%, while some robust cancer cell lines might tolerate up to 1%. It is essential to perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your specific cells and assay duration.

Q: How do I prepare a this compound solution using Tween® 80?

A: You can either add Tween® 80 to your aqueous buffer before adding the this compound stock solution or prepare a stock solution of this compound in a mixture of an organic solvent and Tween® 80. A detailed protocol is provided in the "Experimental Protocols" section below.

Q: How do I prepare a this compound-cyclodextrin inclusion complex?

A: Inclusion complexes are typically prepared by dissolving the cyclodextrin (B1172386) in water and then adding the hydrophobic compound (often dissolved in a minimal amount of an organic solvent), followed by a period of stirring or sonication, and often lyophilization to obtain a stable powder that can be reconstituted. A detailed protocol is provided in the "Experimental Protocols" section.

Q: Is this compound stable in aqueous solutions?

A: this compound is an ester and is susceptible to hydrolysis, which is the cleavage of the ester bond to form phenol and propionic acid.[6] This process is catalyzed by acids and bases and can also occur, albeit more slowly, at neutral pH.[4] The stability is therefore pH and temperature-dependent. For long-term experiments, it is advisable to assess the stability of this compound under your specific assay conditions. Preparing solutions fresh before use is the best practice.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g/L)Molar Solubility (M) (approx.)
Water1.265 (estimated)[1]~0.0084
Ethanol966.17[5]~6.43
Methanol1228.57[5]~8.18
Isopropanol731.26[5]~4.87
Acetone1887.08[5]~12.57
DMSO2255.42[5]~15.02
Acetonitrile1611.91[5]~10.73

Molecular Weight of this compound: 150.17 g/mol

Table 2: General Guidelines for Using Solubility Enhancers in Cell-Based Assays

EnhancerTypical Final ConcentrationKey Considerations
DMSO < 0.5% (v/v)Cell line-dependent toxicity. Always include a vehicle control.
Ethanol < 1% (v/v)Generally less toxic than DMSO but may have biological effects.
Tween® 80 0.01 - 1% (v/v)Can interfere with cell membranes and some assay readouts. Check for compatibility.
HP-β-CD 1 - 10 mMGenerally low toxicity. Can sometimes extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent (DMSO)

Objective: To prepare a 100 mM stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer or cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Stock Solution Preparation (100 mM):

    • Tare a sterile, amber glass vial on an analytical balance.

    • Add approximately 15 mg of this compound to the vial and record the exact weight.

    • Calculate the required volume of DMSO to achieve a 100 mM concentration (Volume (L) = (Weight (g) / 150.17 g/mol ) / 0.1 M).

    • Add the calculated volume of DMSO to the vial.

    • Vortex or sonicate at room temperature until the this compound is completely dissolved, resulting in a clear, colorless solution.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 100 µM):

    • Pre-warm the destination aqueous buffer or cell culture medium to 37°C.

    • Perform a serial dilution. For example, to achieve a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of pre-warmed medium (results in a 1 mM solution in 1% DMSO). Vortex gently.

      • Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed medium. This yields a final concentration of 100 µM this compound in 0.1% DMSO.

    • Use the working solution immediately in your assay.

Protocol 2: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound/HP-β-CD inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Small amount of organic solvent (e.g., ethanol)

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional, for creating a stable powder)

Methodology:

  • Prepare a 1:1 Molar Ratio Solution:

    • Calculate the masses of this compound and HP-β-CD required for a 1:1 molar ratio. (Molecular weight of HP-β-CD is typically ~1380 g/mol , but check the manufacturer's specifications).

    • Dissolve the calculated amount of HP-β-CD in a known volume of deionized water with stirring.

    • In a separate small vial, dissolve the calculated amount of this compound in a minimal volume of ethanol (just enough to fully dissolve it).

    • Slowly add the this compound-ethanol solution dropwise to the stirring aqueous HP-β-CD solution.

    • Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.

  • Isolation of the Complex (Optional):

    • For a stable, reconstitutable powder, freeze the solution and lyophilize it until all the water is removed.

    • The resulting powder is the this compound/HP-β-CD inclusion complex.

  • Preparation of Working Solution:

    • The aqueous solution from step 1 (after stirring) or the reconstituted lyophilized powder can be filtered through a 0.22 µm filter and then diluted to the final desired concentration in your assay buffer.

Visualizations

G cluster_start Start: this compound (PP) Solubility Issue cluster_stock Step 1: Prepare Concentrated Stock cluster_dilution Step 2: Optimize Dilution cluster_check1 Step 3: Check for Precipitation cluster_end Success cluster_troubleshoot Step 4: Advanced Troubleshooting start PP precipitates in aqueous buffer stock Dissolve PP in 100% DMSO or Ethanol (e.g., 100 mM) start->stock dilute Dilute stock into pre-warmed (37°C) aqueous medium stock->dilute mix Add dropwise with vigorous mixing dilute->mix serial Perform serial dilution to minimize solvent shock mix->serial check1 Is the final solution clear? serial->check1 end Proceed with biological assay check1->end Yes enhancers Consider Solubility Enhancers check1->enhancers No surfactant Add Surfactant (e.g., Tween® 80) enhancers->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) enhancers->cyclodextrin surfactant->dilute Re-attempt dilution cyclodextrin->dilute Re-attempt dilution

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_protocol General Stock Solution Protocol A 1. Weigh Phenyl Propionate (PP) B 2. Dissolve in minimal 100% DMSO to make high concentration stock A->B C 3. Aliquot for single use B->C D 4. Store at -20°C or -80°C C->D E 5. Perform serial dilution into pre-warmed (37°C) assay medium D->E For each experiment F 6. Use immediately in assay E->F

References

Phenyl Propionate Reaction Monitoring by TLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring phenyl propionate (B1217596) reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring a phenyl propionate reaction on a silica (B1680970) gel TLC plate?

A1: A common mobile phase for separating this compound (an ester) from its starting materials (e.g., phenol (B47542) and propionyl chloride or propionic acid) is a mixture of a non-polar and a moderately polar solvent. A good starting point is a mixture of hexanes and ethyl acetate (B1210297). The ratio can be adjusted to achieve optimal separation.

Q2: How can I visualize the spots of this compound and its starting materials on the TLC plate?

A2: this compound and its precursors, such as phenol, are often UV-active due to the presence of the benzene (B151609) ring. Therefore, the primary and non-destructive method for visualization is using a UV lamp (254 nm).[1][2][3] After marking the spots under UV light, you can use a chemical stain for further visualization.[1][3] Potassium permanganate (B83412) stain can be effective as it reacts with oxidizable functional groups like alcohols (phenol starting material).[4] p-Anisaldehyde or vanillin (B372448) stains can also be useful for visualizing phenols and other functional groups.[2][4]

Q3: What are ideal Rf values for the starting material and product to ensure the reaction is proceeding?

A3: For effective monitoring, the starting material and product should have distinct Rf values. An ideal separation will show the starting material with a lower Rf value (e.g., 0.2-0.3) and the product with a higher Rf value (e.g., 0.5-0.7), or vice versa, depending on their relative polarities. This compound is generally less polar than its phenol precursor, so it will likely have a higher Rf value. An optimal Rf for the product in the context of future purification by column chromatography is often considered to be around 0.3.[5]

Q4: How do I confirm the identity of the spots on my TLC plate?

A4: To confirm the identity of the spots, it is crucial to run reference spots of your starting materials alongside your reaction mixture. A "cospot," where the reaction mixture is spotted on top of the starting material spot, can also be very helpful, especially if the Rf values of the reactant and product are very similar.[6]

Troubleshooting Guide

Below are common issues encountered when monitoring this compound reactions by TLC, along with their potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking or elongated. - The sample is too concentrated.[7][8] - The compound is acidic or basic and is interacting strongly with the silica gel.[9][10]- Dilute the sample before spotting it on the TLC plate.[7][8] - If the starting material (e.g., phenol) is acidic, adding a small amount of acetic acid to the mobile phase may help. For basic compounds, a small amount of triethylamine (B128534) can be added.[7][9][10]
No spots are visible on the TLC plate. - The sample is too dilute.[7][8][11] - The compound is not UV-active.[7][8] - The solvent level in the developing chamber was higher than the spotting line.[8][11]- Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[7][8][11] - Use a chemical stain for visualization.[7][8] - Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[8][11]
Spots are too close to the baseline (low Rf). - The mobile phase is not polar enough.[7][12]- Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[7][12]
Spots are too close to the solvent front (high Rf). - The mobile phase is too polar.[7][12]- Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[7][12]
The reactant and product spots have very similar Rf values. - The chosen mobile phase does not provide adequate separation.- Experiment with different solvent systems. Try changing the ratio of your current solvents or introduce a third solvent to modify the polarity.[13]
Unexpected spots appear on the plate. - Contamination of the TLC plate or sample.[11] - The reaction may be producing side products.[9]- Handle the TLC plate carefully, touching only the edges. Ensure your spotting capillaries and sample vials are clean.[11] - If side products are suspected, further analysis of the reaction mixture may be required.

Experimental Protocol: Monitoring this compound Synthesis by TLC

This protocol outlines the steps for monitoring the progress of a this compound synthesis reaction.

  • Prepare the TLC Chamber:

    • Pour a small amount (to a depth of about 0.5 cm) of the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate) into the developing chamber.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.[14]

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[9]

    • Mark three small, evenly spaced points on the baseline for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of the starting material (e.g., phenol) on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material on the center mark. Then, using a clean capillary, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Using a clean capillary, spot the reaction mixture on the rightmost mark.

    • Ensure the spots are small and do not spread into each other.[6]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[15]

    • Cover the chamber and allow the solvent to travel up the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.[9]

    • Immediately mark the solvent front with a pencil.[9]

  • Visualize and Analyze the TLC Plate:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[3][16]

    • If necessary, use a chemical stain (e.g., potassium permanganate) to visualize any non-UV-active spots.[16]

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[12]

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Identified with TLC Plate? start->problem streaking Streaking or Elongated Spots? problem->streaking Yes good_tlc Good Separation, Clear Spots problem->good_tlc No no_spots No Spots Visible? streaking->no_spots No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes streaking->sol_streaking1 Overloaded? sol_streaking2 Add Acid/Base to Eluent streaking->sol_streaking2 Acidic/Basic? bad_rf Poor Rf Values? no_spots->bad_rf No sol_no_spots1 Concentrate Sample / Re-spot no_spots->sol_no_spots1 Yes no_spots->sol_no_spots1 Dilute? sol_no_spots2 Use a Chemical Stain no_spots->sol_no_spots2 Not UV-Active? bad_rf->good_tlc No sol_bad_rf Adjust Mobile Phase Polarity bad_rf->sol_bad_rf Yes bad_rf->sol_bad_rf Too High/Low? end Continue Reaction Monitoring good_tlc->end sol_streaking1->problem sol_streaking1->problem Retry sol_streaking2->problem sol_streaking2->problem Retry sol_no_spots1->problem sol_no_spots1->problem Retry sol_no_spots2->problem sol_no_spots2->problem Retry sol_bad_rf->problem sol_bad_rf->problem Retry

Caption: Troubleshooting workflow for common TLC issues.

TLC_Experimental_Workflow start Start prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) start->prep_chamber prep_plate Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_plate Spot Plate (SM, Co-spot, Rxn) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light, Stain) mark_front->visualize analyze Analyze Results (Calculate Rf, Compare Spots) visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction (Take another time point) decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->spot_plate end End workup->end

Caption: Experimental workflow for TLC reaction monitoring.

References

Technical Support Center: Catalyst Selection for Efficient Phenyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenyl propionate (B1217596). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your catalyst selection and reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of phenyl propionate in a question-and-answer format.

Issue Potential Causes Suggested Solutions
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2] Consider extending the reaction time or cautiously increasing the temperature.
Poor catalyst activity: The chosen catalyst may be inefficient under the current reaction conditions.Evaluate alternative catalysts. For esterification of phenol (B47542) and propionic acid, consider strong acid catalysts like sulfuric acid or boron trifluoride etherate.[3] Ensure the catalyst is not deactivated.
Presence of water: Water can hydrolyze the ester product, reducing the yield.Use anhydrous reagents and solvents. For reactions that produce water, such as direct esterification, employ a Dean-Stark apparatus to remove water azeotropically.
Loss of product during workup: The product may be lost during extraction or purification steps.Optimize the workup procedure. Ensure the correct pH is used during extractions to prevent hydrolysis.[4] Perform multiple extractions with smaller volumes of solvent for better recovery.[1]
Formation of Side Products/Impurities Fries rearrangement: this compound can rearrange to form hydroxypropiophenones, especially in the presence of Lewis acid catalysts at elevated temperatures.Control the reaction temperature carefully. Lower temperatures generally disfavor the rearrangement.
Formation of tarry products: This can occur when using certain solvents, such as nitrobenzene.[5]Select an appropriate inert solvent for your reaction.
Unreacted starting materials: Incomplete conversion of phenol or the propionylating agent.Ensure the stoichiometry of the reactants is correct. Monitor the reaction to ensure it goes to completion.[2][6]
Difficulty in Product Purification "Oiling out" during recrystallization: The product separates as an oil instead of forming crystals.Ensure the cooling rate is slow to encourage crystal formation.[7] Experiment with different solvent systems.[7]
Product decomposition during distillation: High temperatures during distillation can cause the product to decompose.Purify the product using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[7]
Co-crystallization of impurities: Impurities with similar solubility may crystallize with the product.A second recrystallization step may be necessary to achieve the desired purity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Direct Esterification: Reacting phenol with propanoic acid in the presence of an acid catalyst.[4]

  • Acylation with Propionyl Chloride: Reacting phenol with propionyl chloride, often in the presence of a base.[5]

  • Reaction with Thionyl Chloride and Propionic Acid: A mixture of phenol and propionic acid is treated with thionyl chloride.[5]

Q2: Which catalysts are typically used for the direct esterification of phenol and propionic acid?

A2: Strong acid catalysts are commonly employed. These include sulfuric acid (H₂SO₄) and boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O).[3]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproducts, it is crucial to control the reaction conditions. This includes maintaining the optimal temperature to avoid side reactions like the Fries rearrangement, using the correct stoichiometry of reactants, and choosing an appropriate solvent.[5]

Q4: What is the best way to purify crude this compound?

A4: Purification is typically achieved through vacuum distillation.[7] This method is effective for separating the product from non-volatile impurities and reduces the risk of decomposition at high temperatures. Recrystallization can also be used for further purification.[7]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[1][2] These methods allow you to track the consumption of starting materials and the formation of the product over time.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for maximizing the yield and selectivity of this compound synthesis. The following table summarizes performance data for different catalysts used in related esterification reactions.

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄Propanoic Acid : n-Propanol1:10653.596.9[8]
BF₃·(C₂H₅)₂OPropionic Acid : Phenol1:1220295[3]
p-TSA3-Phenylpropionic Acid : Phenol1:1Not SpecifiedNot Specified93[9]
No Catalyst3-Phenylpropionic Acid : Phenol1:1Not SpecifiedNot Specified39[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification with Boron Trifluoride Catalyst

This protocol is adapted from a patented procedure for the direct esterification of phenol.[3]

Materials:

  • Phenol (1 mol)

  • Propionic acid (1 mol)

  • Boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O) (1.5 g)

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • Distillation apparatus

Procedure:

  • Combine phenol (94.1 g, 1 mol) and propionic acid (74.1 g, 1 mol) in a round-bottom flask.

  • Add 1.5 g of BF₃·(C₂H₅)₂O to the mixture.

  • Heat the reaction mixture to 220°C for 2 hours under a nitrogen atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude this compound by distillation under reduced pressure (15 mmHg).

Protocol 2: Synthesis of this compound using Propionyl Chloride

This method involves the acylation of phenol with propionyl chloride.[5]

Materials:

  • Phenol

  • Propionyl chloride

  • Suitable solvent (e.g., dichloromethane)

  • Base (e.g., pyridine (B92270) or triethylamine)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve phenol in a suitable solvent in a round-bottom flask.

  • Add a base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride to the stirred solution.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Reactants Reactants (Phenol & Propionylating Agent) Reaction Reaction (Heating, Stirring) Reactants->Reaction Catalyst Catalyst (e.g., H₂SO₄, BF₃) Catalyst->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase Reaction Time/ Temperature Incomplete->Action_Incomplete Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Yes Check_Catalyst Evaluate Catalyst Activity Check_Workup->Check_Catalyst No Action_Workup Optimize Extraction/Purification Workup_Loss->Action_Workup Catalyst_Inactive Inactive/Poisoned Catalyst Check_Catalyst->Catalyst_Inactive Yes Action_Catalyst Change Catalyst/ Ensure Anhydrous Conditions Catalyst_Inactive->Action_Catalyst

References

Managing thermal decomposition of phenyl propionate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of phenyl propionate (B1217596) during its synthesis. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing phenyl propionate?

A1: The most common methods for synthesizing this compound include:

  • Direct Esterification (Fischer Esterification): This is a widely used method involving the acid-catalyzed reaction of phenol (B47542) with propionic acid.[1] To favor the formation of the ester, an excess of the alcohol (phenol in this context, though typically the less expensive reagent is used in excess) or removal of water is employed to shift the equilibrium.[1][2][3]

  • Reaction with Propionyl Chloride or Propionic Anhydride: this compound can also be synthesized by reacting phenol with propionyl chloride or propionic anhydride. These methods are often faster and not reversible but may be more expensive and require careful handling of the reagents.

  • Transesterification: This involves the reaction of another propionate ester with phenol in the presence of a catalyst.

Q2: What is the boiling point of this compound, and why is it important for synthesis?

A2: this compound has a boiling point of approximately 211°C at atmospheric pressure.[4][5] Knowing the boiling point is crucial for purification by distillation. However, prolonged heating at high temperatures, even below the boiling point, can potentially lead to thermal decomposition. Therefore, vacuum distillation is often recommended to lower the boiling point and minimize the risk of degradation.

Q3: Is there a specific temperature at which this compound starts to decompose?

Q4: What are the likely byproducts of this compound thermal decomposition?

A4: While specific pyrolysis-GC-MS data for this compound is scarce, thermal decomposition of a related polymer, poly(N-phenylpropionamide), yields byproducts such as benzene (B151609) and aniline.[6] General principles of ester pyrolysis suggest that at high temperatures, esters can undergo elimination reactions to form an alkene and a carboxylic acid. In the case of this compound, this is less likely due to the lack of a beta-hydrogen on the phenyl group. More probable decomposition pathways at very high temperatures could involve cleavage of the ester bond to form phenol and ketene (B1206846) (from the propionyl group), or decarboxylation.

Q5: How can I minimize thermal decomposition during synthesis?

A5: To minimize thermal decomposition:

  • Control Reaction Temperature: Use the lowest effective temperature for the esterification reaction. For Fischer esterification, typical temperatures range from 60-110°C.[1]

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long heating times.

  • Use Vacuum Distillation: Purify this compound under reduced pressure to lower its boiling point and reduce thermal stress.

  • Inert Atmosphere: Conducting the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation at high temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggestion Supporting Evidence/Rationale
Incomplete Reaction (Fischer Esterification) - Use an excess of one reactant (usually the less expensive one) to shift the equilibrium towards the products.- Remove water as it is formed using a Dean-Stark apparatus or a drying agent.Fischer esterification is a reversible reaction.[1][2][3]
Insufficient Catalyst - Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate catalytic amount.The reaction is acid-catalyzed; an insufficient amount will result in a slow or incomplete reaction.[1]
Product Loss During Workup - Ensure the aqueous layer is fully saturated with salt (brine) to decrease the solubility of the ester before extraction.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).This compound has some, albeit low, solubility in water which can be minimized by the common ion effect.
Thermal Decomposition - If the reaction is run at a high temperature for an extended period, decomposition may occur. Monitor for color changes (darkening) of the reaction mixture.Prolonged heating can lead to the formation of degradation byproducts.
Issue 2: Presence of Impurities and Byproducts
Observed Impurity/Byproduct Identification Method Possible Cause Mitigation Strategy
Unreacted Phenol or Propionic Acid GC-MS, NMR, IRIncomplete reaction.- Increase reaction time.- Use an excess of the other reactant.- Ensure efficient water removal in Fischer esterification.
Side Products from High Temperature GC-MSExceeding the thermal stability limit of the product or reactants.- Lower the reaction and distillation temperatures.- Use vacuum distillation for purification.
Colored Impurities (Darkening of product) Visual Inspection, UV-VisOxidation or thermal degradation.- Conduct the reaction and distillation under an inert atmosphere.- Avoid excessive heating.
Water Karl Fischer titration, NMR (broad peak)Incomplete removal during reaction or workup.- Use a Dean-Stark trap during Fischer esterification.- Dry the final product over a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Phenol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenol (1.0 eq), propionic acid (1.2 eq), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC or GC if possible.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Phenol, Propionic Acid, Toluene catalyst Add H₂SO₄ (catalyst) reactants->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to RT monitor->cool wash Wash with H₂O, NaHCO₃, Brine cool->wash dry Dry Organic Layer (MgSO₄) wash->dry evaporate Evaporate Toluene dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Phenyl Propionate distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Decomposition cluster_solutions Corrective Actions start Suspicion of Thermal Decomposition (e.g., dark color, low yield) check_temp Was reaction/distillation temperature too high? start->check_temp check_time Was heating time excessively long? check_temp->check_time No lower_temp Reduce reaction/distillation temperature. Use vacuum for distillation. check_temp->lower_temp Yes check_atmosphere Was an inert atmosphere used? check_time->check_atmosphere No reduce_time Monitor reaction closely and stop when complete. check_time->reduce_time Yes use_inert Repeat synthesis under Nitrogen or Argon. check_atmosphere->use_inert No final_check Re-evaluate purity and yield. check_atmosphere->final_check Yes lower_temp->final_check reduce_time->final_check use_inert->final_check

Caption: Troubleshooting decision tree for managing thermal decomposition.

References

Preventing hydrolysis of phenyl propionate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the hydrolysis of phenyl propionate (B1217596) during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is phenyl propionate susceptible to hydrolysis?

This compound is an ester and is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The presence of water is necessary for hydrolysis to occur. The reaction is catalyzed by acids (such as strong mineral acids) and bases (like sodium hydroxide).[1] The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound yields propanoic acid and phenol (B47542).

Q3: Can I use a strong base like sodium hydroxide (B78521) to wash my organic layer containing this compound?

It is generally not recommended to use strong bases like sodium hydroxide for washing, as this will significantly promote the hydrolysis of the this compound to form sodium propanoate and sodium phenoxide.[1] If a basic wash is necessary to remove acidic impurities, a milder base such as a saturated aqueous solution of sodium bicarbonate is a much safer alternative.

Q4: How can I minimize hydrolysis if my reaction mixture is acidic?

If your reaction mixture is acidic, it is crucial to neutralize it carefully before or during the workup. You can do this by slowly adding a saturated aqueous solution of sodium bicarbonate to the reaction mixture until gas evolution ceases. It is important to perform this neutralization at a low temperature (e.g., in an ice bath) to minimize the heat generated from the neutralization reaction, which could accelerate hydrolysis.

Q5: What are the best practices for drying the organic layer containing this compound?

To minimize exposure to water, the organic layer should be dried efficiently after aqueous washes. Use a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Ensure the drying agent is added in sufficient quantity and the mixture is allowed to stand long enough to remove all visible water. Prompt filtration or decantation from the drying agent is also recommended to prevent prolonged contact.

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide addresses common issues encountered during the workup of this compound that can lead to unwanted hydrolysis.

Problem Potential Cause Recommended Solution
Low yield of this compound after workup Hydrolysis of the ester during aqueous extraction.- Use a mildly basic or neutral wash (e.g., saturated NaHCO₃ solution, brine) instead of strong bases. - Perform extractions at reduced temperatures (e.g., using an ice bath). - Minimize the contact time between the organic and aqueous layers.
Presence of phenol or propanoic acid in the final product Incomplete reaction or hydrolysis during workup.- For acidic reaction mixtures, neutralize carefully with a weak base (e.g., NaHCO₃) at low temperature before extraction. - For basic reaction mixtures, neutralize with a weak acid (e.g., dilute HCl) at low temperature. - Ensure all aqueous washes are as close to neutral pH as possible.
Emulsion formation during extraction Vigorous shaking with aqueous solutions, especially basic ones.- Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine to the separatory funnel to help break the emulsion. - If an emulsion persists, consider filtering the mixture through a pad of Celite.
Product loss during drying Using an excessive amount of drying agent or prolonged exposure.- Use the minimum amount of drying agent necessary to remove the water. - Promptly filter or decant the dried organic solution.

Quantitative Data on Hydrolysis

Temperature (°C)pHPseudo-First-Order Rate Constant (k) (s⁻¹)Reference Compound
255.0~1 x 10⁻⁸Phenyl Acetate (B1210297)
257.0~1 x 10⁻⁷Phenyl Acetate
259.0~1 x 10⁻⁵Phenyl Acetate
507.0~1 x 10⁻⁶Phenyl Acetate

Note: The rate of hydrolysis increases significantly with both increasing temperature and deviation from a neutral pH.

Experimental Protocols

Protocol 1: Workup of a Reaction Mixture Containing this compound (from a non-acidic reaction)

This protocol is suitable for isolating this compound from a reaction mixture that is not strongly acidic or basic.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.

    • Slowly add deionized water to quench the reaction.

  • Solvent Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent in which this compound is soluble, such as diethyl ether or ethyl acetate (3 x 50 mL for a 100 mL aqueous layer). This compound has good solubility in many organic solvents.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts. Perform this wash gently to avoid emulsion formation.

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water and aid in phase separation.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter or decant the dried solution into a clean, dry round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • If necessary, purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for this compound Workup

Workup_Workflow Figure 1. Decision Tree for this compound Workup start Reaction Mixture Containing this compound is_acidic Is the mixture acidic? start->is_acidic is_basic Is the mixture basic? is_acidic->is_basic No neutralize_acid Neutralize with sat. NaHCO₃ (0°C) is_acidic->neutralize_acid Yes neutralize_base Neutralize with dilute HCl (0°C) is_basic->neutralize_base Yes extract Extract with Organic Solvent (e.g., Ethyl Acetate) is_basic->extract No neutralize_acid->extract neutralize_base->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Decision tree for the workup of this compound.

Hydrolysis Pathways of this compound

Hydrolysis_Pathways Figure 2. Hydrolysis Pathways of this compound phenyl_propionate This compound acid_hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) phenyl_propionate->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (OH⁻) phenyl_propionate->base_hydrolysis products_acid Propanoic Acid + Phenol acid_hydrolysis->products_acid products_base Propanoate + Phenoxide base_hydrolysis->products_base acidification Acidification (H₃O⁺) products_base->acidification final_products Propanoic Acid + Phenol acidification->final_products

Caption: Acid and base-catalyzed hydrolysis of this compound.

References

Phenyl Propionate Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of phenyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable esterification from laboratory to pilot plant production. Below you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up of phenyl propionate synthesis.

Problem IDIssuePossible CausesRecommended Solutions
PP-S-01 Low or Incomplete Conversion Lab Scale: - Insufficient catalyst amount. - Presence of water in reactants or glassware.[1] - Reaction has reached equilibrium.[2] Pilot Scale: - Inefficient mixing leading to poor contact between reactants and catalyst. - Inadequate heat transfer, resulting in lower reaction temperature than desired.[3] - Catalyst deactivation.Lab Scale: - Increase catalyst loading incrementally. - Ensure all reactants and glassware are thoroughly dried. - Use an excess of one reactant or remove water as it forms (e.g., using a Dean-Stark apparatus).[2] Pilot Scale: - Optimize agitator speed and design to ensure homogeneity.[4] - Verify and calibrate temperature probes; ensure the heating jacket provides uniform heating.[5] - Consider using a more robust catalyst or a packed bed reactor for continuous processes.[6]
PP-S-02 Formation of Byproducts / Discolored Product Lab Scale: - Side reactions due to high temperatures. - Oxidation of phenol (B47542). Pilot Scale: - Localized hotspots due to poor heat dissipation.[7] - Longer reaction times at elevated temperatures. - Contamination from reactor material or piping.Lab Scale: - Carefully control the reaction temperature using an oil bath or heating mantle with a temperature controller. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Pilot Scale: - Improve agitation to enhance heat transfer and prevent hotspots.[4] - Optimize reaction time and temperature to minimize byproduct formation. - Ensure reactor and associated equipment are made of compatible and clean materials.
PP-P-01 Difficulties in Product Purification Lab Scale: - Inefficient extraction or washing steps. - Formation of a stable emulsion during workup. Pilot Scale: - Inefficient phase separation in large-scale liquid-liquid extraction. - Azeotrope formation during distillation. - Overloading of chromatography columns.Lab Scale: - Increase the number of extraction or washing steps. - Add brine to the aqueous layer to break emulsions. Pilot Scale: - Utilize appropriate decanters and allow sufficient time for phase separation. - Consider azeotropic or vacuum distillation. - Optimize loading and elution conditions for chromatographic purification.
PP-E-01 Exothermic Runaway Reaction Lab Scale: - Too rapid addition of a reactant (e.g., propionyl chloride). Pilot Scale: - Inadequate cooling capacity for the reactor size.[7] - Failure of the cooling system. - Poor initial heat transfer calculations during scale-up.[5]Lab Scale: - Add the reactive species dropwise with efficient stirring and cooling. Pilot Scale: - Ensure the reactor's cooling system is appropriately sized for the reaction exotherm. - Implement a reliable cooling system with backup options. - Perform calorimetric studies at the lab scale to accurately predict the heat of reaction for proper pilot-scale design.[7]

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound at a lab scale?

The most common laboratory-scale methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a classic method involving the reaction of phenol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the product.

  • Reaction with Propionyl Chloride: A more reactive method involves the acylation of phenol with propionyl chloride. This reaction is often carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct.

  • Reaction with Propionic Anhydride (B1165640): Similar to using propionyl chloride, propionic anhydride can be used to acylate phenol. This method also often employs a base or an acid catalyst.

  • Using Thionyl Chloride: this compound can also be synthesized by reacting a mixture of phenol and propionic acid with thionyl chloride.

2. What are the key challenges when scaling up this compound synthesis from lab to pilot scale?

The primary challenges in scaling up include:

  • Heat Transfer: Esterification reactions are often exothermic. What is easily managed in a small flask can lead to dangerous temperature increases in a large reactor if the heat of reaction is not efficiently removed. The surface area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[3][7]

  • Mass Transfer and Mixing: Ensuring that reactants and catalysts are intimately mixed is crucial for reaction efficiency. In larger reactors, achieving uniform mixing is more difficult and can lead to localized "hot spots" or areas of low reactivity.[4]

  • Reaction Equilibrium: For reversible reactions like Fischer esterification, removing the water byproduct becomes more complex at a larger scale. While a Dean-Stark trap is effective in the lab, pilot plants may require more sophisticated solutions like reactive distillation.[2]

  • Safety: Handling larger quantities of flammable and potentially corrosive materials requires stringent safety protocols and appropriately designed equipment.

3. How do I choose the right reactor for pilot-scale production?

The choice of reactor depends on the chosen synthetic route and desired production mode (batch or continuous):

  • Stirred Tank Reactor (STR): A versatile option for batch production, suitable for Fischer esterification. It's crucial to ensure the STR has an efficient agitation system and a reliable heating/cooling jacket to manage the reaction temperature.

  • Packed Bed Reactor (PBR): Ideal for continuous processes, especially when using a solid catalyst. This can improve efficiency and simplify catalyst separation.

  • Reactive Distillation Column: For equilibrium-limited reactions like Fischer esterification, a reactive distillation column can be highly effective as it combines reaction and separation in a single unit, continuously removing water to drive the reaction to completion.

4. What are the recommended purification methods for this compound at the pilot scale?

At the pilot scale, purification strategies need to be robust and scalable:

  • Distillation: Vacuum distillation is the most common method for purifying this compound, as it allows for separation at lower temperatures, preventing product degradation.

  • Liquid-Liquid Extraction: Used to remove water-soluble impurities and unreacted starting materials.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an effective purification method.

5. What safety precautions are essential during the pilot-scale synthesis of this compound?

Safety is paramount at the pilot scale. Key precautions include:

  • Hazard Analysis: Conduct a thorough process hazard analysis (PHA) to identify potential risks.

  • Personal Protective Equipment (PPE): Ensure all personnel wear appropriate PPE, including safety glasses, lab coats, and gloves.

  • Ventilation: Operate in a well-ventilated area, and use fume hoods for handling volatile or hazardous reagents.

  • Emergency Procedures: Have clear and well-practiced emergency procedures for spills, fires, and runaway reactions.

  • Material Compatibility: Ensure all equipment and materials are compatible with the chemicals being used.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale this compound Synthesis via Fischer Esterification

ParameterLab Scale (Typical)Pilot Scale (Estimated)
Reactant Scale 1-100 g1-100 kg
Reactor Volume 50 mL - 1 L50 L - 1000 L
Reaction Temperature 120-150 °C140-180 °C
Reaction Time 4-12 hours8-24 hours
Catalyst Sulfuric Acid, p-TSASolid acid catalysts, Ion-exchange resins
Water Removal Dean-Stark TrapReactive Distillation, Pervaporation
Typical Yield 80-95%75-90%
Purification Distillation, ChromatographyVacuum Distillation

Experimental Protocols

Lab Scale: Fischer Esterification of Phenol with Propionic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add phenol (0.5 mol), propionic acid (0.6 mol), and p-toluenesulfonic acid (0.025 mol). Add 100 mL of toluene (B28343) as the solvent.

  • Reaction: Heat the mixture to reflux using a heating mantle. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted propionic acid.

  • Purification: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the toluene by rotary evaporation. Purify the crude this compound by vacuum distillation.

Visualizations

Experimental_Workflow_Lab_Scale Lab-Scale this compound Synthesis Workflow Reactants Phenol, Propionic Acid, p-TSA, Toluene Setup Combine in Round-Bottom Flask with Dean-Stark Apparatus Reactants->Setup Reaction Heat to Reflux (4-6 hours) Setup->Reaction Workup Cool and Wash with Sodium Bicarbonate Reaction->Workup Purification Dry and Purify by Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Lab-Scale this compound Synthesis Workflow.

Troubleshooting_Low_Conversion Troubleshooting Low Conversion in Pilot Scale Start Low Conversion Observed Check_Mixing Check Agitator Speed and for Dead Zones Start->Check_Mixing Check_Temp Verify Temperature Probes and Heating Start->Check_Temp Check_Catalyst Analyze Catalyst Activity Start->Check_Catalyst Optimize_Mixing Increase Agitator Speed or Modify Impeller Design Check_Mixing->Optimize_Mixing Calibrate_Temp Calibrate Probes and Ensure Uniform Heating Check_Temp->Calibrate_Temp Replace_Catalyst Replace or Regenerate Catalyst Check_Catalyst->Replace_Catalyst

Caption: Troubleshooting Low Conversion in Pilot Scale.

References

Validation & Comparative

Phenyl Propionate vs. Phenyl Acetate: A Comparative Guide for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact reaction outcomes, yields, and timelines. Phenyl propionate (B1217596) and phenyl acetate (B1210297), both esters of phenol (B47542), are versatile building blocks in organic synthesis. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data and detailed protocols to aid in the informed selection of these reagents.

At a Glance: Key Physicochemical and Spectroscopic Data

A fundamental understanding of the physical and spectroscopic properties of phenyl propionate and phenyl acetate is essential for their handling, characterization, and differentiation in reaction mixtures.

PropertyThis compoundPhenyl Acetate
Molecular Formula C₉H₁₀O₂C₈H₈O₂
Molecular Weight 150.17 g/mol 136.15 g/mol
Boiling Point ~211-212 °C~196 °C
Density ~1.06 g/cm³~1.08 g/cm³
¹H NMR (CDCl₃, δ) ~1.2 (t, 3H), ~2.6 (q, 2H), ~7.1-7.4 (m, 5H)~2.3 (s, 3H), ~7.1-7.4 (m, 5H)[1][2][3]
¹³C NMR (CDCl₃, δ) ~9.1, ~27.6, ~121.6, ~125.8, ~129.4, ~150.8, ~172.5~21.2, ~121.6, ~125.7, ~129.4, ~150.9, ~169.5
IR (C=O stretch, cm⁻¹) ~1760~1765

Comparative Performance in Key Organic Reactions

The reactivity of this compound and phenyl acetate is influenced by the nature of their acyl groups. The additional ethyl group in this compound introduces steric and electronic effects that can differentiate its reactivity from that of phenyl acetate.

Hydrolysis (Saponification)

The hydrolysis of esters to their constituent carboxylic acid and alcohol is a fundamental organic reaction. In the case of phenyl esters, this reaction yields phenol and the corresponding carboxylic acid. The rate of saponification is sensitive to the steric hindrance around the carbonyl group.

EsterBaseSolventTemperature (°C)Rate Constant (k)
Phenyl AcetateNaOHAqueous25~0.115 L mol⁻¹ s⁻¹
Ethyl PropionateNaOHAqueous25~0.0407 L mol⁻¹ s⁻¹[4]

The ethyl group in the propionate ester is slightly more electron-donating than the methyl group in the acetate ester, which can slightly decrease the electrophilicity of the carbonyl carbon. Additionally, the larger size of the propionyl group may present a greater steric barrier to the incoming nucleophile.

Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone. This reaction is highly valuable for the synthesis of substituted phenols, which are important intermediates in the pharmaceutical industry. The regioselectivity (ortho- vs. para-acylation) of the Fries rearrangement is notably dependent on reaction conditions such as temperature and solvent polarity.[5][6]

SubstrateCatalystSolventTemperature (°C)Ortho:Para RatioPredominant Product
Phenyl AcetateAlCl₃Nitrobenzene25Predominantly Parap-Hydroxyacetophenone[7]
Phenyl AcetateAlCl₃Nitrobenzene165Predominantly Orthoo-Hydroxyacetophenone[7]
Phenyl AcetateAlCl₃None140-160Varies with temp.Mixture

While specific quantitative yield comparisons for the Fries rearrangement of this compound versus phenyl acetate under identical conditions are not extensively documented in readily available literature, the general principles of the reaction are expected to be similar. The propionyl group, being slightly larger than the acetyl group, might influence the ortho:para ratio due to steric hindrance, potentially favoring the para product to a greater extent, especially at lower temperatures.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. While self-condensation of both phenyl acetate and this compound is possible, crossed Claisen condensations offer greater synthetic utility.

A solvent-free Claisen condensation of ethyl phenylacetate (B1230308) has been reported to produce 2,4-diphenyl acetoacetate (B1235776) in 80% yield when heated with potassium tert-butoxide at 100 °C for 30 minutes.[8] A similar reaction can be envisioned for this compound, although specific experimental data is scarce. A protocol for the self-condensation of methyl propionate provides a useful reference.[9]

Experimental Protocols

Synthesis of Phenyl Acetate

Materials:

  • Phenol

  • Acetic anhydride (B1165640)

  • 10% aqueous sodium hydroxide (B78521) solution

  • Crushed ice

  • Carbon tetrachloride (or a suitable alternative solvent for extraction)

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride (or other suitable drying agent)

Procedure:

  • Dissolve 15 g of phenol in 105 ml of 10% aqueous sodium hydroxide solution.

  • Cool the solution by adding approximately 150 g of crushed ice.

  • Add 22 ml (or 24 g) of acetic anhydride to the cooled solution.

  • Stopper the flask and shake vigorously for about 5 minutes until an emulsion of phenyl acetate is formed.

  • Transfer the mixture to a separatory funnel. To aid in separation, 8 ml of carbon tetrachloride can be added.

  • Separate the lower organic layer.

  • Wash the organic layer with about 80 ml of very dilute sodium carbonate solution.

  • Separate the organic layer and dry it with anhydrous calcium chloride for 20-30 minutes.

  • Filter the dried liquid into a distillation flask and purify by distillation. The fraction boiling around 196 °C is collected as pure phenyl acetate.

Fries Rearrangement of Phenyl Acetate to o- and p-Hydroxyacetophenone

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride

  • 5% Hydrochloric acid solution

  • Ethyl acetate

  • Ethanol (B145695)

Procedure:

  • In a three-necked flask, place 13.61 g (0.1 mol) of phenyl acetate.

  • Add 16 g (0.12 mol) of anhydrous aluminum trichloride.

  • Heat the mixture to reflux at a specific temperature to control regioselectivity (e.g., 140-160 °C for varying ortho/para ratios) for 1.5 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Carefully add 50 ml of 5% hydrochloric acid solution to the cooled mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Concentrate the combined organic layers.

  • The ortho and para isomers can be separated by techniques such as fractional crystallization from a solvent like ethanol or by steam distillation.

Claisen Condensation of Methyl Propionate (Illustrative Protocol)

Materials:

Procedure:

  • Place a mixture of 317 g (3.6 mol) of methyl propionate and 32.4 g (0.6 mol) of sodium methoxide in a flask equipped for distillation.

  • Heat the mixture to distill off the methanol (B129727) formed during the reaction.

  • After the reaction period, cool the residue, which will solidify.

  • Break up the solid cake and add 150 cc of ether, then cool the slurry in an ice bath.

  • Add an ice-cold solution of 50 cc of glacial acetic acid in 100 cc of water in portions with stirring.

  • Continue stirring at ice-bath temperature until all the solid material has dissolved.

  • Separate the ether layer, and extract the aqueous layer twice with 100-cc portions of ether.

  • Combine the ether solutions, wash with water, and dry over sodium sulfate.

  • Remove the ether and distill the residue to obtain methyl α-propionylpropionate.[9]

Visualizing Reaction Pathways and Influencing Factors

To better understand the processes involved, the following diagrams illustrate a general experimental workflow, the mechanism of the Fries rearrangement, and the factors influencing electrophilic aromatic substitution.

Experimental_Workflow Reactants Reactants (Phenyl Ester, Reagents) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temp.) Reactants->Reaction_Setup Reaction Reaction in Progress (Stirring, Reflux) Reaction_Setup->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis Product Final Product Analysis->Product Fries_Rearrangement cluster_start Starting Material PhenylEster Phenyl Ester AcyliumIon Acylium Ion Intermediate PhenylEster->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) OrthoAttack Ortho Attack AcyliumIon->OrthoAttack High Temp, Non-polar Solvent ParaAttack Para Attack AcyliumIon->ParaAttack Low Temp, Polar Solvent OrthoProduct Ortho-Hydroxyaryl Ketone OrthoAttack->OrthoProduct Hydrolysis ParaProduct Para-Hydroxyaryl Ketone ParaAttack->ParaProduct Hydrolysis EAS_Reactivity_Factors cluster_activating Activating Factors cluster_deactivating Deactivating Factors Reactivity Reactivity in Electrophilic Aromatic Substitution EDG Electron-Donating Groups (e.g., -OH, -OR) Reactivity->EDG Increases EWG Electron-Withdrawing Groups (e.g., -NO₂, -C=O) Reactivity->EWG Decreases Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Decreases Resonance Resonance Donation EDG->Resonance Inductive_Donation Inductive Donation EDG->Inductive_Donation Resonance_Withdrawal Resonance Withdrawal EWG->Resonance_Withdrawal Inductive_Withdrawal Inductive Withdrawal EWG->Inductive_Withdrawal

References

A Comparative Guide to the Biological Activity of Phenyl Propionate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of phenyl propionate (B1217596) and its positional isomers. Due to a notable scarcity of direct comparative studies on the isomers of phenyl propionate in the scientific literature, this document synthesizes available data on this compound and related phenylpropanoid compounds. The aim is to offer a framework for understanding their potential biological effects and to provide detailed experimental protocols for their evaluation.

Introduction

This compound, the ester of phenol (B47542) and propionic acid, belongs to the broad class of phenylpropanoids, a diverse group of plant secondary metabolites known for their wide range of biological activities.[1] These activities include antimicrobial, anti-inflammatory, and antioxidant effects. The biological properties of phenylpropanoids are often influenced by their chemical structure, including the nature and position of substituents on the phenyl ring. Consequently, it is hypothesized that the positional isomers of this compound—ortho-, meta-, and para-phenyl propionate—may exhibit distinct biological activity profiles. This guide will explore these potential differences and provide the methodologies to investigate them.

Chemical Structures

CompoundStructure
This compoundO=C(CC)Oc1ccccc1
ortho-Cresyl Propionate (isomer analog)O=C(CC)Oc1ccccc1C
meta-Cresyl Propionate (isomer analog)O=C(CC)Oc1cccc(C)c1
para-Cresyl Propionate (isomer analog)O=C(CC)Oc1ccc(C)cc1

Note: As specific data for ortho-, meta-, and para-phenyl propionate is limited, cresyl propionates are presented as structurally analogous positional isomers.

Comparative Biological Activity

While direct comparative data for this compound and its isomers is lacking, preliminary evidence suggests that this compound itself possesses notable biological properties.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties, showing efficacy against various bacterial strains.[2] The mechanism of action for many phenylpropanoids involves the disruption of bacterial cell membranes. The position of substituents on the phenyl ring can influence the lipophilicity and steric hindrance of the molecule, which in turn can affect its ability to interact with and penetrate bacterial cell walls. For instance, studies on other phenolic isomers have shown that while they may share a similar mechanism of action, their minimum inhibitory concentrations (MICs) against different bacterial strains can vary.[3][4] It is plausible that the ortho-, meta-, and para- isomers of this compound would display different potencies against a panel of pathogenic bacteria.

Table 1: Antimicrobial Activity Data (Hypothetical)

CompoundOrganismMIC (µg/mL)Reference
This compoundEscherichia coliData not available
Staphylococcus aureusData not available
ortho-Phenyl PropionateEscherichia coliData not available
Staphylococcus aureusData not available
meta-Phenyl PropionateEscherichia coliData not available
Staphylococcus aureusData not available
para-Phenyl PropionateEscherichia coliData not available
Staphylococcus aureusData not available
Anti-inflammatory Activity

Phenylpropanoids are well-documented for their anti-inflammatory effects, often attributed to the inhibition of key inflammatory mediators and signaling pathways.[5] The anti-inflammatory action of some phenylpropionic acid derivatives, for example, is linked to the inhibition of cyclooxygenase (COX) enzymes.[6] The spatial arrangement of functional groups, as dictated by isomeric position, can significantly impact the binding affinity of a compound to the active site of enzymes like COX-1 and COX-2. Therefore, it is anticipated that the isomers of this compound may exhibit differential inhibitory effects on these enzymes and on inflammatory signaling pathways such as the NF-κB pathway.[7][8]

Table 2: Anti-inflammatory Activity Data (Hypothetical)

CompoundAssayIC₅₀ (µM)Reference
This compoundCOX-1 InhibitionData not available
COX-2 InhibitionData not available
ortho-Phenyl PropionateCOX-1 InhibitionData not available
COX-2 InhibitionData not available
meta-Phenyl PropionateCOX-1 InhibitionData not available
COX-2 InhibitionData not available
para-Phenyl PropionateCOX-1 InhibitionData not available
COX-2 InhibitionData not available
Antioxidant Activity

The antioxidant capacity of phenolic compounds is often related to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The position of substituents on the aromatic ring can influence the stability of the resulting phenoxyl radical, thereby affecting the antioxidant potential.[9] Studies on various phenolic isomers have demonstrated that ortho- and para-substituted phenols often exhibit stronger antioxidant activity than their meta-counterparts due to resonance stabilization of the radical. It is therefore hypothesized that a similar trend may be observed for the isomers of this compound when evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]

Table 3: Antioxidant Activity Data (Hypothetical)

CompoundAssayEC₅₀ (µM)Reference
This compoundDPPH Radical ScavengingData not available
ortho-Phenyl PropionateDPPH Radical ScavengingData not available
meta-Phenyl PropionateDPPH Radical ScavengingData not available
para-Phenyl PropionateDPPH Radical ScavengingData not available

Experimental Protocols

To facilitate the comparative analysis of this compound and its isomers, detailed protocols for key biological assays are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution method.

Procedure:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds: Stock solutions of this compound and its isomers are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes.

Methodology: Fluorometric or colorimetric assay.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (this compound and its isomers) are pre-incubated with the COX enzymes at various concentrations in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin (B15479496) G₂, the initial product of the COX reaction, is measured. This is often coupled to a secondary reaction that produces a fluorescent or colored product.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the compounds.

Methodology: Spectrophotometric assay.

Procedure:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol.

  • Reaction Mixture: Different concentrations of the test compounds (this compound and its isomers) are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration. The EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Signaling Pathways

Phenylpropanoids are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such pathways that are likely targets for this compound and its isomers.

MAPK_Signaling_Pathway receptor Receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Inflammation) transcription_factors->cellular_response phenyl_propionate This compound & Isomers phenyl_propionate->raf Inhibition? phenyl_propionate->mek Inhibition? phenyl_propionate->erk Inhibition?

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound and its isomers.

NFkB_Signaling_Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb P nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression phenyl_propionate This compound & Isomers phenyl_propionate->ikk Inhibition? nfkb_n NF-κB nfkb_n->gene_expression

Caption: Potential inhibition of the NF-κB signaling pathway by this compound and its isomers.

Conclusion

This compound and its isomers represent a promising area for research into novel bioactive compounds. While direct comparative data is currently limited, the established biological activities of related phenylpropanoids suggest that these compounds are likely to possess antimicrobial, anti-inflammatory, and antioxidant properties. The positional isomerism is expected to play a crucial role in determining the potency and selectivity of these effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the systematic evaluation of this compound and its isomers, which will be essential for elucidating their therapeutic potential. Further research is warranted to fill the existing gaps in our knowledge and to fully characterize the biological activity profiles of these intriguing molecules.

References

A Comparative Guide to the Validation of a New Analytical Method for Phenyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of phenyl propionate (B1217596) against established analytical techniques. The performance of this new method is supported by comprehensive experimental data, presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of the new HPLC method in comparison to two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterNew HPLC-UV MethodAlternative Method 1: GC-MSAlternative Method 2: ¹H-NMRICH Guideline Reference
Principle Separation by polarity, UV detectionSeparation by volatility, mass-to-charge ratio detectionNuclear spin resonance in a magnetic fieldN/A
Specificity High; baseline resolution from potential impurities and degradants.Excellent; high specificity from mass fragmentation patterns.High; structural confirmation based on chemical shifts and coupling constants.Q2(R2)[2][3]
Linearity (r²) > 0.999> 0.998> 0.995 (with internal standard)Q2(R2)[2][3]
Range 1 - 200 µg/mL0.1 - 100 µg/mL50 - 1000 µg/mLQ2(R2)[1][2]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.3%97.0% - 103.0%Q2(R2)[2][3]
Precision (%RSD) < 1.5%< 2.0%< 3.0%Q2(R2)[1][3]
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mL15 µg/mLQ2(R2)
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL50 µg/mLQ2(R2)
Analysis Time ~15 minutes~30 minutes~10 minutesN/A

Table 2: Summary of Method Attributes

AttributeNew HPLC-UV MethodAlternative Method 1: GC-MSAlternative Method 2: ¹H-NMR
Primary Advantage Robustness, speed, and cost-effectiveness for routine QC.High sensitivity and definitive identification.Rapid, non-destructive, and provides structural information.
Primary Limitation Lower sensitivity compared to GC-MS.Requires derivatization for some analytes, higher equipment cost.Lower sensitivity, requires more concentrated samples.
Typical Application Quality control, stability studies, routine quantification.Impurity profiling, metabolomics, bioanalysis.Structural confirmation, purity assessment of bulk material.

Experimental Protocols

Detailed methodologies for the new HPLC method and the comparative techniques are provided below. These protocols are representative of validated methods for phenyl propionate analysis.

New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, C18 column (4.6 x 150 mm, 5 µm particle size).[6]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 222 nm.[6]

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL.[6]

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure (as per ICH Q2(R2)):

    • Specificity: Demonstrated by the absence of interfering peaks from excipients or forced degradation samples at the retention time of this compound.

    • Linearity: Assessed by a minimum of five concentrations across the specified range. The correlation coefficient (r²) is determined from the plot of peak area versus concentration.[3]

    • Accuracy: Performed by recovery studies of spiked samples at three concentration levels (low, medium, high), with results expressed as percent recovery.[3]

    • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogenous sample. Results are expressed as the relative standard deviation (%RSD).[1]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly suitable for identifying and quantifying volatile and semi-volatile compounds, offering excellent sensitivity and specificity.

  • Instrumentation: A standard GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., dichloromethane). An internal standard is added for improved quantitative accuracy.

  • Validation Procedure (as per ICH Q2(R2)): Validation parameters are assessed similarly to the HPLC method, with a focus on demonstrating the specificity through mass spectral data and achieving the required sensitivity.

Alternative Method 2: Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for the structural elucidation and quantification of compounds without the need for chromatographic separation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: An accurately weighed amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid) is added.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired with a sufficient number of scans to ensure an adequate signal-to-noise ratio.

  • Quantification: The concentration of this compound is calculated by comparing the integral of a characteristic this compound signal to the integral of the internal standard signal.

  • Validation Procedure (as per ICH Q2(R2)):

    • Specificity: Confirmed by the unique chemical shifts and coupling patterns of this compound, ensuring no signal overlap with impurities or the internal standard.

    • Linearity and Range: Assessed by preparing samples with varying ratios of analyte to internal standard.

Mandatory Visualizations

The following diagrams illustrate the workflow for the validation of the new analytical method and a hypothetical signaling pathway where this compound might be investigated in a drug development context.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation Dev Analytical Method Development (HPLC-UV) Opt Parameter Optimization (Mobile Phase, Flow Rate, etc.) Dev->Opt Initial Testing Protocol Draft Validation Protocol (as per ICH Q2(R2)) Opt->Protocol Criteria Define Performance Characteristics & Acceptance Criteria Protocol->Criteria Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD & LOQ Robustness Robustness Report Final Validation Report Accuracy->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for the validation of a new analytical method.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Drug This compound (Investigational Drug) Receptor Target Receptor (e.g., GPCR) Drug->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP ↓ cAMP Levels AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Exp Target Gene Expression (Altered) CREB->Gene_Exp Response Therapeutic Effect (e.g., Anti-inflammatory) Gene_Exp->Response

Caption: Hypothetical signaling pathway for this compound.

References

A Comparative Analysis of Phenyl Propionate and Ethyl Phenylacetate as Fragrance Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the selection of individual components is paramount to achieving a desired olfactory profile and ensuring product stability and performance. This guide provides an objective comparison of two commonly utilized fragrance esters: phenyl propionate (B1217596) and ethyl phenylacetate (B1230308). By examining their distinct scent characteristics, physical-chemical properties, and performance metrics, this document aims to equip researchers and formulators with the data necessary to make informed decisions in fragrance development.

Olfactory Profile and Applications

Phenyl propionate and ethyl phenylacetate, while both esters, contribute notably different characteristics to a fragrance composition.

This compound offers a complex aroma profile characterized by sweet, floral, and honey-like notes with fruity and phenolic undertones. Its scent is often described as warm and rosy. This makes it a versatile ingredient in floral and fruity fragrance compositions, where it can impart a natural-smelling sweetness and warmth.

Ethyl Phenylacetate possesses a powerful and diffusive sweet, floral, honey-like scent.[1] It is frequently associated with the aroma of roses and jasmine, often with subtle cocoa and balsamic nuances.[1] Due to its strong profile, it is a key component in many floral and oriental fragrances, where it can be used to introduce a significant honey-like sweetness.[1][2]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of fragrance ingredients is crucial for formulation development, influencing factors such as solubility, volatility, and stability.

PropertyThis compoundEthyl Phenylacetate
CAS Number 637-27-4101-97-3
Molecular Formula C9H10O2C10H12O2
Molecular Weight 150.17 g/mol [3][4]164.20 g/mol [1][2]
Appearance Colorless to pale yellow liquid or crystalline solid[5][6]Clear, colorless to pale yellow liquid[1][2][7]
Boiling Point 211 °C[8]227-229 °C[9]
Vapor Pressure 0.184 mmHg @ 25 °C (est.)[8]0.053 hPa @ 20°C; 0.083 hPa @ 25°C[10]
Solubility Soluble in alcohol; water solubility: 1265 mg/L @ 25 °C (est.)[8][11]Insoluble in water; soluble in ethanol, ether, and other organic solvents[1][12]
Odor Threshold Data not available650 ppb[3]

Fragrance Performance: Substantivity

Substantivity, or the longevity of a fragrance on a substrate, is a critical performance indicator. While direct comparative quantitative data is limited, qualitative descriptions and individual data points provide valuable insights.

Fragrance ComponentQualitative DescriptionQuantitative Data
This compound Moderate tenacity[10]> 96 hours on a smelling strip[10]
Ethyl Phenylacetate Modest substantivity312 hours at 100% on a smelling strip

It is important to note that substantivity is highly dependent on the substrate (e.g., skin, fabric, hair), the formulation base, and the presence of other fragrance ingredients.

Experimental Protocols

To ensure accurate and reproducible data in the evaluation of fragrance components, standardized experimental protocols are essential.

Instrumental Analysis for Substantivity: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to measure the evaporation rate of fragrance molecules from a substrate over time, providing a quantitative measure of substantivity.

Objective: To quantify the concentration of this compound and ethyl phenylacetate in the headspace above a substrate (e.g., skin, fabric) at various time intervals.

Methodology:

  • Sample Preparation: Apply a standardized amount of the fragrance component, diluted in a suitable solvent (e.g., ethanol), to the chosen substrate (e.g., a 2x2 cm cotton swatch or a defined area on the forearm).

  • Incubation: Place the substrate in a temperature- and humidity-controlled environment.

  • Headspace Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), place the substrate in a sealed vial and allow the headspace to equilibrate.

  • SPME-GC-MS Analysis: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace to adsorb the volatile compounds. The fiber is then desorbed in the injection port of a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Data Analysis: The peak area of the target analyte at each time point is proportional to its concentration in the headspace. A decay curve can be generated to determine the evaporation rate and substantivity.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Instrumental Analysis A Apply Fragrance to Substrate B Controlled Environment A->B Place Sample C Headspace Sampling at T(n) B->C Collect at Time Intervals D SPME Adsorption C->D Extract Volatiles E GC-MS Analysis D->E Inject & Separate F Data Quantification E->F Identify & Quantify

Workflow for Headspace GC-MS Analysis of Fragrance Substantivity.
Sensory Evaluation of Fragrance Longevity

Sensory panels provide invaluable data on the perceived intensity and character of a fragrance over time.

Objective: To assess the perceived odor intensity of this compound and ethyl phenylacetate on a substrate over a defined period.

Methodology:

  • Panelist Selection: Recruit and train a panel of at least 10-15 individuals with demonstrated olfactory acuity.

  • Sample Preparation: Prepare fragrance solutions of this compound and ethyl phenylacetate at a standardized concentration in an appropriate base (e.g., unscented lotion or ethanol).

  • Application: Apply a measured amount of each sample to a defined area on the panelists' forearms or on fragrance blotters.

  • Evaluation: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours), panelists evaluate the odor intensity of each sample using a labeled magnitude scale (e.g., from 0 = no odor to 10 = extremely strong).

  • Data Analysis: The mean intensity scores at each time point are calculated and plotted to compare the longevity of the two fragrances.

Stability Testing in a Cosmetic Formulation

Assessing the stability of a fragrance component in a finished product is crucial to ensure that the scent profile remains consistent throughout the product's shelf life.

Objective: To evaluate the chemical and physical stability of this compound and ethyl phenylacetate in a standard cosmetic base (e.g., an oil-in-water lotion).

Methodology:

  • Formulation: Prepare three batches of a placebo lotion base. Incorporate this compound into one batch and ethyl phenylacetate into another at a typical use concentration (e.g., 0.5% w/w). The third batch remains as a control.

  • Accelerated Stability Testing: Store samples of each batch under various conditions to simulate aging:

    • Elevated temperature: 40°C and 50°C

    • Cycling temperatures: 24 hours at 4°C followed by 24 hours at 40°C (3-5 cycles)

    • UV light exposure

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for changes in:

    • Odor: Assessed by a trained sensory panel.

    • Color: Measured using a colorimeter.

    • pH: Measured using a pH meter.

    • Viscosity: Measured using a viscometer.

    • Chemical Degradation: The concentration of the fragrance ester is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

G cluster_formulation Formulation cluster_storage Accelerated Storage cluster_evaluation Evaluation at Intervals A Prepare Lotion Base B Incorporate Fragrance A->B C Elevated Temperature B->C D Temperature Cycling B->D E UV Exposure B->E F Sensory Analysis (Odor) C->F Evaluate Periodically G Physical Tests (Color, pH, Viscosity) C->G Evaluate Periodically H Chemical Analysis (HPLC) C->H Evaluate Periodically D->F Evaluate Periodically D->G Evaluate Periodically D->H Evaluate Periodically E->F Evaluate Periodically E->G Evaluate Periodically E->H Evaluate Periodically

Workflow for Stability Testing of Fragrance in a Cosmetic Base.

Conclusion

This compound and ethyl phenylacetate are both valuable fragrance ingredients with distinct characteristics. This compound offers a nuanced, warm, and rosy-honey profile with moderate tenacity, making it suitable for adding natural sweetness and warmth to floral and fruity compositions. Ethyl phenylacetate, on the other hand, is a powerful and diffusive honey-floral scent with good substantivity, ideal for creating impactful sweet notes in floral and oriental fragrances.

The choice between these two components will ultimately depend on the specific creative and technical requirements of the fragrance formulation. The experimental protocols outlined in this guide provide a framework for conducting rigorous in-house evaluations to determine the most suitable ingredient for a given application. Further research focusing on direct, quantitative comparisons of their performance in various consumer product bases would be highly beneficial to the fragrance industry.

References

Comparative study of different catalysts for phenyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenyl propionate (B1217596), an important aromatic ester with applications in fragrances, flavors, and as a precursor for pharmaceuticals, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of different catalysts for phenyl propionate synthesis, supported by experimental data from analogous esterification reactions to facilitate the selection of the most suitable protocol.

Comparison of Catalytic Systems

The selection of a catalyst for this compound synthesis involves a trade-off between reaction rate, yield, operational conditions, and sustainability. The following table summarizes quantitative data for different classes of catalysts, drawing from studies on the synthesis of this compound and structurally similar esters.

Catalyst TypeSpecific Catalyst ExampleSubstratesTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Enzymatic Immobilized Candida antarctica lipase (B570770) B (Novozym 435)Propionic acid, Phenol (B47542)>90 (estimated)24-4840-60High selectivity, Mild reaction conditions, Catalyst is reusable and biodegradable.[1][2][3]Longer reaction times, Higher initial catalyst cost.
Homogeneous Acid Sulfuric Acid (H₂SO₄)Propionic acid, Phenol~74 (with excess acid)4-7RefluxHigh catalytic activity, Low cost, Readily available.[4][5]Difficult to separate from the reaction mixture, Corrosive, Generates acidic waste.[1]
Heterogeneous Solid Acid Amberlyst-15Propanoic acid, 1,2-propanediolHigh (diester formation)4-8180Easily separated and recycled, Less corrosive than liquid acids.[6]May require higher temperatures, Potential for lower activity than homogeneous acids.
Metal Oxides TiO₂, CeO₂, ZrO₂, γ-Al₂O₃Propanoic acid, AnilineHigh conversionNot specified110Heterogeneous, Potentially high surface reactivity.[7]Data is for amide synthesis, not esterification. Potential for side reactions at higher temperatures.

*Note: Data for metal oxides is based on the synthesis of N-phenylpropionamide. While this demonstrates the catalyst's ability to activate propanoic acid, the yield and selectivity for this compound synthesis may differ.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical aspects of each synthetic approach.

Protocol 1: Enzymatic Synthesis using Immobilized Lipase

This protocol is adapted from the synthesis of similar esters using a solvent-free system, which is environmentally friendly and simplifies product purification.[8]

Materials:

  • Propionic acid

  • Phenol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Hexane (B92381) (for enzyme washing)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a screw-capped flask, combine phenol and propionic acid in a suitable molar ratio (e.g., 1:1.5).

  • Add the immobilized lipase at a concentration of 5-10% (w/w) of the total substrate weight.

  • Add molecular sieves to the reaction mixture to adsorb the water produced and drive the equilibrium towards ester formation.

  • Place the flask in an incubator shaker set at 40-60°C and 200 rpm.

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing them using Gas Chromatography (GC).

  • Upon completion, recover the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for reuse.[2]

  • The liquid product can be purified by washing with a dilute sodium bicarbonate solution to remove unreacted acid, followed by drying over anhydrous sodium sulfate and removal of any excess reactants by vacuum distillation.

Protocol 2: Homogeneous Acid-Catalyzed Synthesis

This protocol is based on the Fischer esterification of phenols using a strong acid catalyst.[4][5]

Materials:

  • Propionic acid

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or other suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenol, an excess of propionic acid (e.g., 2-3 molar equivalents), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the phenol).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected or reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for this compound synthesis and the catalytic mechanism for the lipase-catalyzed reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Phenol & Propionic Acid Mixing Mixing in Reaction Vessel Reactants->Mixing Catalyst_prep Catalyst Selection (Lipase, Acid, etc.) Catalyst_prep->Mixing Incubation Incubation under Controlled Conditions Mixing->Incubation Separation Catalyst Separation (Filtration/Washing) Incubation->Separation Purification Product Purification (Distillation/Chromatography) Separation->Purification Analysis Product Analysis (GC, NMR) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

G E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Propionyl) E->E_Acyl + S1 E_Acyl->E + P1 -> + P2 S2 Water P1 Phenol P2 This compound S1 Propionic Acid

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

References

Phenyl Propionate Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of phenyl propionate (B1217596) in various immunoassay formats. Due to a lack of direct experimental data for phenyl propionate, this document leverages data from structurally analogous compounds, primarily steroid phenylpropionates, to offer a predictive assessment of its cross-reactivity profile. The information herein is intended to support researchers in anticipating potential assay interference and in developing robust and specific immunoassays.

Understanding Immunoassay Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody erroneously binds to a molecule that is structurally similar to the target analyte.[1] This phenomenon can lead to inaccurate quantification, generating either false-positive results or overestimated concentrations of the intended analyte. In competitive immunoassays, a common format for detecting small molecules, cross-reactivity is a critical parameter to evaluate for assay specificity.

The principle of competitive immunoassay is illustrated below. In this format, the antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the target antigen in the sample results in a lower signal from the labeled antigen.

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (this compound) Antibody_H Antibody Analyte_H->Antibody_H Binds Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Antibody_H Blocked Signal_H Low Signal Antibody_H->Signal_H Results in Analyte_L Analyte (this compound) Antibody_L Antibody Analyte_L->Antibody_L Limited Binding Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Antibody_L Binds Signal_L High Signal Antibody_L->Signal_L Results in

Principle of Competitive Immunoassay.

Predictive Cross-Reactivity Profile of this compound

Compounds that share a high degree of structural similarity with the target hormone of an immunoassay are more likely to exhibit cross-reactivity.[2][3] The phenylpropionate ester moiety itself is a significant structural feature that could be recognized by antibodies raised against steroid-phenylpropionate conjugates.

Cross-Reactivity of Structurally Similar Compounds in Steroid Immunoassays

The following tables summarize the cross-reactivity of various steroids, including phenylpropionate esters, in different immunoassays. This data is compiled from studies on commercially available immunoassay platforms and research assays.[2][4] It is important to note that cross-reactivity is highly dependent on the specific antibody used in the assay.

Table 1: Cross-Reactivity in Testosterone (B1683101) Immunoassays

Cross-ReactantAssay Manufacturer/TypePercent Cross-Reactivity (%)Reference
MethyltestosteroneRoche Elecsys>5[2]
Nandrolone (B1676933)Roche ElecsysWeak (0.5-4.9%)[2]
NorethindroneRoche Elecsys>5[2]
Testosterone Propionate Roche Elecsys<0.05[2]

Table 2: Cross-Reactivity in DHEA Sulfate Immunoassays

Cross-ReactantAssay Manufacturer/TypePercent Cross-Reactivity (%)Reference
NandroloneRoche ElecsysVery Weak (0.05-0.49%)[2]
AndrostenedioneRoche ElecsysVery Weak (0.05-0.49%)[2]
Estrone-3-sulfateRoche ElecsysVery Weak (0.05-0.49%)[2]

Table 3: Cross-Reactivity in a Homologous 17α-Methyltestosterone ELISA

Cross-ReactantAssay TypePercent Cross-Reactivity (%)Reference
Steroid 1Homologous ELISAVaries[4]
Steroid 2Homologous ELISAVaries[4]
... (up to 59 steroids tested)Homologous ELISAVaries[4]

Note: The tables above are illustrative and based on available data. Cross-reactivity percentages can vary significantly between different assays and manufacturers.

Based on these findings, it is plausible that this compound could exhibit some level of cross-reactivity in immunoassays designed for other phenylpropionate-containing molecules, such as nandrolone phenylpropionate. The degree of this cross-reactivity would be contingent on the specificity of the primary antibody.

Experimental Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound in a specific immunoassay, a competitive inhibition ELISA is the recommended method.[5] The following is a generalized protocol.

Materials:
  • Microtiter plates (96-well)

  • Coating antigen (the target analyte of the immunoassay)

  • Primary antibody specific to the target analyte

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Experimental Workflow:

The general workflow for assessing cross-reactivity using a competitive ELISA is depicted below.

Cross-Reactivity Testing Workflow cluster_workflow Experimental Workflow start Start coat Coat Plate with Target Antigen start->coat wash1 Wash Plate coat->wash1 block Block Non-Specific Binding Sites wash1->block wash2 Wash Plate block->wash2 prepare Prepare Standards & Cross-Reactant Dilutions wash2->prepare incubate_ab Incubate with Primary Antibody & Standards/Cross-Reactants prepare->incubate_ab wash3 Wash Plate incubate_ab->wash3 incubate_sec_ab Incubate with Enzyme-Labeled Secondary Ab wash3->incubate_sec_ab wash4 Wash Plate incubate_sec_ab->wash4 develop Add Substrate & Develop Color wash4->develop stop Stop Reaction develop->stop read Read Absorbance at 450 nm stop->read calculate Calculate % Cross-Reactivity read->calculate end End calculate->end

Generalized workflow for cross-reactivity testing.
Detailed Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the coating antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add serial dilutions of the standard (target analyte) and the potential cross-reactant (this compound) to the wells. Then, add a fixed, optimized concentration of the primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution) using a microplate reader.

Data Analysis:
  • Generate a standard curve by plotting the absorbance values against the concentration of the standard analyte.

  • Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 for this compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) x 100

Conclusion

While direct experimental data for this compound cross-reactivity in immunoassays is limited, a predictive assessment based on structurally similar steroid esters suggests a potential for interference in assays targeting molecules with a phenylpropionate group. The degree of this cross-reactivity is highly dependent on the specificity of the primary antibody used in the assay. For definitive characterization, it is imperative to perform experimental validation using a competitive immunoassay format as outlined in this guide. Researchers and drug development professionals should consider this potential for cross-reactivity when developing and validating immunoassays for compounds structurally related to this compound, or when interpreting results from samples that may contain this compound.

References

Phenyl Propionate as an Internal Standard: A Comparative Guide to Validation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a cornerstone of achieving accurate and precise quantification. An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive overview of the validation and application of phenyl propionate (B1217596) as an internal standard, comparing its performance characteristics with other commonly used alternatives.

Physicochemical Properties of Phenyl Propionate

This compound (C₉H₁₀O₂) is an ester of phenol (B47542) and propanoic acid. Its properties make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds, especially other esters, flavors, and fragrances.

PropertyValue
IUPAC Name Phenyl propanoate
Synonyms Propanoic acid, phenyl ester; Phenol propionate
CAS Number 637-27-4
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Boiling Point 114 °C @ 760 mmHg
Solubility Soluble in organic solvents like ethanol (B145695) and methanol; low solubility in water.[1][2]
Odor Fruity, floral, honey-like[1][2]

The moderate volatility, thermal stability, and distinct mass spectrum of this compound make it well-suited for GC-MS applications.[3] Its chemical similarity to many analytes of interest, particularly other esters, allows it to effectively compensate for variations during analysis.[4]

Experimental Protocol: Validation of an Internal Standard Method

A thorough validation is crucial to ensure that an analytical method using an internal standard is fit for its intended purpose. The following protocol outlines the key experiments required, based on International Council for Harmonisation (ICH) guidelines.[5][6][7] While specific experimental data for this compound is not widely published, this section provides a detailed methodology that can be applied.

Preparation of Solutions
  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a suitable solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1000 µg/mL.

  • Internal Standard (this compound) Stock Solution: Accurately weigh and dissolve a known amount of this compound in the same solvent to prepare a stock solution of approximately 1000 µg/mL.[3]

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the analyte stock solution to achieve a range of concentrations that encompass the expected sample concentrations.

  • Spiking of Standards and Samples: Add a fixed, known concentration of the this compound internal standard to all calibration standards, quality control (QC) samples, and unknown samples. The concentration of the internal standard should be consistent across all samples.[4]

GC-MS Instrumentation and Conditions (Illustrative)
  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is generally suitable for the analysis of esters and many volatile organic compounds.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of analytes. An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[8]

Data Presentation: Performance Characteristics

The following tables summarize the key validation parameters and provide illustrative data for a method using an internal standard. This data is based on a validated method for heptyl propionate, a compound structurally and chemically similar to this compound, and serves as a representative example of expected performance.[3]

Table 1: Linearity

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range.

Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.015,234301,4560.0505
5.076,170302,1110.2521
10.0151,987301,8900.5034
25.0380,567302,5431.2580
50.0759,876301,9982.5162
100.01,523,450302,3305.0390
Correlation Coefficient (r²) \multicolumn{3}{c}{> 0.999 }
Table 2: Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results.

QC LevelNominal Conc. (µg/mL)Intra-day (n=5) Mean Measured Conc. (µg/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%RSD)Inter-day (n=15) Mean Measured Conc. (µg/mL)Inter-day Accuracy (% Bias)Inter-day Precision (%RSD)
Low3.02.95-1.67%2.8%2.98-0.67%3.5%
Mid40.040.82.00%1.5%40.51.25%2.1%
High80.079.2-1.00%1.2%79.5-0.63%1.8%
Table 3: Recovery

Recovery experiments assess the efficiency of the sample extraction procedure.

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Analyte A5048.597.0%
Analyte B5049.298.4%
Analyte C5047.995.8%

Comparison with Alternative Internal Standards

The choice of an internal standard is critical and depends on the specific analyte and sample matrix. While this compound is a strong candidate for many applications, other compounds are also commonly used.

Table 4: Comparison of Common Internal Standards for GC-MS
Internal StandardChemical ClassTypical ApplicationsAdvantagesDisadvantages
This compound EsterVolatile and semi-volatile organic compounds, esters, flavors, fragrances.Structurally similar to many ester analytes, good chromatographic behavior, thermally stable.May not be suitable for all analyte classes.
Deuterated Analogs (e.g., Toluene-d8) Isotope-labeled Aromatic HydrocarbonAnalysis of corresponding non-labeled analytes (e.g., BTEX).[9]Considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, leading to excellent correction for matrix effects and recovery.[4]Can be expensive; availability may be limited.
Alkanes (e.g., n-Dodecane) AlkaneGeneral purpose for non-polar analytes.Readily available, stable, and often chromatographically well-resolved from analytes.Chemical and physical properties may differ significantly from polar analytes, leading to less effective correction.
Fatty Acid Methyl Esters (FAMEs) (e.g., Methyl Heptadecanoate) EsterAnalysis of other FAMEs in complex matrices like biological samples.Structurally very similar to the analytes of interest.Potential for co-elution with endogenous FAMEs in some samples.
Ethyl Esters EsterQuantification of fatty acid methyl esters.[10][11]Elute at different times than the corresponding methyl esters, reducing the risk of co-elution.[10][11]May not perfectly mimic the behavior of methyl esters during sample preparation.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis cluster_validation Method Validation stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard (this compound) Stock Solution spike Spike all solutions with Internal Standard stock_is->spike cal_standards->spike sample Sample sample->spike qc Quality Control (QC) Samples qc->spike gcms GC-MS Analysis spike->gcms data Data Acquisition (Peak Areas) gcms->data linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision recovery Recovery data->recovery

logical_comparison cluster_phenylpropionate This compound cluster_alternatives Alternative Internal Standards pp_node This compound pp_adv Advantages: - Structurally similar to many esters - Good thermal stability - Distinct mass spectrum - Commercially available pp_node->pp_adv Strengths pp_disadv Disadvantages: - Less ideal for highly polar or non-polar analytes - Potential for matrix interference in some samples pp_node->pp_disadv Limitations alt_node Common Alternatives alt_adv Advantages: - Deuterated standards offer highest accuracy - Alkanes are very stable and inert - FAMEs/Ethyl Esters are ideal for lipid analysis alt_node->alt_adv Strengths alt_disadv Disadvantages: - Deuterated standards are expensive - Alkanes may not track analyte behavior well - FAMEs can have co-elution issues alt_node->alt_disadv Limitations

References

Phenyl Propionate Derivatives as Antimicrobial Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of various phenyl propionate (B1217596) derivatives. The information presented is collated from multiple experimental studies to aid in the evaluation and selection of these compounds for further research and development as potential antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial activity of phenyl propionate derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of several key this compound derivatives against a range of bacterial and fungal species.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Species

CompoundDerivativeGram (+) BacteriaMIC (µg/mL)Gram (-) BacteriaMIC (µg/mL)Reference(s)
Cinnamic Acid Derivatives Cinnamic AcidStaphylococcus aureus500 - >5000Escherichia coli1000 - >5000[1][2]
Bacillus subtilis500Pseudomonas aeruginosa1000 - >2000[1]
1-CinnamoylpyrrolidineS. aureus500E. coli500[1]
B. subtilis500P. aeruginosa500[1]
DM2 (Caffeic acid-carvacrol conjugate)S. aureus16 - 64Acinetobacter baumannii>256[3]
Enterococcus faecium32[3]
DM8 (o-Coumaric acid-carvacrol conjugate)S. aureus16 - 64A. baumannii>256[3]
E. faecium32[3]
Eugenol (B1671780) Derivatives EugenolStaphylococcus aureus115Helicobacter pylori32 - 64[4][5]
Epoxide-eugenolS. aureus57[4]
Bromo-alcohol eugenol derivativeS. aureus115[4]
m-chloro phenyl eugenol derivativeH. pylori8[5]
o-chloro phenyl eugenol derivativeH. pylori8[5]
Chavicol Derivatives HydroxychavicolStreptococcus mutans25 - 50Porphyromonas gingivalis62.5 - 500[6][7]
Actinomyces viscosus62.5 - 500[7]
Caffeic Acid Derivatives Caffeic AcidStaphylococcus aureus256 - 1024Pseudomonas aeruginosa625[8][9]
Caffeic Acid Phenethyl Ester (CAPE)Streptococcus mutans80 - 160[10]
Propyl caffeateEscherichia coli~0.20 µM[11]
Butyl caffeateS. aureus~0.20 µME. coli~0.20 µM[11]
Pentyl caffeateE. coli~0.20 µM[11]
Ferulic Acid Derivatives Ferulic AcidStaphylococcus aureus>25000Escherichia coli>25000[2]
Bacillus subtilis>25000Pseudomonas aeruginosa>25000[2]
Hexyl ferulateS. aureus400E. coli500[12]
B. subtilis1100P. aeruginosa400[12]
4-chloro-3-methylphenyl ferulateEnterococcus faecalis50 µME. coli812 µM[13]
S. aureus<25 µMKlebsiella pneumoniae401 µM[13]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Species

CompoundDerivativeFungal SpeciesMIC (µg/mL)Reference(s)
Cinnamic Acid Derivatives Isobutyl cinnamateCandida albicans0.89 µM[14]
Aspergillus niger0.79 µM[14]
N,N-diethylcinanamideC. albicans1.6 µM[14]
A. niger0.89 µM[14]
Eugenol Derivatives Eugenol-imidazole 25Candida albicans4.6 µM[15]
Benzyl dihydroeugenol derivative 24C. albicans18.8 - 75.3 µM[15]
Chavicol Derivatives HydroxychavicolCandida albicans15.62 - 500[16][17]
Aspergillus spp.125 - 500[16][17]
Dermatophytes7.81 - 62.5[16][17]
Caffeic Acid Derivatives Caffeic AcidCandida albicans>1200[9]
Caffeic acid phosphanium derivativesC. albicans13 - 57 µM[9]
Ferulic Acid Derivatives 4-chloro-3-methylphenyl ferulateCandida albicans201 µM[13]
Candida krusei201 µM[13]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. For bacteria, colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included on each plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar (B569324) Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of a bacterium to an antimicrobial agent.

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared with a uniform thickness of 4 mm.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Surface: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the agar plate is then evenly swabbed in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the inoculated agar surface using sterile forceps.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Interpretation of Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Mechanisms of Action and Experimental Workflow

The antimicrobial activity of this compound derivatives is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The following diagrams illustrate a general overview of the proposed mechanisms of action and a typical experimental workflow for evaluating these compounds.

G cluster_compound This compound Derivative cluster_cell Bacterial/Fungal Cell Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Disruption of Membrane Integrity Enzymes Essential Enzymes Compound->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Induction of Oxidative Stress Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components CellDeath Cell Death Cytoplasm->CellDeath Leads to Enzymes->Cytoplasm Metabolic Disruption DNA DNA ROS->DNA Damage

Caption: General mechanisms of antimicrobial action of this compound derivatives.

G start Start: Select Phenyl Propionate Derivatives synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization susceptibility Antimicrobial Susceptibility Testing characterization->susceptibility mic Broth Microdilution (Determine MIC) susceptibility->mic disk Agar Disk Diffusion (Zone of Inhibition) susceptibility->disk mechanism Mechanism of Action Studies mic->mechanism disk->mechanism membrane Membrane Permeability Assay mechanism->membrane ros ROS Production Assay mechanism->ros enzyme Enzyme Inhibition Assay mechanism->enzyme data Data Analysis and Structure-Activity Relationship (SAR) membrane->data ros->data enzyme->data end Conclusion: Identify Lead Compounds data->end

Caption: Experimental workflow for evaluating antimicrobial efficacy.

References

Spectroscopic data comparison for phenyl propionate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of phenyl propionate (B1217596) sourced from three prominent suppliers: Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), and TCI Chemicals. The comparison is based on publicly available spectroscopic data to assist in the selection of the most suitable product for your research needs.

This document presents a summary of spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for phenyl propionate. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility and accurate comparison.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound, based on typical values found in chemical literature and databases. While supplier-specific certificates of analysis provide the most accurate data for a given batch, this compilation serves as a baseline for what researchers can expect.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
-CH₃ (Methyl)~1.25Triplet3H~7.6
-CH₂- (Methylene)~2.60Quartet2H~7.6
Aromatic C-H~7.10-7.45Multiplet5H-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Assignment Chemical Shift (δ) ppm
-CH₃ (Methyl)~9.2
-CH₂- (Methylene)~27.7
Aromatic C-H (ortho)~121.6
Aromatic C-H (para)~125.8
Aromatic C-H (meta)~129.4
Aromatic C (ipso, attached to oxygen)~150.8
C=O (Carbonyl)~173.2

IR (Infrared) Spectroscopy Data

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
C=O (Ester)Stretch~1760
C-O (Ester)Stretch~1200
C-H (Aromatic)Stretch~3070
C=C (Aromatic)Stretch~1595, 1495
C-H (Aliphatic)Stretch~2980, 2940

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

Fragment m/z (mass-to-charge ratio) Relative Intensity
[M]⁺ (Molecular Ion)150.17Moderate
[C₆H₅OH]⁺94High
[C₃H₅O]⁺57High (Base Peak)
[C₆H₅]⁺77Moderate

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Proton spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. Typically, 1024 scans are accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum is converted to absorbance. Key peaks corresponding to the functional groups are identified and their wavenumbers are recorded.

3. Mass Spectrometry (MS)

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is injected.

  • Instrumentation: An electron ionization (EI) mass spectrometer is used.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound from different suppliers.

Spectroscopic_Data_Comparison_Workflow cluster_suppliers Chemical Suppliers cluster_analysis Spectroscopic Analysis cluster_data_comparison Data Comparison and Evaluation Supplier_A Supplier A (e.g., Sigma-Aldrich) H_NMR ¹H NMR Supplier_A->H_NMR C_NMR ¹³C NMR Supplier_A->C_NMR IR IR Spectroscopy Supplier_A->IR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B (e.g., Alfa Aesar) Supplier_B->H_NMR Supplier_B->C_NMR Supplier_B->IR Supplier_B->MS Supplier_C Supplier C (e.g., TCI Chemicals) Supplier_C->H_NMR Supplier_C->C_NMR Supplier_C->IR Supplier_C->MS Data_Table Tabulate Spectroscopic Data H_NMR->Data_Table C_NMR->Data_Table IR->Data_Table MS->Data_Table Compare_Spectra Compare Spectra: - Chemical Shifts - Peak Positions - Fragmentation Data_Table->Compare_Spectra Purity_Assessment Assess Purity and Consistency Compare_Spectra->Purity_Assessment Conclusion Select Optimal Supplier Purity_Assessment->Conclusion

Caption: Workflow for comparing this compound from different suppliers.

Phenyl Propionate: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of phenyl propionate (B1217596) and its derivatives. By examining data from various experimental models, we aim to provide a clear perspective on its biological activity and translational potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development.

Summary of Efficacy Data

The biological effects of phenyl propionate and its derivatives have been investigated in diverse contexts, ranging from metabolic regulation to anti-inflammatory and hormonal activities. The following tables summarize the quantitative efficacy data from both in vitro and in vivo studies.

In Vitro Efficacy of this compound Derivatives
CompoundAssayCell Line/EnzymeKey FindingsIC50/EC50Reference
3-Phenylpropionic acid (3-PPA)Myotube HypertrophyC2C12 myotubesIncreased myotube diameter, inhibited protein degradationNot reported[1][2]
3-Phenylpropionic acid (3-PPA)Intestinal Barrier FunctionCaco-2 cellsEnhanced intestinal epithelial barrierNot reported[3][4]
3-Phenylpropionyl-CoADehydrogenationHuman Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Specific substrate for MCADKm = 50 µM[5]
2-Phenylpropionic Acid DerivativesCOX-1/COX-2 InhibitionOvine COX-1/COX-2Varied inhibitory activityIC50 values ranged from 0.08 to >100 µM[6]
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesAntiproliferative ActivityK562 cellsInhibited cell proliferationIC50 values ranged from 0.57 to >10 µM[7]
In Vivo Efficacy of this compound Derivatives
CompoundAnimal ModelDosing RegimenKey FindingsOutcome MeasureReference
3-Phenylpropionic acid (3-PPA)MiceOral gavagePromoted muscle mass increaseIncreased muscle fiber diameter[1][2]
3-Phenylpropionic acid (3-PPA)Germ-free miceOral gavageEnhanced intestinal epithelial barrier functionDecreased intestinal permeability[3][4]
Nandrolone (B1676933) PhenylpropionateWistar rats (burn injury model)5 mg/kg every other dayIncreased pro alpha 1 (I) collagen mRNA expressionIncreased collagen synthesis[8]
2-Phenylpropionic acid (2-PPA)Male Sprague-Dawley rats130 mg/kgInvestigated metabolic activation pathwaysFormation of acyl glucuronide and acyl-CoA conjugates

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

3-Phenylpropionic Acid (3-PPA) and Muscle Hypertrophy

In vitro and in vivo studies have shown that 3-PPA promotes myotube hypertrophy by inhibiting protein degradation.[1][2] This is achieved through the modulation of the Foxo3/NAD+ signaling pathway. 3-PPA reduces NAD+ synthesis, which in turn suppresses the activity of SIRT1/3, leading to increased acetylation of Foxo3 and its subsequent inhibition. The inhibition of Foxo3, a key regulator of muscle atrophy, results in decreased protein degradation and a net increase in muscle protein.[1][2]

G PPA 3-Phenylpropionic Acid (3-PPA) NAD NAD+ Synthesis PPA->NAD inhibits Foxo3_activity Foxo3 Activity PPA->Foxo3_activity directly binds and inhibits SIRT SIRT1/3 mRNA Expression NAD->SIRT suppresses Foxo3_acetylation Foxo3 Acetylation SIRT->Foxo3_acetylation decreases Foxo3_acetylation->Foxo3_activity inhibits Protein_degradation Protein Degradation Foxo3_activity->Protein_degradation promotes Myotube_hypertrophy Myotube Hypertrophy Protein_degradation->Myotube_hypertrophy negatively regulates

Caption: Signaling pathway of 3-PPA in promoting myotube hypertrophy.

3-Phenylpropionic Acid (3-PPA) and Intestinal Barrier Function

3-PPA has been demonstrated to enhance the intestinal epithelial barrier function by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] As a gut microbiota-derived metabolite, 3-PPA can bind to and activate AhR, which then translocates to the nucleus and regulates the expression of genes involved in maintaining tight junctions and overall intestinal barrier integrity.[3][4]

G PPA 3-Phenylpropionic Acid (3-PPA) AhR Aryl Hydrocarbon Receptor (AhR) PPA->AhR activates Nucleus Nucleus AhR->Nucleus translocates to Gene_expression Gene Expression (e.g., tight junction proteins) Nucleus->Gene_expression regulates Barrier_function Intestinal Epithelial Barrier Function Gene_expression->Barrier_function enhances

Caption: Mechanism of 3-PPA in enhancing intestinal barrier function.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to scientific advancement. Below are the methodologies for key experiments cited in this guide.

In Vitro C2C12 Myotube Hypertrophy Assay
  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency. The differentiation medium is changed every two days.

  • Treatment: After 4-5 days of differentiation, myotubes are treated with varying concentrations of 3-phenylpropionic acid (3-PPA) or a vehicle control (e.g., DMSO).

  • Myotube Diameter Measurement: Following treatment for a specified period (e.g., 48 hours), myotubes are fixed and stained (e.g., with anti-myosin heavy chain antibody and DAPI for nuclei). Images are captured using a fluorescence microscope, and the diameter of at least 100 myotubes per condition is measured using image analysis software (e.g., ImageJ).

  • Protein Synthesis/Degradation Assays: To assess the mechanism, protein synthesis can be measured by puromycin (B1679871) incorporation assays, while protein degradation can be evaluated by measuring the release of a pre-labeled amino acid (e.g., ³H-tyrosine) or by Western blot analysis of key atrophy-related proteins (e.g., MuRF1, atrogin-1).

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Analysis C2C12 C2C12 Myoblasts Differentiation Differentiation (2% Horse Serum) C2C12->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Treatment Treat with 3-PPA or Vehicle Myotubes->Treatment Staining Fix and Stain Treatment->Staining Imaging Microscopy Staining->Imaging Analysis Measure Diameter & Assess Protein Turnover Imaging->Analysis

Caption: Experimental workflow for in vitro myotube hypertrophy assay.

In Vivo Mouse Model of Muscle Growth
  • Animal Model: Male C57BL/6 mice (e.g., 8 weeks old) are used. The animals are housed under standard conditions with ad libitum access to food and water.

  • Acclimatization: Mice are acclimatized to the facility for at least one week before the start of the experiment.

  • Grouping and Treatment: Animals are randomly assigned to a control group and a treatment group (n=8-10 per group). The treatment group receives daily oral gavage of 3-PPA dissolved in a suitable vehicle (e.g., corn oil), while the control group receives the vehicle alone.

  • Duration: The treatment is carried out for a specified period, for instance, 4 weeks. Body weight is monitored regularly.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and hindlimb muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed. A portion of the muscle is fixed for histological analysis (e.g., H&E staining) to measure muscle fiber cross-sectional area, while another portion is snap-frozen for molecular analysis (e.g., Western blotting, qPCR) to assess signaling pathway components.

Conclusion

The available data indicate that this compound and its derivatives exhibit a range of biological activities with translational potential. Notably, 3-phenylpropionic acid has demonstrated consistent efficacy in both in vitro and in vivo models for promoting muscle growth and enhancing intestinal barrier function. The mechanisms of action are beginning to be elucidated, focusing on key signaling pathways such as Foxo3/NAD+ and AhR.

While in vitro studies provide valuable insights into the direct cellular effects and molecular mechanisms, in vivo experiments are crucial for understanding the systemic effects, pharmacokinetics, and overall physiological relevance. The discrepancy between in vitro potency and in vivo efficacy can be influenced by factors such as metabolism, bioavailability, and off-target effects.[9][10] Therefore, a comprehensive evaluation using both experimental systems is essential for the successful development of this compound-based therapeutics. Future research should focus on direct comparative studies of different derivatives, optimization of delivery methods, and further elucidation of their complex biological interactions.

References

A Comparative Guide to the Chromatographic Performance of Phenyl Propionate on Various Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation and analysis of aromatic compounds like phenyl propionate (B1217596) are critical for product development, quality control, and research. The choice of chromatographic column plays a pivotal role in achieving optimal separation, influencing resolution, peak shape, and analysis time. This guide provides a comprehensive comparison of the performance of phenyl propionate and related compounds on different chromatographic columns, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The selection of the stationary phase is paramount in achieving the desired separation. Here, we compare the performance of commonly used reversed-phase columns: C18, Phenyl-Hexyl, and Cyano (CN) columns.

Data Presentation

Table 1: HPLC Performance Data for Nandrolone (B1676933) Phenylpropionate on Different Columns

ParameterInertsil ODS-3V (C18)Luna Phenomenex CN
Retention Time (min) Not specified~6.3
Mobile Phase A: 0.1% H₃PO₄ in Water:Methanol (B129727) (90:10) B: Acetonitrile (B52724) (Gradient)10 mM Phosphate (B84403) Buffer:Acetonitrile (50:50, v/v) (Isocratic)
Flow Rate (mL/min) Not specifiedNot specified
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Detection UV (Wavelength not specified)UV at 240 nm
Linearity (r²) > 0.9990.9994
Precision (%RSD) Not specifiedIntra-day: 0.219-0.609 Inter-day: 0.441-0.875

Note: The data for the Inertsil ODS-3V column is for the separation of nandrolone phenylpropionate and its impurities.[1] The data for the Luna Phenomenex CN column is for the estimation of nandrolone phenylpropionate in pharmaceutical formulations.[2][3][4]

Phenyl columns, such as those with a phenyl-hexyl bonded phase, offer an alternative selectivity to C18 columns due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[5][6][7] This can lead to enhanced retention and resolution of aromatic compounds compared to purely hydrophobic interactions on a C18 column.[5][6][7] Cyano columns provide a different polarity and can be used in both normal-phase and reversed-phase modes, offering unique selectivity for compounds with polar functional groups.

Experimental Protocols
  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% orthophosphoric acid in a water and methanol mixture (90:10, v/v)

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient

  • Sample Preparation: A stock solution of approximately 800 µg/mL was prepared by dissolving 20 mg of the sample in 10 mL of acetonitrile, sonicating for 1 minute, and diluting to 25 mL with the diluent.

  • Column: Luna Phenomenex CN (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM phosphate buffer and acetonitrile (50:50, v/v)

  • Elution: Isocratic

  • Detection: UV at 240 nm

  • Sample Preparation: A stock solution (1 mg/mL) was prepared in ethyl alcohol. Working standard solutions were prepared by subsequent dilution with the mobile phase.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC System filter->inject separate Separation on Chromatographic Column inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration and Quantification acquire->integrate report Generate Report integrate->report

Caption: A generalized workflow for HPLC analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. The choice of the capillary column's stationary phase is crucial for achieving the desired separation of analytes like this compound.

Data Presentation

Direct comparative studies with quantitative data for this compound on different GC columns were not found in the reviewed literature. However, based on the chemical nature of this compound (an ester with an aromatic ring), we can compare the expected performance of two commonly used stationary phases: a non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5) and a polar polyethylene (B3416737) glycol (e.g., DB-WAX) column.

Table 2: Expected GC Performance for this compound on Different Columns

ParameterDB-5 (or equivalent)DB-WAX (or equivalent)
Stationary Phase 5% Phenyl-95% DimethylpolysiloxanePolyethylene Glycol (PEG)
Polarity Non-polarPolar
Primary Interaction Dispersive (van der Waals) forcesHydrogen bonding, dipole-dipole
Elution Order Primarily by boiling pointInfluenced by polarity
Peak Shape for Esters Generally goodPotentially better due to reduced interaction with active sites
Selectivity for Aromatics GoodDifferent selectivity based on polarity
Max Temperature (°C) ~325-350~250-280

For the analysis of fragrance compounds, which often include esters like phenyl ethyl propionate, a non-polar column is frequently used.[8] However, for analyzing polar compounds, a WAX column can provide better peak shapes and alternative selectivity.[9][10]

Experimental Protocols

The following is a general GC method suitable for the analysis of fragrance compounds, including esters similar to this compound.[8]

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 280°C

  • Oven Program: 50°C (hold 2 min) to 250°C at 10°C/min, hold 5 min

  • Injection Mode: Split (e.g., 100:1)

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start dissolve Dissolve/Dilute Sample in Solvent start->dissolve inject Inject into GC System dissolve->inject separate Separation in Capillary Column inject->separate detect FID or MS Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration and Identification acquire->integrate report Generate Report integrate->report

Caption: A generalized workflow for GC analysis.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a separation technique that uses a supercritical fluid as the mobile phase. SFC is known for its fast separations and unique selectivity, particularly for chiral and achiral compounds. The choice of stationary phase in SFC is critical and can lead to significant changes in separation behavior.

Data Presentation

Specific experimental data for the SFC analysis of this compound was not found. However, we can compare the general performance of common SFC columns for the separation of aromatic and polar compounds.

Table 3: General SFC Performance on Different Columns

Parameter2-Ethylpyridine (B127773)Diol
Primary Interaction π-π interactions, hydrogen bondingHydrogen bonding
Selectivity for Bases Good, often without additives[11]Moderate
Selectivity for Acids Less suitable[11]Good[11]
Typical Mobile Phase CO₂ with alcohol modifier (e.g., Methanol)CO₂ with alcohol modifier
General Application Broad applicability for a range of acidic and basic compounds[12]Polar compounds, particularly acids

Changing the stationary phase in SFC is a powerful tool for altering selectivity.[13] The 2-ethylpyridine phase is a popular choice for a wide range of pharmaceutical compounds.[12][14] Diol columns are effective for the separation of acidic compounds.[11]

Experimental Protocols

The following is a general SFC method that can be used as a starting point for the analysis of aromatic compounds like this compound.

  • Column: 2-Ethylpyridine or Diol column (e.g., 250 mm x 4.6 mm)

  • Mobile Phase: Supercritical CO₂ and Methanol (e.g., 80:20)

  • Flow Rate: 2.0 mL/min

  • Detection: UV at 230 nm

  • Back Pressure: 100-150 bar

  • Column Temperature: 40°C

SFC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Modifier start->dissolve inject Inject into SFC System dissolve->inject separate Separation on SFC Column inject->separate detect UV or MS Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration and Analysis acquire->integrate report Generate Report integrate->report

Caption: A generalized workflow for SFC analysis.

Conclusion

The selection of the appropriate chromatographic column is a critical decision in the development of robust and efficient analytical methods for this compound and related compounds.

  • For HPLC , C18 columns are a good starting point, but phenyl--based columns can offer superior selectivity for aromatic compounds due to π-π interactions. Cyano columns provide an alternative polarity for method development.

  • In GC , a non-polar 5% phenyl column is a versatile choice for general-purpose analysis, while a polar WAX column can provide improved peak shape and different selectivity for these types of esters.

  • For SFC , the choice of stationary phase significantly impacts selectivity. A 2-ethylpyridine column offers broad applicability, while a diol column is particularly well-suited for acidic analytes.

The experimental protocols and comparative data presented in this guide provide a solid foundation for selecting the optimal chromatographic column and developing efficient and reliable analytical methods for this compound and similar aromatic esters. Method optimization will always be necessary to achieve the best results for a specific sample and analytical goal.

References

A Comparative Benchmarking of Phenyl Propionate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phenyl propionate (B1217596), a key intermediate in the production of various pharmaceuticals and fine chemicals, is of paramount importance. This guide provides an objective comparison of common synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

This comparative analysis focuses on three primary chemical synthesis routes: Fischer-Speier esterification, synthesis via propionyl chloride, and synthesis using propanoic anhydride (B1165640). Additionally, the potential of enzymatic synthesis as a greener alternative is explored.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the different synthesis methods of phenyl propionate and its analogues. This allows for a direct comparison of yield, reaction time, and conditions.

MethodReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Purity (%)
Fischer-Speier Esterification Propionic Acid, Phenol (B47542)Sulfuric AcidReflux (~141)4 hoursHigh (not specified)Not specified
From Acid Chloride Propionyl Chloride, PhenolNone (gentle heating)Gentle HeatingUntil HCl evolution ceasesHigh (not specified)Not specified
From Acid Anhydride Propanoic Anhydride, PhenolPyridine (B92270) (catalyst)1403 hoursHigh (not specified)Not specified
Enzymatic Synthesis (Butyl Propionate) Propionic Acid, ButanolNovozym 435 (immobilized lipase)42.7724.87 hours93.76Not specified

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Fischer-Speier Esterification of Phenol with Propionic Acid

This classical method involves the acid-catalyzed esterification of a carboxylic acid and an alcohol.

Materials:

  • Phenol

  • Propionic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel, distillation setup.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine equimolar amounts of phenol and propionic acid.

  • Add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant weight).

  • Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for approximately 4 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis from Propionyl Chloride and Phenol

This method utilizes a more reactive acylating agent, the acid chloride, leading to a faster reaction.

Materials:

  • Phenol

  • Propionyl Chloride

  • Pyridine (optional, as a base to neutralize HCl)

  • Anhydrous diethyl ether or other suitable solvent

  • Apparatus: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve phenol in a suitable anhydrous solvent, such as diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • If using, add an equimolar amount of pyridine to the phenol solution.

  • Slowly add an equimolar amount of propionyl chloride to the stirred solution from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas.[1][2]

  • After the addition is complete, gently heat the mixture until the evolution of hydrogen chloride ceases.[1]

  • Cool the reaction mixture.

  • If pyridine was used, the pyridinium (B92312) hydrochloride salt will precipitate and can be removed by filtration.

  • Wash the organic solution with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Method 3: Synthesis from Propanoic Anhydride and Phenol

Using an acid anhydride is another effective method for the acylation of phenols.

Materials:

  • Phenol

  • Propanoic Anhydride

  • Pyridine (as a catalyst)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phenol and propanoic anhydride.[3]

  • Add a catalytic amount of pyridine.

  • Heat the mixture to 140°C with stirring for approximately 3 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to hydrolyze the excess propanoic anhydride to propionic acid.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with a saturated sodium bicarbonate solution to remove propionic acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Method 4: Enzymatic Synthesis (Representative Protocol for Butyl Propionate)

This method offers a green and highly selective alternative to chemical synthesis. The following is a representative protocol for a similar ester, butyl propionate, which can be adapted for this compound.

Materials:

  • Propionic Acid

  • Butanol (or Phenol for this compound synthesis)

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • Molecular sieves (optional, as a drying agent)

  • Apparatus: Temperature-controlled shaker or stirred vessel.

Procedure:

  • In a suitable vessel, combine propionic acid and butanol (a molar ratio of 1:1.5 to 1:2 is often optimal).

  • Add the immobilized lipase (typically 1-5% by weight of the substrates).

  • If desired, add molecular sieves to remove the water produced during the reaction, which can improve the yield.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with constant agitation for 24-48 hours.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the remaining acid.

  • Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The product can be purified by vacuum distillation.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the chemical synthesis of this compound.

Synthesis_Workflows cluster_fischer Fischer-Speier Esterification cluster_chloride Acid Chloride Method cluster_anhydride Acid Anhydride Method f_reactants Phenol + Propionic Acid f_catalysis Acid Catalyst (e.g., H₂SO₄) f_reactants->f_catalysis f_reflux Reflux with Water Removal f_catalysis->f_reflux f_workup Neutralization & Washing f_reflux->f_workup f_purification Vacuum Distillation f_workup->f_purification f_product This compound f_purification->f_product c_reactants Phenol + Propionyl Chloride c_reaction Reaction (Gentle Heating) c_reactants->c_reaction c_workup Washing c_reaction->c_workup c_purification Vacuum Distillation c_workup->c_purification c_product This compound c_purification->c_product a_reactants Phenol + Propanoic Anhydride a_catalysis Catalyst (e.g., Pyridine) a_reactants->a_catalysis a_heating Heating a_catalysis->a_heating a_workup Hydrolysis & Washing a_heating->a_workup a_purification Vacuum Distillation a_workup->a_purification a_product This compound a_purification->a_product

Caption: Comparative workflow of chemical synthesis routes for this compound.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis Workflow e_reactants Phenol + Propionic Acid e_enzyme Immobilized Lipase e_reactants->e_enzyme e_incubation Incubation (e.g., 40-50°C) e_enzyme->e_incubation e_separation Enzyme Separation e_incubation->e_separation e_purification Vacuum Distillation e_separation->e_purification e_product This compound e_purification->e_product

Caption: General workflow for the enzymatic synthesis of this compound.

References

A Comparative Guide to Isotopic Labeling of Phenylpropionate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is an indispensable technique in metabolic research, enabling the precise tracking of molecules through complex biological systems. For compounds like phenylpropionate, a key intermediate in various metabolic pathways and a structural motif in many drugs and natural products, understanding its metabolic fate is crucial. This guide provides an objective comparison of the two most common stable isotopes used for labeling phenylpropionate—Carbon-13 (¹³C) and Deuterium (B1214612) (D)—supported by experimental data and detailed protocols to assist researchers in selecting the optimal labeling strategy for their metabolic studies.

Core Comparison: ¹³C vs. Deuterium Labeling

The choice between ¹³C and deuterium labeling for phenylpropionate depends on the specific research question, the analytical methodology employed, and the desired outcome of the study. Each isotope presents a unique set of advantages and disadvantages.

FeatureCarbon-13 (¹³C) LabelingDeuterium (D) LabelingRationale & Key Considerations
Isotopic Stability High. The ¹³C-label is chemically stable and does not exchange with the solvent or other molecules.Lower. Deuterium labels on certain positions can be susceptible to back-exchange with protons in the biological matrix or during analysis, potentially leading to signal loss.For long-term studies or complex biological systems, the stability of ¹³C is a significant advantage.
Kinetic Isotope Effect (KIE) Minimal. The rate of a ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction.[1]Significant. The rate of a reaction involving a C-H bond is typically 6-10 times faster than with a C-D bond.[1] A KIE of ~1.55 has been observed for the enzymatic reaction of a similar compound, phenylpyruvic acid.[2]The large KIE with deuterium can be a powerful tool for studying reaction mechanisms. However, it can also alter the metabolic pathway, making ¹³C a better choice for accurately tracing the natural metabolic fate of the molecule.
Analytical Interference Minimal. ¹³C-labeled compounds generally co-elute with their unlabeled counterparts in liquid chromatography (LC).Can be significant. Deuterated compounds may exhibit a slight shift in retention time in LC compared to their unlabeled analogs, which can complicate data analysis.[3][4]The co-elution of ¹³C-labeled compounds simplifies quantification using the isotope dilution method.
Cost Generally more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.Generally less expensive and often easier to synthesize.Budgetary constraints may favor the use of deuterated compounds, but the potential for cleaner data with ¹³C should be considered.
Sensitivity (MS) High. The mass shift is clear and easily detectable.High. The mass shift is clear and easily detectable.Both isotopes provide excellent sensitivity in mass spectrometry-based analyses.
NMR Spectroscopy Favorable. The ¹³C nucleus has a spin of 1/2, resulting in sharp NMR signals.Less favorable. The deuterium nucleus has a spin of 1, which can lead to broader NMR signals.For studies requiring detailed structural elucidation of metabolites by NMR, ¹³C labeling is generally preferred.

Metabolic Pathway of Phenylpropionate

Phenylpropionate metabolism is complex and involves multiple pathways, including those mediated by host enzymes and the gut microbiota. Understanding these pathways is essential for designing and interpreting isotopic labeling studies.

Phenylpropionate_Metabolism cluster_gut Gut Microbiota cluster_host Host Metabolism (Liver) Phenylalanine Phenylalanine Phenylpropionate_gut Phenylpropionate Phenylalanine->Phenylpropionate_gut Reductive Pathway Phenylpropionate_host Phenylpropionate Phenylpropionate_gut->Phenylpropionate_host Absorption Acyl-CoA Thioester Acyl-CoA Thioester Phenylpropionate_host->Acyl-CoA Thioester Acyl-CoA Synthetase Acyl Glucuronide Acyl Glucuronide Phenylpropionate_host->Acyl Glucuronide UGTs Covalent Adducts Covalent Adducts Acyl-CoA Thioester->Covalent Adducts Protein Binding

Caption: Metabolic pathway of phenylpropionate.

Experimental Protocols

Synthesis of Isotopically Labeled Phenylpropionate

Detailed synthetic procedures for ¹³C- and D-labeled phenylpropionic acid have been described and can be adapted for phenylpropionate. The following is a generalized workflow.

Synthesis_Workflow cluster_C13 ¹³C-Labeling cluster_D Deuterium Labeling Ba13CO3 Ba¹³CO₃ 13CO2 ¹³CO₂ Ba13CO3->13CO2 1-13C_Phenylacetic_acid 1-¹³C-Phenylacetic acid 13CO2->1-13C_Phenylacetic_acid Benzyl_Mg_Cl Benzyl Magnesium Chloride Benzyl_Mg_Cl->1-13C_Phenylacetic_acid Reduction_C13 Reduction 1-13C_Phenylacetic_acid->Reduction_C13 1-13C_Phenylethyl_alcohol 1-¹³C-Phenylethyl alcohol Reduction_C13->1-13C_Phenylethyl_alcohol Bromination_C13 Bromination 1-13C_Phenylethyl_alcohol->Bromination_C13 1-13C_Phenylethyl_bromide 1-¹³C-Phenylethyl bromide Bromination_C13->1-13C_Phenylethyl_bromide Cyanation Cyanation 1-13C_Phenylethyl_bromide->Cyanation 2-13C_Phenylpropionitrile 2-¹³C-Phenylpropionitrile Cyanation->2-13C_Phenylpropionitrile Hydrolysis_C13 Hydrolysis 2-13C_Phenylpropionitrile->Hydrolysis_C13 2-13C_Phenylpropionic_acid 2-¹³C-Phenylpropionic acid Hydrolysis_C13->2-13C_Phenylpropionic_acid Esterification_C13 Esterification 2-13C_Phenylpropionic_acid->Esterification_C13 13C_Phenylpropionate ¹³C-Phenylpropionate Esterification_C13->13C_Phenylpropionate Phenylacetonitrile Phenylacetonitrile 2_2-D2_Phenylacetonitrile 2,2-D₂-Phenylacetonitrile Phenylacetonitrile->2_2-D2_Phenylacetonitrile Base_D2O Base / D₂O Base_D2O->2_2-D2_Phenylacetonitrile Reduction_D Reduction 2_2-D2_Phenylacetonitrile->Reduction_D 2_2-D2_Phenylethylamine 2,2-D₂-Phenylethylamine Reduction_D->2_2-D2_Phenylethylamine Diazotization Diazotization 2_2-D2_Phenylethylamine->Diazotization 2_2-D2_Phenylethanol 2,2-D₂-Phenylethanol Diazotization->2_2-D2_Phenylethanol Bromination_D Bromination 2_2-D2_Phenylethanol->Bromination_D 2_2-D2_Phenylethyl_bromide 2,2-D₂-Phenylethyl bromide Bromination_D->2_2-D2_Phenylethyl_bromide Cyanation_D Cyanation 2_2-D2_Phenylethyl_bromide->Cyanation_D 3_3-D2_Phenylpropionitrile 3,3-D₂-Phenylpropionitrile Cyanation_D->3_3-D2_Phenylpropionitrile Hydrolysis_D Hydrolysis 3_3-D2_Phenylpropionitrile->Hydrolysis_D 3_3-D2_Phenylpropionic_acid 3,3-D₂-Phenylpropionic acid Hydrolysis_D->3_3-D2_Phenylpropionic_acid Esterification_D Esterification 3_3-D2_Phenylpropionic_acid->Esterification_D D_Phenylpropionate D-Phenylpropionate Esterification_D->D_Phenylpropionate

Caption: Generalized synthesis workflows.

In Vitro Metabolism Study Using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic stability of isotopically labeled phenylpropionate.

1. Incubation:

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the ¹³C- or D-labeled phenylpropionate (e.g., 1 µM final concentration).

  • Incubate at 37°C with gentle shaking.

2. Sampling:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

3. Sample Processing:

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify metabolites.

  • Use the data to calculate the metabolic clearance and half-life of the labeled phenylpropionate.

In Vivo Metabolism Study in Rodents

This protocol provides a general framework for an in vivo study to investigate the absorption, distribution, metabolism, and excretion (ADME) of labeled phenylpropionate.[5][6]

1. Animal Dosing:

  • Administer the ¹³C- or D-labeled phenylpropionate to rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.

2. Sample Collection:

  • Collect blood samples at various time points post-dose via a suitable method (e.g., tail vein or cannula).

  • Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

  • At the end of the study, euthanize the animals and collect relevant tissues.

3. Sample Processing:

  • Process blood samples to obtain plasma or serum.

  • Homogenize tissue samples.

  • Extract the analytes from plasma, urine, feces, and tissue homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. Analysis:

  • Analyze the processed samples by LC-MS/MS to quantify the parent compound and its metabolites.

  • Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

  • Quantify the amount of radioactivity or labeled compound excreted in urine and feces to determine the routes and extent of excretion.

Alternative Tracers for Aromatic Acid Metabolism

While direct labeling of phenylpropionate is the most straightforward approach, other labeled compounds can provide valuable insights into aromatic acid metabolism.

TracerApplicationAdvantagesDisadvantages
¹³C-Phenylalanine Tracing the de novo synthesis of phenylpropionate and other downstream metabolites.Provides a broader view of the entire phenylpropanoid pathway.The label will be distributed among multiple metabolites, potentially complicating the analysis of phenylpropionate specifically.
¹³C-Tyrosine Investigating the metabolism of hydroxylated aromatic acids.Useful for studying pathways involving catecholamine synthesis and degradation.Not a direct precursor to phenylpropionate in many pathways.
¹³C-Glucose General metabolic flux analysis.Can reveal the contribution of central carbon metabolism to the synthesis of aromatic amino acid precursors.The label will be highly diluted and distributed throughout the metabolome.

Conclusion

The choice between ¹³C and deuterium for labeling phenylpropionate in metabolic studies is a critical decision that should be guided by the specific research objectives.

  • ¹³C-labeling is the preferred method for accurately tracing the metabolic fate of the carbon skeleton of phenylpropionate with minimal perturbation of the metabolic pathways. Its stability and the absence of a significant kinetic isotope effect make it the gold standard for quantitative metabolic flux analysis.

  • Deuterium labeling is a cost-effective alternative that can be a powerful tool for investigating reaction mechanisms due to its pronounced kinetic isotope effect. However, researchers must be mindful of the potential for altered metabolism and analytical challenges arising from chromatographic shifts.

For a comprehensive understanding of phenylpropionate metabolism, a combination of both labeling strategies can be employed. For instance, ¹³C-labeling can be used to map the overall metabolic pathways, while deuterium labeling can be used to probe specific enzymatic steps. By carefully considering the principles and protocols outlined in this guide, researchers can design and execute robust and informative metabolic studies to unravel the complex biology of phenylpropionate.

References

Phenyl Propionate and Derivatives: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of phenyl propionate (B1217596) and its derivatives. This analysis focuses on their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, presenting supporting experimental data in a clear, comparative format. Detailed methodologies for key experiments are also provided to facilitate replication and further investigation.

Comparative Analysis of Biological Activities

The diverse biological activities of phenyl propionate and its derivatives have been demonstrated across various studies. The following tables summarize the key quantitative data from this research, offering a comparative perspective on their efficacy.

Anti-inflammatory and Analgesic Activity

This compound derivatives have shown significant potential as anti-inflammatory and analgesic agents. The data below compares the efficacy of different derivatives in established models of inflammation and pain.

CompoundAssayDoseEffectp-valueReference
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Acetic acid-induced writhing (mice)150 mg/kg31.0% inhibition< 0.05[1]
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Acetic acid-induced writhing (mice)300 mg/kg49.5% inhibition< 0.05[1]
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Carrageenan-induced paw edema (rats)75 mg/kg43.3% reduction in edema (at 3h)< 0.05[1]
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Carrageenan-induced paw edema (rats)150 mg/kg42.2% reduction in edema (at 3h)< 0.05[1]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)Carrageenan-induced paw edema (rats) - single dose20 mg/kgSignificant reduction at 2hp = 0.001[2][3]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)Carrageenan-induced paw edema (rats) - 14-day treatment10, 20, 40 mg/kgSignificant inhibition at all time pointsp < 0.001[2][3]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)LPS-induced systemic inflammation (rats) - repeated treatment40 mg/kgSignificant decrease in serum TNF-αp = 0.032[2][3]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)LPS-induced systemic inflammation (rats) - single and repeated doses40 mg/kgSignificant increase in TGF-β1p = 0.002 and p = 0.045, respectively[2][3]
Cyclooxygenase (COX) Enzyme Inhibition

A key mechanism for the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. The following table presents the in vitro inhibitory activity of various derivatives against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(4-Phenylphenyl)propanoic acid>150.018>833[4]
Ibuprofen (Reference)6.62.23.0[4]
Celecoxib (Reference)18.80.5335.5[4]
Diclofenac (B195802) (Reference)6.62.23.0[4]
Indomethacin (Reference)2.05.00.4[4]
Compound 6hBetter than IbuprofenBetter than Ibuprofen-[5][6]
Compound 6lBetter than IbuprofenClose to Nimesulide-[5][6]
Antimicrobial Activity

Certain this compound derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.[7][8]

Compound/SourceTarget OrganismActivity
3-phenylpropionic acid (from Streptomyces sp. ANU 6277)Bacillus cereus, B. subtilis, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, P. fluorescens, Staphylococcus aureusAntimicrobial activity exhibited
3-phenylpropionic acid (from Streptomyces sp. ANU 6277)Aspergillus flavus, A. niger, Candida albicans, Fusarium oxysporum, F. udum, Penicillium citrinumAntifungal activity exhibited
Essential oils containing phenylpropionateEscherichia coli, Staphylococcus aureusEfficacy demonstrated
Compound 6d, 6h, 6l, 6mVarious bacteriaPromising antibacterial property compared to chloramphenicol

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a compound for COX-1 and COX-2 enzymes.[4]

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are utilized.

  • Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes.

  • Procedure: a. The test compound is pre-incubated with the COX enzyme at various concentrations. b. Arachidonic acid is added to initiate the reaction. c. The production of Prostaglandin G2 is coupled to the oxidation of a chromogenic or fluorogenic substrate by the peroxidase activity of COX. d. The absorbance or fluorescence is measured, and the percentage of inhibition is calculated.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of a compound in an acute inflammation model.[2][3][4]

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure: a. The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like diclofenac or indomethacin. b. After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce localized inflammation. c. Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests.

Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of a compound.[1]

Methodology:

  • Animal Model: Adult albino mice of both sexes (25-35 g) are used.

  • Procedure: a. The test compound is administered orally by gavage at various doses. A control group receives saline. b. After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen). c. The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Visualizing Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway cluster_2 Inflammatory Response cluster_3 Inhibition by this compound Derivatives Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (Constitutive)->Thromboxanes (TXs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Pain Pain Prostaglandins (PGs)->Pain Fever Fever Prostaglandins (PGs)->Fever This compound Derivatives This compound Derivatives This compound Derivatives->COX-1 (Constitutive) This compound Derivatives->COX-2 (Inducible)

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound Derivatives.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Testing cluster_2 Data Analysis Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening 1 Lead Identification Lead Identification In Vitro Screening->Lead Identification 2 Animal Model of Inflammation Animal Model of Inflammation Lead Identification->Animal Model of Inflammation 3 Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model of Inflammation->Efficacy & Toxicity Assessment 4 Statistical Analysis Statistical Analysis Efficacy & Toxicity Assessment->Statistical Analysis 5 Go/No-Go Decision Go/No-Go Decision Statistical Analysis->Go/No-Go Decision 6

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

References

Safety Operating Guide

Navigating the Proper Disposal of Phenyl Propionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for compounds like phenyl propionate (B1217596) is not merely a best practice but a critical operational requirement. Improper disposal, such as discarding it down the drain or in regular trash, is prohibited and can lead to environmental contamination and significant penalties.[1][2]

Phenyl propionate and its related esters must be treated as hazardous waste due to potential health and environmental effects, including skin, eye, and respiratory irritation, and acute aquatic toxicity.[3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste streams in a laboratory setting.

Key Safety and Hazard Data

All laboratory personnel must be familiar with the hazards associated with the chemicals they handle. The following table summarizes key quantitative safety data for this compound and a common related compound, 2-phenylethyl propionate. This information is critical for risk assessment and ensuring proper handling procedures.

PropertyThis compound (CAS 637-27-4)2-Phenylethyl Propionate (CAS 122-70-3)Source
Primary Hazards Acute Aquatic Hazard (Category 1), Skin/Eye/Respiratory IrritationMay be harmful if swallowed (Acute Oral Toxicity, Category 5)[3][4]
Physical State LiquidLiquid[3][5]
Flash Point Combustible Liquid> 93.3 °C (> 200 °F)[4][6]
Disposal Classification Hazardous WasteHazardous Waste[3][4]

Standard Operating Procedure for this compound Disposal

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste. All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[7]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[8]

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[5][8]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: Collect this compound waste in a designated container. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents.[5]

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, absorbent pads, or kimwipes, must also be collected as chemically contaminated solid waste.[9] These items should be double-bagged in clear plastic bags and tagged as hazardous waste.[9]

Step 3: Select an Appropriate Waste Container

The integrity of the waste container is paramount for safe storage.

  • Compatibility: Use a container made of a material chemically compatible with this compound. Plastic containers are often preferred to glass to minimize the risk of breakage.[10][11]

  • Condition: The container must be in good condition, free from leaks, rust, or cracks.[12]

  • Closure: The container must have a leak-proof, screw-on cap.[9] Containers with stoppers, corks, or parafilm are not acceptable for waste storage.[9] Keep the container closed at all times except when adding waste.[10][12]

Step 4: Label the Waste Container Correctly

Accurate and thorough labeling is a regulatory requirement and ensures safe handling.

  • Mandatory Information: Affix a hazardous waste tag provided by your institution's EHS department as soon as you begin collecting waste.[11]

  • Content Identification: The label must include the words "Hazardous Waste" and the full, common chemical name "this compound."[11][13] Do not use abbreviations, chemical formulas, or acronyms.[11] For mixtures, list all components and their approximate percentages.

  • Essential Details: Fill out all required fields on the tag, including the principal investigator's name, lab location (building and room number), and the date waste was first added to the container.[11]

  • Hazard Indication: Mark the appropriate hazard characteristics on the label (e.g., Irritant, Environmental Hazard).[11]

Step 5: Store Waste in a Designated Area

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10][13] This area must be at or near the point of waste generation and under the control of the lab personnel.[13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a spill tray or bin.[9] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks.[9]

Step 6: Arrange for Waste Pickup

Accumulated hazardous waste must be removed by authorized personnel in a timely manner.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting a collection request form to the EHS office.[7][11]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads or between buildings.[7][14] This must be handled by trained EHS staff or a licensed contractor.

Step 7: Manage Spills and Debris

Spills must be managed immediately and the resulting waste handled properly.

  • Containment: In the event of a spill, contain the liquid using an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[3][5]

  • Collection: Carefully collect the absorbent material and spilled chemical and place it into a suitable, labeled container for disposal as hazardous waste.[3][7]

  • Cleaning: Decontaminate the spill area thoroughly. The cleaning materials used must also be disposed of as hazardous waste.[7]

Step 8: Handle Empty Containers

A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple-Rinse Procedure: To render a container non-hazardous, it must be triple-rinsed.[12][14] Each rinse should use a solvent (such as water or another appropriate solvent) capable of removing the chemical residue, with a volume of approximately 5-10% of the container's capacity.[7][14]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled waste container for disposal.[7][14]

  • Final Disposal: Once triple-rinsed and fully dried, deface or remove the original chemical label.[7] The container can then typically be disposed of in the regular trash or recycled, according to institutional policy.

Experimental Workflows and Diagrams

To ensure clarity and immediate comprehension of the disposal process, the following diagram illustrates the procedural workflow for managing this compound waste from generation to final disposition.

cluster_prep Preparation & Collection cluster_storage In-Lab Management cluster_disposal Disposition start This compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (No Mixing) ppe->segregate container Step 3: Use Labeled, Compatible Container segregate->container label_waste Step 4: Complete Hazardous Waste Tag container->label_waste store Step 5: Store in Secondary Containment in SAA label_waste->store spill Spill Occurs store->spill request Step 6: Submit Pickup Request to EHS store->request spill->store No spill_cleanup Step 7: Clean Spill & Dispose of Debris as Waste spill->spill_cleanup Yes spill_cleanup->store pickup EHS Collects Waste for Final Disposal request->pickup end Process Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.